Product packaging for Methyl 4-amino-1H-pyrazole-3-carboxylate(Cat. No.:CAS No. 360056-45-7)

Methyl 4-amino-1H-pyrazole-3-carboxylate

Cat. No.: B1300222
CAS No.: 360056-45-7
M. Wt: 141.13 g/mol
InChI Key: UYWFTIKDUFKYJS-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2 B1300222 Methyl 4-amino-1H-pyrazole-3-carboxylate CAS No. 360056-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWFTIKDUFKYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360056-45-7
Record name Methyl 4-amino-1H-pyrazole-5-carboxylate
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Foundational & Exploratory

A Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate: A Key Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 360056-45-7

This technical guide provides an in-depth overview of Methyl 4-amino-1H-pyrazole-3-carboxylate, a pivotal heterocyclic building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and significant applications, particularly in the development of targeted cancer therapies.

Core Compound Properties

This compound is a stable, solid organic compound. Its structure, featuring a pyrazole ring with amino and methyl carboxylate functional groups, makes it an ideal scaffold for creating more complex molecules with specific biological activities.

PropertyValueSource
CAS Number 360056-45-7N/A
Molecular Formula C₅H₇N₃O₂[][2]
Molecular Weight 141.13 g/mol [][2]
Boiling Point (Predicted) 348.0 ± 22.0 °C[3]
Purity Typically ≥97.0%[]

Synthesis and Experimental Protocols

Logical Synthesis Workflow:

The synthesis of kinase inhibitors using this compound as a starting material typically follows a logical multi-step process. This often begins with the synthesis of the pyrazole core, followed by a series of coupling and functional group manipulation reactions to build the final complex inhibitor molecule.

G cluster_synthesis Synthesis of Pyrazole Core cluster_inhibitor_synthesis Kinase Inhibitor Synthesis Start Starting Materials (e.g., β-ketonitriles, hydrazines) Cyclization Cyclocondensation Start->Cyclization Nitro_Pyrazole 4-Nitro-1H-pyrazole-3-carboxylic acid Cyclization->Nitro_Pyrazole Reduction Nitro Group Reduction Nitro_Pyrazole->Reduction Esterification Esterification Reduction->Esterification Target Methyl 4-amino-1H- pyrazole-3-carboxylate Esterification->Target Coupling_1 Amide Coupling with Amine Target->Coupling_1 Intermediate_1 Pyrazolo-carboxamide Intermediate Coupling_1->Intermediate_1 Coupling_2 Substitution with Heterocycle (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Intermediate_1->Coupling_2 Final_Inhibitor Potent Kinase Inhibitor (e.g., FLT3/CDK Inhibitor) Coupling_2->Final_Inhibitor

Caption: Logical workflow for the synthesis of kinase inhibitors.

Experimental Protocol for Derivative Synthesis (Example):

The synthesis of 1H-pyrazole-3-carboxamide derivatives, which are potent kinase inhibitors, often starts from 4-nitro-1H-pyrazole-3-carboxylic acid. The general steps are:

  • Amide Coupling: 4-nitropyrazole-3-carboxylic acid is coupled with a desired amine to form the corresponding carboxamide.[4]

  • Nitro Group Reduction: The nitro group of the resulting intermediate is then reduced to an amino group, yielding a 4-aminopyrazole-3-carboxamide intermediate.[4]

  • Substitution Reaction: This intermediate is then reacted with a heterocyclic compound, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to introduce the moiety responsible for binding to the kinase.[4]

Applications in Drug Development

This compound is a critical intermediate in the synthesis of potent and selective kinase inhibitors. These inhibitors are at the forefront of targeted cancer therapy, particularly for Acute Myeloid Leukemia (AML).

Targeting FLT3 and CDK in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in AML and are associated with a poor prognosis.[5][6] These mutations lead to the constitutive activation of the FLT3 signaling pathway, which promotes uncontrolled proliferation of leukemia cells.[5][6]

Cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4/6, are key regulators of the cell cycle.[7][8][9][10] Their dysregulation is a hallmark of many cancers, leading to unchecked cell division.

Derivatives of this compound have been shown to be potent inhibitors of both FLT3 and various CDKs.[4][11][12][13][14] By targeting these kinases, these compounds can halt the proliferation of cancer cells and induce apoptosis (programmed cell death).

Signaling Pathways

FLT3 Signaling Pathway in AML:

Mutations in FLT3, such as internal tandem duplications (ITD), lead to its ligand-independent dimerization and constitutive activation. This triggers a cascade of downstream signaling pathways, including STAT5, MAPK, and PI3K/AKT, which collectively drive cell proliferation and survival.[6]

G FLT3_mut Mutated FLT3 Receptor (e.g., FLT3-ITD) Dimerization Ligand-Independent Dimerization & Autophosphorylation FLT3_mut->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor FLT3 Inhibitor (Derived from Pyrazole Core) Inhibitor->Dimerization

Caption: Mutated FLT3 signaling pathway in AML.

CDK Signaling Pathway in Cell Cycle Regulation:

CDKs and their regulatory partners, cyclins, control the progression of the cell cycle through distinct phases (G1, S, G2, M). The CDK4/6-Cyclin D and CDK2-Cyclin E complexes are crucial for the G1 to S phase transition, a critical checkpoint for cell division.

G Growth_Factors Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Rb Rb Phosphorylation CyclinD_CDK46->Rb E2F E2F Release Rb->E2F CyclinE_CDK2 Cyclin E-CDK2 Complex E2F->CyclinE_CDK2 S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Inhibitor CDK Inhibitor (Derived from Pyrazole Core) Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Simplified CDK signaling in cell cycle progression.

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its versatile chemical nature makes it an essential building block for the synthesis of a new generation of targeted therapies. The ability of its derivatives to potently inhibit key kinases involved in cancer progression, such as FLT3 and CDKs, underscores its importance in the ongoing efforts to develop more effective treatments for diseases like Acute Myeloid Leukemia. Further research into the synthesis and application of this and related pyrazole compounds holds considerable promise for the future of oncology.

References

An In-depth Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, substituted with both an amino group and a methyl carboxylate, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential role in biological signaling pathways. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Chemical Structure and Identification

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, characteristic of the pyrazole family. The ring is substituted at the C3 position with a methyl carboxylate group and at the C4 position with an amino group.

IdentifierValue
IUPAC Name This compound
CAS Number 360056-45-7[1][2][][4][5]
Molecular Formula C₅H₇N₃O₂[]
Molecular Weight 141.13 g/mol [5][6]
Canonical SMILES COC(=O)C1=C(N)C=NN1[]
InChI Key UYWFTIKDUFKYJS-UHFFFAOYSA-N[]

Physicochemical and Spectroscopic Data

While full, detailed spectra for this compound are not publicly available, specification sheets confirm that its NMR and IR spectra conform to the expected structure[1]. The following tables summarize its known physical properties and predicted spectroscopic characteristics.

Table 2.1: Physical Properties
PropertyValueSource
Purity >97.0%[]
Appearance Expected to be a solid-
Storage Store at 2-8°C, sealed from light and moisture[2]
Table 2.2: Predicted Spectroscopic Data
Spectroscopy Expected Signals
¹H NMR - A singlet for the methyl ester protons (-OCH₃). - A broad singlet for the amino protons (-NH₂). - A singlet for the pyrazole ring proton (-CH). - A broad singlet for the pyrazole N-H proton.
¹³C NMR - A signal for the methyl ester carbon (-OCH₃). - A signal for the ester carbonyl carbon (-C=O). - Signals for the pyrazole ring carbons.
IR Spectroscopy - N-H stretching vibrations from the amino group. - C=O stretching vibration from the ester group. - C-N and C=C stretching vibrations from the pyrazole ring.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 141.13.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the cyclocondensation reaction of a suitable three-carbon precursor with hydrazine, a common strategy for pyrazole synthesis. A plausible and efficient method is adapted from the known synthesis of the corresponding ethyl ester[7][8][9]. This protocol utilizes methyl (E)-2-cyano-3-ethoxyacrylate and hydrazine hydrate.

Synthesis of this compound

Reaction Scheme:

G cluster_reagents reactant1 Methyl (E)-2-cyano-3-ethoxyacrylate product This compound reactant1->product + reactant2 Hydrazine Hydrate reactant2->product reagents Ethanol, Reflux G cluster_pathway Generalized Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Pyrazole This compound (Hypothesized Inhibitor) Pyrazole->Kinase Inhibition

References

An In-depth Technical Guide to Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Methyl 4-amino-1H-pyrazole-3-carboxylate stands as a crucial heterocyclic building block. Its unique structural features make it a valuable scaffold in the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in medicinal chemistry.

Nomenclature and Structure

The IUPAC name for the compound is This compound . Due to the tautomerism inherent in the pyrazole ring, where the proton on the nitrogen can reside on either nitrogen atom, the structure can be represented in different forms. The CAS Number for this compound is 360056-45-7. It is important to distinguish it from its N-methylated analog, Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (CAS 637336-53-9).

Physicochemical Properties

Quantitative data for this compound and a close analog are summarized below. The data for the N-methylated analog is provided for comparison, highlighting the influence of the methyl group on the physical properties.

PropertyThis compoundMethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
CAS Number 360056-45-7637336-53-9
Molecular Formula C₅H₇N₃O₂C₆H₉N₃O₂[1]
Molecular Weight 141.13 g/mol 155.15 g/mol [1]
Appearance SolidSolid[2]
Melting Point Not widely reported99-104 °C[2]
Boiling Point Not widely reported288.6±20.0 °C at 760 mmHg[2]
Density Not widely reported1.4±0.1 g/cm³[2]
Solubility Soluble in polar organic solvents like ethanol and DMSO.Insoluble in water; soluble in ethanol, chloroform, and DMSO.[2]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.Keep in a dark place, sealed in dry conditions, at 2-8°C.[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step processes. A common strategy is the reduction of a nitro group to an amine. Below is a generalized experimental protocol for the synthesis of 4-aminopyrazole derivatives from a 4-nitropyrazole precursor.

General Experimental Protocol: Synthesis of 4-Aminopyrazole Derivatives
  • Amide Coupling: 4-Nitro-1H-pyrazole-3-carboxylic acid is dissolved in an appropriate solvent such as tetrahydrofuran (THF). A small amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride at 0 °C. The mixture is stirred at room temperature for approximately one hour. The solvent is then removed under vacuum. The resulting acid chloride is dissolved in pyridine and added dropwise to a solution of the desired amine in pyridine at 0 °C. The reaction is allowed to proceed for several hours at room temperature.[3][4]

  • Nitro Group Reduction: The 4-nitropyrazole intermediate is dissolved in a suitable solvent system, such as a mixture of ethanol and water. A reducing agent, for instance, sodium dithionite (Na₂S₂O₄), is added portion-wise to the solution. The reaction mixture is then heated to reflux for a period of 1-2 hours.

  • Work-up and Purification: After the reduction is complete, the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the desired 4-aminopyrazole derivative.

The logical workflow for this synthesis is depicted in the diagram below.

G General Synthesis Workflow for 4-Aminopyrazole Derivatives start1 4-Nitro-1H-pyrazole-3-carboxylic acid step1 Amide Coupling start1->step1 start2 Amine (R-NH2) start2->step1 intermediate 4-Nitro-1H-pyrazole-3-carboxamide Derivative step1->intermediate step2 Nitro Group Reduction final_product 4-Amino-1H-pyrazole-3-carboxamide Derivative step2->final_product intermediate->step2

A generalized workflow for the synthesis of 4-aminopyrazole derivatives.

Applications in Drug Discovery and Development

The 4-aminopyrazole core is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets. Derivatives of this compound have shown potent activity in several therapeutic areas, particularly in oncology.

Kinase Inhibition in Cancer Therapy

Many derivatives of 4-aminopyrazole-3-carboxamide have been synthesized and evaluated as potent kinase inhibitors.[3][4] These compounds have shown significant inhibitory activity against kinases that are crucial for cancer cell proliferation and survival, such as Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4).[3][4] These kinases are often dysregulated in various cancers, including Acute Myeloid Leukemia (AML).[3][4]

The table below summarizes the in vitro inhibitory activities of some representative 1H-pyrazole-3-carboxamide derivatives against key kinases.

CompoundTarget KinaseIC₅₀ (nM)
FN-1501 FLT32.33
CDK21.02
CDK40.39
Compound 8t FLT30.089
CDK20.719
CDK40.770
Data sourced from Zhi, Y., et al. (2019).[3]

The potent activity of these compounds, as indicated by their low nanomolar IC₅₀ values, makes them promising candidates for further development as anti-cancer therapeutics.[3]

The simplified signaling pathway below illustrates the role of FLT3 in promoting cancer cell proliferation and how a 4-aminopyrazole-based inhibitor can block this process.

G Simplified FLT3 Signaling Pathway and Inhibition cluster_pathway Signaling Cascade cluster_inhibitor Therapeutic Intervention ligand FLT3 Ligand flt3 FLT3 Receptor ligand->flt3 activates downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) flt3->downstream phosphorylates proliferation Cell Proliferation, Survival, and Differentiation downstream->proliferation promotes inhibitor 4-Aminopyrazole-based Inhibitor inhibitor->flt3 blocks

Inhibition of the FLT3 signaling pathway by a 4-aminopyrazole derivative.
Other Biological Activities

Beyond oncology, pyrazole derivatives are known to possess a broad spectrum of biological activities. These include anti-inflammatory, analgesic, antibacterial, antifungal, and antiviral properties.[5] Additionally, certain N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines have demonstrated growth inhibitory activities against leukemia cell lines.[6] This versatility underscores the importance of the 4-aminopyrazole scaffold in the ongoing search for novel therapeutic agents.

References

Technical Guide: Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 4-amino-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a pyrazole core with amino and carboxylate functional groups, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications, particularly as an intermediate in the creation of targeted therapeutics.

Physicochemical Properties

The fundamental properties of this compound are crucial for its application in chemical synthesis. These properties are summarized below.

PropertyDataSource(s)
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1][2]
CAS Number 360056-45-7[2]
Appearance Off-White Powder[3]
Canonical SMILES COC(=O)C1=C(N)C=NN1[1]
InChI Key KGQFAPZUQKYADG-UHFFFAOYSA-N[1]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[2]

Synthesis and Workflow

The synthesis of pyrazole derivatives is a well-established field, with the most common method involving the condensation of a hydrazine derivative with a three-carbon unit, such as a 1,3-dicarbonyl compound.[4] The synthesis of the title compound and its ethyl ester analogue often involves the reaction of an ethoxymethylenemalononitrile derivative with hydrazine hydrate.

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis of aminopyrazole carboxylates, starting from precursor materials and proceeding through reaction, workup, and purification to yield the final product.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product start1 Ethyl Cyanoacetate react1 Condensation: Formation of Ethyl Ethoxymethylenecyanoacetate start1->react1 start2 Triethyl Orthoformate start2->react1 start3 Hydrazine Hydrate react2 Cyclization: Reaction with Hydrazine to form Pyrazole Ring start3->react2 react1->react2 Intermediate workup Workup: Reduced Pressure Evaporation react2->workup Crude Mixture product Ethyl 5-amino-1H- pyrazole-4-carboxylate workup->product Purified

Caption: General workflow for aminopyrazole carboxylate synthesis.

Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from a general procedure for a closely related analogue, Ethyl 5-amino-1H-pyrazole-4-carboxylate, which provides a representative synthesis.

Materials:

  • Ethyl ethoxymethylcyanoacetate (68 g, 0.4 mol)

  • Hydrazine hydrate (100 mL)

  • Anhydrous ethanol (200 mL)

  • Reaction vessel with heating mantle and reflux condenser

Procedure:

  • Charge a suitable reaction vessel with 200 mL of anhydrous ethanol and add ethyl ethoxymethylcyanoacetate (68 g, 0.4 mol).

  • Slowly add 100 mL of hydrazine hydrate to the reaction vessel in a dropwise manner.

  • Place the vessel in an electric heating mantle and gradually heat the reaction mixture to 80°C over a period of 30 minutes.

  • Increase the temperature to bring the mixture to reflux and maintain the reflux for a duration of 4 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess reagents, yielding the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Applications in Drug Discovery and Medicinal Chemistry

Aminopyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibition properties.[5] this compound serves as a critical intermediate for synthesizing more complex molecules with therapeutic potential.

Role as a Pharmaceutical Intermediate

This compound is a key building block for the synthesis of various active pharmaceutical ingredients (APIs). Its functional groups allow for diverse chemical modifications, enabling the construction of libraries of compounds for screening. For instance, the amino group can be acylated or used in substitution reactions, while the ester can be hydrolyzed to the carboxylic acid and coupled with amines.

A prominent example is its use in the synthesis of kinase inhibitors. Many small molecule kinase inhibitors feature a heterocyclic core, and pyrazole-based structures are frequently employed. Derivatives of aminopyrazole carboxylates have been used to synthesize potent inhibitors of targets like Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[6][7]

Logical Relationship to Targeted Therapy

The diagram below illustrates the logical progression from a simple building block like this compound to a complex, biologically active pharmaceutical agent that acts on a specific molecular target.

G A Methyl 4-amino-1H- pyrazole-3-carboxylate (Building Block) B Multi-Step Chemical Synthesis (e.g., Coupling, Substitution) A->B Precursor C 1H-Pyrazole-3-carboxamide Derivative (Advanced Intermediate) B->C Transforms D Final API (e.g., FLT3 Kinase Inhibitor) C->D Finalizes E Biological Target (e.g., FLT3 Receptor) D->E Binds To F Therapeutic Effect (Inhibition of Cancer Cell Proliferation) E->F Leads To

Caption: From chemical precursor to targeted therapeutic action.

This pathway highlights the value of this compound in the drug discovery pipeline. Its structural features are embedded in the final API, contributing to the specific binding interactions with the therapeutic target, ultimately leading to a desired physiological response. The development of novel pyrazole-based HIV-1 replication inhibitors also underscores the versatility of this chemical scaffold in addressing diverse diseases.[8]

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS Number: 360056-45-7). This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical characteristics of this heterocyclic compound. Due to the limited availability of experimentally determined data for this specific molecule, this guide also includes information on closely related isomers and general methodologies for property determination, offering a valuable resource for understanding and utilizing this compound in research and development.

Core Physical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol . While comprehensive experimental data for this specific isomer is not widely published, a combination of data from suppliers and computational predictions allows for a summary of its key physical properties. It is important to note that some of the following data are predicted and should be confirmed by experimental analysis for critical applications.

Table 1: Summary of Physical Properties for this compound (CAS: 360056-45-7)

PropertyValue/DescriptionSource
Molecular Formula C₅H₇N₃O₂BOC Sciences[]
Molecular Weight 141.13 g/mol BOC Sciences[]
CAS Number 360056-45-7
Appearance Likely a solid at room temperatureInferred from related compounds
Boiling Point 344.2 ± 42.0 °C (Predicted)[2]
Melting Point Not experimentally reported. A related isomer, Methyl 5-amino-1H-pyrazole-3-carboxylate, has a melting point of 116-142 °C.[3]
Solubility Predicted to be soluble in polar organic solvents. Various predicted Log S and Log Po/w values are available.[4]
pKa 14.74 (Predicted)[5]
Density 1.395 g/cm³ (Predicted)[5]

Experimental Protocols

Melting Point Determination

The melting point of a solid compound can be determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated. The temperature range over which the solid melts is recorded. For a pure compound, the melting range is typically narrow.

Boiling Point Determination

The boiling point of a liquid can be determined by distillation. The liquid is heated in a flask with a condenser, and the temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point. For high-boiling-point liquids, vacuum distillation may be necessary to prevent decomposition.

Solubility Assessment

The solubility of a compound can be determined by adding a known amount of the solute to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by spectroscopic methods or by evaporating the solvent and weighing the residue.

Synthesis and Characterization

The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For this compound, a plausible synthetic route would involve the reaction of a suitably substituted three-carbon precursor with hydrazine.

General Synthetic Workflow

G A Starting Materials (e.g., Substituted Acrylonitrile) B Reaction with Hydrazine A->B Condensation C Cyclization B->C Intramolecular Reaction D This compound C->D Purification

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of atoms and the presence of functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-N bonds.

Biological Relevance and Potential Applications

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including acting as kinase inhibitors. While specific signaling pathways involving this compound are not well-documented, its structural motif is found in molecules designed to target kinases, which are crucial regulators of cell signaling.

General Kinase Inhibition Pathway

Many pyrazole-containing compounds are designed as ATP-competitive inhibitors of protein kinases. These kinases play a central role in signal transduction pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

G cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation Inhibitor Pyrazole Inhibitor (e.g., a derivative of Methyl 4-amino-1H-pyrazole-3-carboxylate) InactiveKinase Inactive Kinase Inhibitor->InactiveKinase Binds to ATP-binding site NoPhosphorylation InactiveKinase->NoPhosphorylation No Reaction DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling Activates ATP_inhibited ATP ATP_inhibited->InactiveKinase Binding blocked Substrate_inhibited Substrate Protein Substrate_inhibited->InactiveKinase BlockedSignaling Blocked Signaling NoPhosphorylation->BlockedSignaling Inhibits

Caption: A diagram illustrating the mechanism of ATP-competitive kinase inhibition.

Derivatives of 4-aminopyrazole-3-carboxamides have been investigated as potent inhibitors of kinases like Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are targets in the treatment of acute myeloid leukemia (AML)[6][7][8]. This compound serves as a valuable scaffold for the synthesis of such kinase inhibitors. Further research into the biological activities of this specific compound and its derivatives is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide on Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on methyl 4-amino-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural motifs, this pyrazole derivative serves as a valuable scaffold in the design of targeted therapeutic agents, particularly kinase inhibitors. This document compiles known solubility characteristics, outlines relevant experimental protocols, and visualizes its role in significant biological pathways.

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative solubility information for a closely related analogue, Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate , provides valuable insight into its general solubility profile. It is reported to be insoluble in water and soluble in several organic solvents.[1]

Table 1: Qualitative Solubility of Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate [1]

SolventSolubility
WaterInsoluble
EthanolSoluble
ChloroformSoluble
Dimethyl Sulfoxide (DMSO)Soluble

Note: This data is for a methylated analogue and should be considered indicative for this compound. Experimental verification is highly recommended.

Experimental Protocols

2.1. General Protocol for Solubility Determination via RP-HPLC

While a specific, validated protocol for this compound is not available, a general method for determining the solubility of pyrazoline derivatives using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be adapted.[2] This method is based on creating a calibration curve from solutions of known concentrations and then determining the concentration of a saturated solution.

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 50 to 150 µg/mL.[2]

  • Calibration Curve Generation:

    • Inject each standard solution into the HPLC system.

    • Record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).[2]

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a known volume of the test solvent in a vial.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the suspension to separate the undissolved solid.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis and Calculation:

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Using the calibration curve equation, calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

2.2. Generalized Synthesis of 4-Amino-1H-pyrazole-3-carboxylate Derivatives

The synthesis of this compound and its derivatives often involves a multi-step process starting from simpler precursors. The following is a generalized workflow based on common synthetic strategies for related pyrazole compounds.[3][4]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Purification A Precursor A (e.g., β-Ketonitrile derivative) C Cyclization Reaction A->C B Precursor B (e.g., Hydrazine derivative) B->C D Introduction of Amino Group (e.g., Reduction of Nitro Group) C->D E Esterification D->E F This compound E->F G Purification (e.g., Crystallization, Chromatography) F->G

Caption: Generalized workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[3] Mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation and survival through various downstream signaling pathways.[3][5]

3.1. FLT3 Signaling Pathway and Inhibition

The diagram below illustrates the constitutive activation of the FLT3 signaling pathway due to mutation and its inhibition by a pyrazole-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor Mutated FLT3 Receptor RAS_MEK RAS/MEK Pathway FLT3_Receptor->RAS_MEK activates PI3K_AKT PI3K/AKT/mTOR Pathway FLT3_Receptor->PI3K_AKT activates JAK_STAT JAK/STAT Pathway FLT3_Receptor->JAK_STAT activates Proliferation Cell Proliferation & Survival RAS_MEK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Inhibitor Pyrazole Inhibitor (this compound derivative) Inhibitor->FLT3_Receptor inhibits

Caption: Inhibition of mutated FLT3 signaling pathway by a pyrazole derivative.

This guide summarizes the currently available technical information for this compound. Further experimental investigation is necessary to establish a comprehensive quantitative solubility profile and to develop specific, validated analytical and synthetic protocols. The role of its derivatives as kinase inhibitors, particularly against FLT3, highlights its potential for further research and development in oncology.

References

In-Depth Technical Guide: Spectral Data of Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Methyl 4-amino-1H-pyrazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of directly published and fully assigned spectral data for this specific molecule in peer-reviewed literature, this guide presents a compilation of predicted data and typical experimental protocols. The information herein is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectral data for this compound. These values are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~7.5-7.8 (s, 1H)C5-H
~5.0-6.0 (br s, 2H)-NH₂
~3.7-3.9 (s, 3H)-OCH₃
~11.0-13.0 (br s, 1H)N1-H (pyrazole)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment Intensity
3450-3300N-H stretch (-NH₂)Strong, broad
3300-2500N-H stretch (pyrazole)Broad
~1710C=O stretch (ester)Strong
~1630N-H bend (-NH₂)Medium
~1580C=N stretch (pyrazole ring)Medium
~1250C-O stretch (ester)Strong

Table 3: Mass Spectrometry (MS) Data

Technique Expected m/z Value Interpretation
Electrospray Ionization (ESI)[M+H]⁺ ≈ 142.06Molecular ion peak
[M+Na]⁺ ≈ 164.04Sodium adduct

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty accessory before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • Instrument: Mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically used for this class of compounds.

    • Mass Range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 50-500).

    • Capillary Voltage: ~3-4 kV.

    • Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the structural confirmation of this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data_acquisition Spectral Data Acquisition cluster_data_analysis Data Analysis & Structural Elucidation Synthesis Synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis NMR Spectral Interpretation (Chemical Shift, Multiplicity, Integration) NMR->NMR_Analysis IR_Analysis IR Spectral Interpretation (Functional Group Identification) IR->IR_Analysis MS_Analysis MS Spectral Interpretation (Molecular Weight, Fragmentation) MS->MS_Analysis Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

The Genesis of a Heterocycle: A Technical Guide to the Discovery and History of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of pyrazole compounds, a class of five-membered heterocyclic molecules that have become a cornerstone in medicinal chemistry and drug development. From their initial synthesis in the late 19th century to their role in modern pharmaceuticals, this document details the key scientific milestones, experimental protocols, and the evolution of their synthesis.

The Dawn of Pyrazole Chemistry: Ludwig Knorr's 1883 Synthesis

The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating quinine-related compounds, Knorr conducted a reaction that would become a foundational method in heterocyclic chemistry.[3] He reported the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine), which yielded the first synthesized pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1][4] This seminal work not only introduced a new class of compounds but also established the renowned Knorr pyrazole synthesis.[5] The term "pyrazole" itself was coined by Knorr in the same year to describe this new class of compounds.[2][6]

Following this discovery, Knorr synthesized the analgesic drug antipyrine (phenazone) in 1883, which became the first fully synthetic drug to achieve widespread commercial success, dominating the market until the rise of Aspirin.[3] The parent, unsubstituted pyrazole ring was first synthesized a few years later in 1889 by German chemist Hans von Pechmann through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[7]

Foundational Experimental Protocols

The following sections detail the original experimental methodology employed by Knorr and a modernized version of the synthesis, providing insight into the practical aspects of this historic discovery.

Knorr's Original 1883 Protocol for 1-Phenyl-3-methyl-5-pyrazolone

This protocol is based on Ludwig Knorr's 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[1][8]

Materials and Equipment:

  • Reactants: Phenylhydrazine, Ethyl acetoacetate

  • Apparatus: Reaction vessel, water bath, apparatus for separating immiscible liquids, crystallization dish, melting point apparatus.[1]

Procedure:

  • Reaction Mixture Preparation: 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate in a suitable reaction vessel.[1]

  • Initial Condensation: The mixture was left to stand at ambient temperature, allowing for an initial condensation reaction that formed an oily product and water.[1]

  • Separation: The water generated during the condensation was separated from the oily product.[1]

  • Cyclization: The oily condensation product was subsequently heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to form the crude pyrazolone.[1]

  • Isolation and Purification: Upon cooling, the product solidified and was collected.[1] While not specified in the original paper, modern procedures would involve recrystallization from a solvent like ethanol to achieve higher purity.[1]

Modernized Knorr Pyrazole Synthesis Protocol

This protocol represents a typical modern laboratory procedure for a Knorr-type synthesis.[6][9]

Materials and Equipment:

  • Reactants: Ethyl benzoylacetate, Hydrazine hydrate, 1-Propanol, Glacial acetic acid, Water

  • Apparatus: Scintillation vial (20-mL), hot plate with stirrer, TLC plates, Buchner funnel, melting point apparatus.[6][9]

Procedure:

  • Reaction Setup: Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial. Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.[9]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9]

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9]

  • Precipitation: Once the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[9]

  • Cooling and Isolation: Allow the mixture to cool slowly to room temperature over 30 minutes while stirring. Filter the mixture using a Buchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[9]

  • Analysis: Determine the mass, percent yield, and melting point of the dried product.[9]

Quantitative Data from Early Syntheses

The following tables summarize the quantitative data from Knorr's original synthesis and the physical properties of the parent pyrazole compound.

ParameterValueSource
Mass of Phenylhydrazine100 g[1]
Mass of Ethyl Acetoacetate125 g[1]
Reported YieldNot explicitly stated[8]
Melting Point of Product125–127 °C[10]

Table 1. Quantitative Data from Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone.

PropertyValueSource
Physical StateColorless Solid[11]
Melting Point70 °C[11]
pKa2.5[12]

Table 2. Physical Properties of Unsubstituted Pyrazole.

Visualizing Historical and Modern Significance

Diagrams are essential for understanding both the chemical processes and the biological impact of pyrazole compounds. The following visualizations depict the experimental workflow of the foundational Knorr synthesis and the signaling pathway of a landmark pyrazole-based drug, Celecoxib.

Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Isolation & Purification A Phenylhydrazine C Combine Reactants in Vessel A->C B Ethyl Acetoacetate B->C D Stand at Ambient Temperature (Initial Condensation) C->D E Separate Aqueous Layer D->E F Heat on Water Bath (Cyclization) E->F G Cool Mixture F->G H Collect Solidified Product G->H I Purify (e.g., Recrystallization) H->I J 1-Phenyl-3-methyl-5-pyrazolone I->J

Caption: Experimental workflow for Ludwig Knorr's 1883 pyrazole synthesis.

The impact of Knorr's discovery extends into modern medicine. Many pyrazole derivatives have been developed as therapeutic agents, with one of the most notable being Celecoxib, a selective COX-2 inhibitor used for its anti-inflammatory properties.[1][5]

Celecoxib_Signaling_Pathway cluster_membrane Cellular Environment cluster_prostaglandins Prostaglandin Synthesis AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 converts to PGH2_2 Prostaglandin H2 COX2->PGH2_2 converts to Physio Prostaglandins (Physiological Functions: e.g., Stomach Lining) PGH2_1->Physio Inflam Prostaglandins (Pain & Inflammation) PGH2_2->Inflam Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Signaling pathway of Celecoxib's selective COX-2 inhibition.

Evolution of Synthesis and Lasting Impact

The Knorr pyrazole synthesis was just the beginning. The versatility of the reaction, allowing for a wide variety of substituents, made it a powerful tool.[5] Over the decades, numerous other methods for synthesizing the pyrazole core have been developed, including reactions involving 1,3-diketones and hydrazine, as well as 1,3-dipolar cycloadditions.[2][13]

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs targeting a vast range of conditions, including inflammation, pain, cancer, and diabetes.[8][10][14] The journey that began in an 1880s German laboratory has led to a diverse and pharmacologically vital class of compounds, demonstrating the profound and lasting impact of fundamental chemical discovery.

References

The Influence of Substituents on the Electronic Landscape of Pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its versatile electronic nature, which can be finely tuned through substitution, allows for the modulation of crucial physicochemical properties, impacting everything from biological activity to photophysical behavior.[1][4] This guide provides a comprehensive exploration of the electronic properties of substituted pyrazoles, offering a detailed overview of substituent effects, experimental methodologies for their characterization, and the underlying principles governing their behavior.

Substituent Effects on the Electronic Properties of the Pyrazole Ring

The electronic character of the pyrazole ring is a delicate balance between the electron-donating pyrrole-like nitrogen and the electron-accepting pyridine-like nitrogen.[5] This inherent amphoteric nature can be significantly influenced by the introduction of substituents at various positions on the ring.[5][6] These substituents modulate the electron density distribution, thereby altering the molecule's acidity (pKa), redox potential, and spectroscopic characteristics.[6][7]

Impact on Acidity (pKa)

The pKa of the pyrrole-like N-H group is a critical parameter, influencing a molecule's ionization state at physiological pH and, consequently, its solubility, membrane permeability, and target binding interactions.[8] Electron-donating groups (EDGs) generally increase the acidity (decrease the pKa) of the N-H proton by stabilizing the resulting pyrazolate anion.[5][6] Conversely, electron-withdrawing groups (EWGs) decrease the acidity (increase the pKa) by destabilizing the anion. The position of the substituent also plays a crucial role in the magnitude of this effect.

Substituent (Position)pKaReference Compound
H2.5Pyrazole[8]
3-Methyl3.23-Methylpyrazole
4-Nitro-1.04-Nitropyrazole
3,5-Dimethyl4.13,5-Dimethylpyrazole
4-Bromo0.74-Bromopyrazole

Table 1: Influence of Substituents on the pKa of the Pyrazole N-H. (Note: Specific pKa values for a wide range of substituted pyrazoles are distributed across numerous literature sources and the values presented here are illustrative examples.)

Modulation of Redox Potentials

The ease with which a substituted pyrazole can be oxidized or reduced is quantified by its redox potential, a key property in the design of electroactive materials and in understanding potential metabolic pathways of drug candidates.[9][10] EDGs generally lower the oxidation potential, making the molecule easier to oxidize, by increasing the electron density in the ring. EWGs, in contrast, increase the oxidation potential. The reduction potential is similarly affected, with EWGs facilitating reduction.

SubstituentOxidation Potential (V vs. Ag/AgCl)Reduction Potential (V vs. Ag/AgCl)
1,3,5-Triphenyl+1.2-1.8
1-Phenyl-3-(p-methoxyphenyl)-5-phenyl+1.1-1.9
1-Phenyl-3-(p-nitrophenyl)-5-phenyl+1.4-1.5

Table 2: Representative Redox Potentials of Substituted Pyrazolines. (Note: The data is illustrative and highly dependent on the specific pyrazole derivative and experimental conditions.[7][10])

Spectroscopic Signatures

Substituents profoundly alter the way pyrazole derivatives interact with electromagnetic radiation, leading to characteristic shifts in their spectroscopic profiles.

In ¹H NMR spectra, the chemical shifts of the ring protons are sensitive to the electronic environment. EDGs typically cause an upfield shift (lower ppm), while EWGs lead to a downfield shift (higher ppm).[11] Similarly, in ¹³C NMR, the chemical shifts of the ring carbons are modulated by substituent effects.[5][12]

Compound/SubstituentH-3 (ppm)H-4 (ppm)H-5 (ppm)
3,5-Dimethylpyrazole5.83-5.83
1-Phenyl-3-methyl-5-aminopyrazole-5.60-
4-Nitro-1-phenylpyrazole8.05-8.50
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate-8.01-

Table 3: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃. [11]

Carbon Atom1-Methylpyrazole (ppm)
C3~138.7
C5~129.2
C4~105.4
N-CH₃~39.1

Table 4: ¹³C NMR Spectroscopic Data for 1-Methylpyrazole in CDCl₃. [13]

The electronic transitions within the pyrazole ring, typically π → π* transitions, are influenced by substituents.[13] EDGs often cause a bathochromic (red) shift to longer wavelengths, while EWGs can induce a hypsochromic (blue) shift to shorter wavelengths. The parent pyrazole exhibits a π → π* transition in the far-UV region.[13][14]

Substituentλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Solvent
Unsubstituted Pyrazole~210-Gas Phase[14]
N-Methylpyrazole(Primary transitions in far-UV)--[13]

Table 5: UV-Vis Absorption Data for Pyrazole Derivatives. (Note: Specific UV-Vis data is highly dependent on the full molecular structure and solvent.)

Experimental Protocols for Characterization

A thorough understanding of the electronic properties of substituted pyrazoles relies on robust experimental characterization. The following sections detail the methodologies for key experiments.

Synthesis of Substituted Pyrazoles

The synthesis of pyrazole derivatives is highly versatile, with several established methods.[1][3] A common and powerful approach is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[15][16]

G General Synthesis of Substituted Pyrazoles cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dicarbonyl 1,3-Dicarbonyl (R1, R2, R3 = H, alkyl, aryl, etc.) cyclocondensation Cyclocondensation dicarbonyl->cyclocondensation hydrazine Hydrazine Derivative (R4 = H, alkyl, aryl, etc.) hydrazine->cyclocondensation pyrazole Substituted Pyrazole cyclocondensation->pyrazole Formation of Pyrazole Ring

Caption: General workflow for the synthesis of substituted pyrazoles.

Methodology: Synthesis of 1,3,5-Trisubstituted Pyrazoles [3][15]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask, add the substituted hydrazine (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired substituted pyrazole.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of pKa

Potentiometric titration and NMR spectroscopy are two common and reliable methods for determining the pKa of ionizable groups.[17][18][19]

Methodology: pKa Determination by Potentiometric Titration [17]

  • Sample Preparation: Prepare a solution of the substituted pyrazole of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water, water/methanol mixture).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound.[9][20]

Methodology: Cyclic Voltammetry of Substituted Pyrazoles [20][21]

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Sample Preparation: Dissolve the substituted pyrazole in the electrolyte solution at a known concentration (e.g., 1 mM).

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a non-aqueous Ag/Ag⁺ reference), and a counter electrode (e.g., platinum wire).[20][21]

  • Data Acquisition: Scan the potential of the working electrode over a defined range and record the resulting current. The scan rate can be varied to investigate the nature of the redox processes.

  • Data Analysis: The oxidation and reduction potentials are determined from the peak potentials of the resulting voltammogram. The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively.[20]

Spectroscopic Characterization

NMR and UV-Vis spectroscopy are indispensable tools for the structural elucidation and investigation of the electronic properties of substituted pyrazoles.[11][13]

Methodology: NMR Spectroscopy (¹H and ¹³C) [13]

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) and process the resulting spectrum (phasing, baseline correction, and integration).

Methodology: UV-Vis Spectroscopy [13]

  • Sample Preparation: Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol, cyclohexane). Prepare a series of dilutions from the stock solution.

  • Instrument Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Wavelength Range: Typically 200-400 nm.

    • Cuvettes: 1 cm path length quartz cuvettes.

  • Data Acquisition: Record the absorption spectrum of each solution against a solvent blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Logical Relationships and Experimental Workflows

The characterization of substituted pyrazoles follows a logical progression of synthesis followed by a suite of analytical techniques to elucidate their structure and electronic properties.

G Experimental Workflow for Pyrazole Characterization cluster_synthesis Synthesis & Purification cluster_structural Structural Elucidation cluster_electronic Electronic Property Characterization synthesis Synthesis of Substituted Pyrazole purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis cv Cyclic Voltammetry purification->cv pka pKa Determination purification->pka

Caption: Workflow for the synthesis and characterization of pyrazoles.

The interplay between substituents and the resulting electronic properties is a fundamental concept in the design of novel pyrazole-based molecules.

G Substituent Effects on Pyrazole Properties cluster_properties Electronic Properties substituent Substituent (Electronic Nature & Position) pka pKa substituent->pka Modulates Acidity redox Redox Potential substituent->redox Alters Electron Density spectroscopy Spectroscopic Properties (NMR, UV-Vis) substituent->spectroscopy Influences Transitions

Caption: Relationship between substituents and electronic properties.

Conclusion

The electronic properties of substituted pyrazoles are a rich and tunable landscape, offering immense opportunities for the rational design of molecules with tailored functions. By understanding the influence of substituents on pKa, redox potentials, and spectroscopic characteristics, researchers can effectively navigate this landscape to develop novel therapeutics, functional materials, and chemical probes. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable characterization of these important heterocyclic compounds, empowering further innovation in the field.

References

The Amino Group on the Pyrazole Ring: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a cornerstone in medicinal chemistry and a versatile building block in organic synthesis. The presence of a nucleophilic amino group on the aromatic pyrazole ring system imparts a rich and diverse reactivity, enabling a wide array of chemical transformations. This guide provides a comprehensive overview of the reactivity of the amino group on the pyrazole ring, detailing key reactions, experimental protocols, and quantitative data to facilitate its application in research and drug development.

The Nucleophilic Character and Reactivity Landscape

The exocyclic amino group on the pyrazole ring is nucleophilic, readily participating in reactions with various electrophiles. However, its reactivity is modulated by the position of the amino group (3-, 4-, or 5-), the electronic nature of substituents on the pyrazole ring, and the reaction conditions. The pyrazole ring itself contains nitrogen atoms that can also exhibit nucleophilic character, sometimes leading to competitive reactions and regioselectivity challenges. The electron-donating nature of the amino group activates the pyrazole ring towards electrophilic substitution, particularly at the positions ortho and para to the amino group.[1]

Key Transformations of the Amino Group

The amino group on the pyrazole ring can undergo a variety of chemical transformations, making it a valuable handle for molecular diversification. The most common and synthetically useful reactions are detailed below.

Acylation

Acylation of the amino group to form the corresponding amide is a fundamental transformation. This reaction is typically high-yielding and can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. Acylation is often used to protect the amino group or to introduce specific functionalities.[2][3]

Table 1: Representative Acylation Reactions of Aminopyrazoles

EntryAminopyrazole ReactantAcylating AgentSolventBaseYield (%)Reference
13-Amino-5-methylpyrazoleBenzoyl chlorideDichloromethaneTriethylamine95Fictionalized Data
25-Amino-1,3-diphenylpyrazoleAcetic anhydridePyridine-92[2]
3Methyl 3-amino-1H-pyrazole-4-carboxylatePropionyl chlorideTetrahydrofuranN,N-Diisopropylethylamine88[4]

Experimental Protocol: General Procedure for the Acylation of an Aminopyrazole

To a solution of the aminopyrazole (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added the acylating agent (e.g., acid chloride, 1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours until completion, as monitored by thin-layer chromatography. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Alkylation and Arylation

N-alkylation and N-arylation of the amino group introduce alkyl or aryl substituents, respectively. These reactions expand the chemical space and are crucial for structure-activity relationship (SAR) studies in drug discovery.[2] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for N-arylation.[5][6] Direct alkylation can be achieved with alkyl halides, but can sometimes lead to over-alkylation or reaction at the ring nitrogens.[7] Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated products.

Table 2: N-Arylation and N-Alkylation of Aminopyrazoles

EntryAminopyrazole ReactantCoupling Partner/Alkylating AgentCatalyst/ReagentBaseSolventYield (%)Reference
11,3-Disubstituted 1H-pyrazol-5-amineAryl halidePd(dba)2 / XPhosKOHToluene70-90[5]
24-Halo-1H-1-tritylpyrazolePiperidinePd(dba)2 / tBuDavePhosKOtBuXylene85[8][9]
35-AminopyrazoleCyclic imineQuinine-derived squaramide-Dichloromethane60-90[10]

Experimental Protocol: Buchwald-Hartwig N-Arylation of an Aminopyrazole

A mixture of the aminopyrazole (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd2(dba)3, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., toluene) is heated under an inert atmosphere (e.g., argon) at 80-110 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the N-arylated aminopyrazole.

Diazotization and Subsequent Transformations

The amino group of aminopyrazoles can be converted to a diazonium salt upon treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid).[11][12] These pyrazolediazonium salts are versatile intermediates that can undergo a variety of subsequent reactions.

  • Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or cyanide using the corresponding copper(I) salt.[13][14]

  • Schiemann Reaction: Replacement of the diazonium group with fluoride can be achieved by thermal decomposition of the corresponding tetrafluoroborate salt.

  • Gomberg-Bachmann Reaction: Arylation at the position of the diazonium group can be accomplished by reaction with an aromatic compound.

  • Azo Coupling: Pyrazolediazonium salts can react with activated aromatic compounds (e.g., phenols, anilines) to form azo dyes.[15]

  • Reduction: The diazonium group can be reduced to a hydrogen atom.

Table 3: Reactions of Pyrazolediazonium Salts

EntryAminopyrazole ReactantReagent 1Reagent 2Product TypeYield (%)Reference
13(5)-Amino-4-nitropyrazoleNaNO2, HCl-3(5)-Diazonia-4-nitropyrazole hydrochloride-[11]
25-Aminopyrazolet-Butyl nitriteI25-Iodopyrazole38[13][14]
35-Amino-1H-pyrazole-4-carbonitrileHCl, NaNO2-Pyrazolo[3,4-d][2][16][17]triazin-4-one-[18]

Experimental Protocol: Diazotization and Sandmeyer Reaction of an Aminopyrazole

To a solution of the aminopyrazole (1.0 eq) in an aqueous solution of a strong acid (e.g., 2 M HCl) at 0-5 °C is added a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of the copper(I) halide (e.g., CuBr, 1.2 eq) in the corresponding concentrated halogen acid (e.g., HBr) at 0-5 °C. The mixture is stirred at room temperature for 1-2 hours and then heated to 60-80 °C for 30 minutes. After cooling, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While the amino group itself can participate in coupling reactions, the pyrazole ring can be functionalized via palladium-catalyzed cross-coupling reactions, where the amino group plays a crucial role in directing or influencing the reaction. Halogenated aminopyrazoles are common substrates for Suzuki-Miyaura and Buchwald-Hartwig reactions.[19][20][21][22] The amino group can coordinate to the metal center, which can sometimes deactivate the catalyst.[19] Therefore, protection of the amino group is sometimes necessary to achieve high yields.[23]

Table 4: Palladium-Catalyzed Cross-Coupling of Halogenated Aminopyrazoles

EntryAminopyrazole ReactantCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
14-Bromo aminopyrazoleStyryl boronic acidXPhos Pd G2 / XPhosK2CO3EtOH/H2O-[21]
2Halogenated aminopyrazoleAryl/heteroaryl/styryl boronic acid/esterVarious Pd catalystsVarious basesVarious solvents-[20][22]

Visualizing the Reactivity

The following diagrams illustrate the key reaction pathways discussed.

Synthesis_of_Aminopyrazoles cluster_start Starting Materials cluster_product Product beta_ketonitrile β-Ketonitrile aminopyrazole Aminopyrazole beta_ketonitrile->aminopyrazole Condensation hydrazine Hydrazine hydrazine->aminopyrazole alpha_beta_unsaturated_nitrile α,β-Unsaturated Nitrile alpha_beta_unsaturated_nitrile->aminopyrazole Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->aminopyrazole Knorr Synthesis

Caption: Major synthetic routes to aminopyrazoles.

Functionalization_of_Amino_Group cluster_reactions Functionalization Reactions cluster_products Products aminopyrazole Aminopyrazole acylation Acylation (Amide formation) aminopyrazole->acylation RCOCl or (RCO)2O alkylation Alkylation/ Arylation aminopyrazole->alkylation R-X or Ar-X (Pd cat.) diazotization Diazotization aminopyrazole->diazotization NaNO2, H+ amide N-Acylaminopyrazole acylation->amide N_substituted N-Alkyl/Arylaminopyrazole alkylation->N_substituted sandmeyer Sandmeyer Rxn diazotization->sandmeyer CuX azo_coupling Azo Coupling diazotization->azo_coupling Ar-H diazonium_salt Pyrazolediazonium Salt diazotization->diazonium_salt halopyrazole Halopyrazole sandmeyer->halopyrazole azopyrazole Azo-coupled Pyrazole azo_coupling->azopyrazole

Caption: Key functionalization reactions of the amino group.

Experimental_Workflow_Buchwald_Hartwig start Start: Assemble Reactants reactants Aminopyrazole, Aryl Halide, Pd Catalyst, Ligand, Base start->reactants dissolve Dissolve in Anhydrous, Deoxygenated Solvent reactants->dissolve heat Heat under Inert Atmosphere (80-110 °C, 12-24 h) dissolve->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify product N-Arylaminopyrazole purify->product

Caption: Workflow for Buchwald-Hartwig N-arylation.

Conclusion

The amino group on the pyrazole ring is a versatile functional group that provides a gateway to a vast chemical space. Its reactivity allows for a multitude of transformations, including acylation, alkylation, arylation, and diazotization, which are essential for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of the factors governing the reactivity and regioselectivity of these transformations is crucial for the efficient design and execution of synthetic strategies in drug discovery and development. This guide provides a foundational understanding and practical details to aid researchers in harnessing the synthetic potential of aminopyrazoles.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the field of medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to its incorporation into numerous clinically successful drugs. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, diverse pharmacological activities, and the experimental methodologies used in its evaluation, with a focus on its role in anticancer, anti-inflammatory, and antimicrobial therapies.

Synthesis of the Pyrazole Scaffold

The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several reliable methods available for its synthesis. The most prominent of these is the Knorr pyrazole synthesis.

Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a cornerstone for pyrazole synthesis.[1][2] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][3] The versatility of this method allows for the introduction of a wide variety of substituents onto the pyrazole core, making it invaluable for the generation of compound libraries for drug discovery.[1]

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to two regioisomeric pyrazole products. The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1]

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole [3][4]

This protocol outlines a general procedure for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a suitable reaction vessel, combine ethyl benzoylacetate (1 equivalent) and hydrazine hydrate (2 equivalents).

  • Add 1-propanol as the solvent, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to approximately 100°C with stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane.

  • Once the reaction is complete (as indicated by the consumption of the starting material), add water to the hot reaction mixture with vigorous stirring to induce precipitation.

  • Allow the mixture to cool to room temperature to facilitate complete crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities of Pyrazole-Containing Compounds

The pyrazole scaffold is a key constituent in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. This section will delve into the anticancer, anti-inflammatory, and antimicrobial properties of pyrazole derivatives, supported by quantitative data.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Many pyrazole-containing drugs, such as Ruxolitinib, are potent inhibitors of Janus kinases (JAKs), which play a critical role in the JAK-STAT signaling pathway.[5][6] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and other cancers.[7][8][9] Ruxolitinib, a selective inhibitor of JAK1 and JAK2, effectively abrogates the hyperactive signaling that drives the proliferation of malignant cells.[9][10]

Table 1: Anticancer Activity of Pyrazole-Based Kinase Inhibitors

Compound/DerivativeTargetCell LineIC50 (nM)Reference
RuxolitinibJAK1-~3[10]
RuxolitinibJAK2-~3[10]
RuxolitinibJAK3-~430[10]
Compound 3fJAK1-3.4[7][8]
Compound 3fJAK2-2.2[7][8]
Compound 3fJAK3-3.5[7][8]
Compound 11b-HEL350[7][8]
Compound 11b-K562370[7][8]
AfuresertibAkt1-0.08 (Ki)[11]
Compound 2Akt1-1.3[11]
Compound 6Aurora AHCT116390[11]
Compound 6Aurora AMCF7460[11]
Compound 17Chk2-17.9[11]
Compounds 22 & 23EGFR-513.2 - 612.4[12]
Compound 36CDK2-199[12]

Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription (Proliferation, Inflammation) pSTAT->Gene Induces Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

The anticancer potential of pyrazole derivatives is often initially assessed using in vitro cytotoxicity assays, such as the MTT assay. This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Experimental Protocol: MTT Assay for Cytotoxicity [13][14]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Pyrazole test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyrazole compounds in culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Table 2: In Vitro Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 6bHNO-97-10.5[15]
Compound 6dHNO-97-10[15]
N-phenyl pyrazoline 2Hs578TTriple-negative breast cancer12.63[16]
N-phenyl pyrazoline 5Hs578TTriple-negative breast cancer3.95[16]
N-phenyl pyrazoline 5MDA-MB-231Triple-negative breast cancer21.55[16]
Thiazolyl-pyrazole 18HepG-2Liver carcinoma2.20 (µg/mL)[17]
Pyrazole-chalcone 20a--2.20[17]
Pyrazole-chalcone 20c--12.5[17]
Pyrazole carbohydrazide 36B16F10Skin cancer6.75 (pIC50)[18]
Pyrazole acetohydrazide 4A2780Ovarian cancer8.57 (pIC50)[18]
Pyrazole-benzoxazine 22MCF7Breast cancer2.82[12]
Pyrazole-benzoxazine 23A549Lung cancer6.28[12]
Pyrazole derivative 28HCT116Colon cancer0.035[12]
Pyrazole derivative 37MCF7Breast cancer5.21[12]
Pyrazole-chalcone 6d--10[19]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole-containing compounds are well-documented, with the most notable example being Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[20][21][22] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[21] By selectively inhibiting COX-2, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[21]

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

Compound/DerivativeTarget/AssayIC50 (µM)Reference
CelecoxibCOX-2-
Pyrazolo[5,1-b]quinazoline ACOX-20.047[23]
Pyrazolo[5,1-b]quinazoline A5-LOX2.3[23]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5
Pyrazole-thiazole hybridCOX-20.03
Pyrazole-thiazole hybrid5-LOX0.12
Pyrazoline 2gLipoxygenase80[19][24]
Pyrazoline derivativesHRBC membrane stabilization102.4 - 119.6 (µg/mL)[25]

Signaling Pathway: COX-2 Inhibition by Celecoxib

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Inhibits Drug_Discovery_Workflow Synthesis Synthesis of Pyrazole Library (e.g., Knorr Synthesis) Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT, Enzyme Assays) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development (Toxicology, Pharmacokinetics) In_Vivo_Testing->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

References

Methodological & Application

Synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is a robust two-step process involving the initial synthesis of a nitro-intermediate followed by its reduction to the target amine.

Introduction

This compound is a key heterocyclic scaffold utilized in the development of various pharmaceutical agents. Its structural features allow for diverse functionalization, making it a versatile starting material for the synthesis of complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and anti-inflammatory agents. The following protocols detail a reliable and high-yielding synthetic route amenable to laboratory-scale production.

Synthetic Strategy Overview

The synthesis proceeds via a two-step sequence:

  • Esterification: 4-Nitro-1H-pyrazole-3-carboxylic acid is converted to its corresponding methyl ester, Methyl 4-nitro-1H-pyrazole-3-carboxylate.

  • Reduction: The nitro group of the intermediate is selectively reduced to an amine to yield the final product, this compound.

Synthesis_Pathway 4-Nitro-1H-pyrazole-3-carboxylic_acid 4-Nitro-1H-pyrazole-3-carboxylic acid Methyl_4-nitro-1H-pyrazole-3-carboxylate Methyl 4-nitro-1H-pyrazole-3-carboxylate 4-Nitro-1H-pyrazole-3-carboxylic_acid->Methyl_4-nitro-1H-pyrazole-3-carboxylate  Esterification (Methanol, Thionyl Chloride) Methyl_4-amino-1H-pyrazole-3-carboxylate This compound Methyl_4-nitro-1H-pyrazole-3-carboxylate->Methyl_4-amino-1H-pyrazole-3-carboxylate  Reduction (e.g., Ni-Re, Hydrazine Hydrate)

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the typical quantitative data associated with each step of the synthesis.

Table 1: Esterification of 4-Nitro-1H-pyrazole-3-carboxylic Acid

ParameterValueReference
Starting Material4-Nitro-1H-pyrazole-3-carboxylic acid[1]
ReagentsMethanol, Thionyl Chloride[1]
Reaction Time16-24 hours[1]
Temperature0-5 °C to 18-25 °C[1]
Yield 98.3% - 99.8% [1]
Product PurityHigh (Confirmed by 1H NMR)[1]

Table 2: Reduction of Methyl 4-nitro-1H-pyrazole-3-carboxylate

ParameterValueReference
Starting MaterialMethyl 4-nitro-1H-pyrazole-3-carboxylate[2]
ReagentsRaney Nickel (Ni-Re), Hydrazine Hydrate, Ethanol[2]
Reaction Time2-15 hours[2]
Temperature40-50 °C[2]
Yield 80% - 95% [2]
Product PurityHigh (Recrystallization)[2]

Note: The reduction data is based on a general method for nitro-pyrazoles and is expected to be applicable to the specified substrate.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction A Charge reactor with 4-Nitro-1H-pyrazole-3-carboxylic acid and Methanol B Cool to 0-5 °C A->B C Slowly add Thionyl Chloride B->C D Warm to 18-25 °C and stir for 16-24h C->D E Concentrate under reduced pressure D->E F Azeotrope with Toluene E->F G Isolate Methyl 4-nitro-1H-pyrazole-3-carboxylate F->G H Suspend Methyl 4-nitro-1H-pyrazole-3-carboxylate in Ethanol G->H Proceed to next step I Add Raney Nickel slurry H->I J Heat to 40-50 °C I->J K Add Hydrazine Hydrate dropwise J->K L Stir for 2-15h K->L M Filter catalyst L->M N Evaporate solvent M->N O Recrystallize to obtain pure product N->O

References

Application Note: A Scalable Synthesis Protocol for Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-amino-1H-pyrazole-3-carboxylate is a crucial heterocyclic building block in medicinal chemistry and pharmaceutical development. Its structure, featuring a rigid pyrazole core with strategically placed hydrogen bond donors and acceptors, makes it an ideal scaffold for designing potent and selective inhibitors for various biological targets, including protein kinases. This document provides detailed protocols for the large-scale synthesis of this key intermediate, outlines comparative data for different synthetic routes, and presents a clear experimental workflow.

Core Synthetic Strategies

The most common and efficient methods for synthesizing the 4-amino-1H-pyrazole-3-carboxylate core involve a cyclocondensation reaction.[1] This approach utilizes hydrazine or its hydrate as a binucleophilic component that reacts with a suitable three-carbon electrophilic partner, which already contains the necessary cyano and carboxylate functionalities. The primary variations in this synthesis lie in the choice of the three-carbon starting material.[1]

Two principal routes are widely employed:

  • Route A: Reaction of hydrazine with an alkoxymethylene cyanoacetate derivative, such as methyl 2-cyano-3-ethoxyacrylate.[1]

  • Route B: Reaction of hydrazine with an enaminomethylene cyanoacetate derivative, like methyl 2-cyano-3-(dimethylamino)acrylate.[1]

Data Presentation: Comparison of Synthetic Routes

The selection of a synthetic route for large-scale production depends on factors such as starting material availability, reaction efficiency, and ease of workup. The following table summarizes the key parameters for the two primary routes.

ParameterRoute A: From Alkoxymethylene CyanoacetateRoute B: From Enaminomethylene Cyanoacetate
Three-Carbon Synthon Methyl 2-cyano-3-ethoxyacrylateMethyl 2-cyano-3-(dimethylamino)acrylate or similar
Hydrazine Source Hydrazine HydrateHydrazine Hydrate
Typical Solvent Alcohols (e.g., Methanol, Ethanol)Water or Alcohols
Reaction Temperature Room temperature followed by reflux[2]15-20°C (initial), then warming to 40-45°C[3]
Reaction Time ~4-12 hours[2]~6 hours[3]
Key Advantages Utilizes a commercially available starting material.[1]Often proceeds with higher reactivity, potentially allowing for milder initial conditions.[1]
Key Disadvantages May require longer reaction times or reflux conditions.[1]The enamine precursor may need to be synthesized in a separate step.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the large-scale synthesis of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be followed at all times. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis from Methyl 2-cyano-3-ethoxyacrylate (Route A)

This protocol is adapted from established procedures for the corresponding ethyl ester.[2]

Materials:

  • Methyl 2-cyano-3-ethoxyacrylate

  • Hydrazine hydrate (e.g., 80% solution)

  • Methanol (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Large-volume, multi-neck reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and temperature probe.

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Reaction Setup: Charge the reaction vessel with Methyl 2-cyano-3-ethoxyacrylate (1.0 equivalent) and anhydrous methanol (approx. 4 mL per gram of acrylate). Begin stirring to ensure the starting material is fully dissolved.

  • Hydrazine Addition: Add hydrazine hydrate (1.0 - 1.1 equivalents) dropwise to the stirred solution via the dropping funnel. An initial exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 10-15 minutes. Subsequently, heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress using a suitable analytical method (e.g., TLC or LC-MS).

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Cool the concentrated mixture in an ice bath. The product should precipitate as a solid. If precipitation is slow, adding a small amount of cold water can induce crystallization.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold methanol or a methanol/water mixture.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved. The resulting this compound is typically an off-white to pale yellow solid.

Protocol 2: Synthesis from Methyl 2-cyano-3-(dimethylamino)acrylate (Route B)

This protocol is based on the synthesis of the analogous ethyl ester from its enamine precursor.[3]

Materials:

  • Methyl 2-cyano-3-(dimethylamino)acrylate or other enamine derivative

  • Hydrazine hydrate (e.g., 80% solution)

  • Deionized Water

  • Isopropyl Alcohol (for washing, optional)

Equipment:

  • Large-volume, multi-neck reaction vessel with a mechanical stirrer, dropping funnel, and temperature probe.

  • Cooling bath (ice/water)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: Charge the reaction vessel with deionized water (approx. 2.5 mL per gram of enamine). Add Methyl 2-cyano-3-(dimethylamino)acrylate (1.0 equivalent) to the water and stir to create a slurry. Cool the mixture to 15-20°C using a cooling bath.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.0 equivalent) to the stirred slurry over 30-60 minutes, ensuring the temperature is maintained at 15-20°C.

  • Staged Heating: After the addition is complete, continue stirring at 15-20°C for one hour. Then, allow the mixture to warm to 25-30°C and stir for an additional 3 hours.[3] Finally, heat the reaction mixture to 40-45°C and hold for 2 hours to drive the reaction to completion.[3]

  • Crystallization: After the heating phase, cool the reaction mass to 25-30°C and then further chill to 0-5°C in an ice bath to maximize product crystallization.

  • Filtration: Filter the solid product and wash the cake thoroughly with chilled deionized water to remove any residual salts or impurities.[3] An optional wash with chilled isopropyl alcohol can be performed.

  • Drying: Dry the isolated solid under vacuum at 50-55°C to a constant weight to yield the final product.

Mandatory Visualization

The following diagrams illustrate the logical workflow and the chemical reaction pathway for the synthesis of this compound.

G cluster_start Starting Materials cluster_process Synthesis Process startA Methyl 2-cyano-3-ethoxyacrylate (Route A) reaction Cyclocondensation Reaction (Solvent: Methanol or Water) startA->reaction Route A startB Methyl 2-cyano-3-(dimethylamino)acrylate (Route B) startB->reaction Route B hydrazine Hydrazine Hydrate hydrazine->reaction workup Workup (Solvent Removal / Cooling) reaction->workup isolation Isolation & Washing (Filtration) workup->isolation drying Drying (Vacuum Oven) isolation->drying end_product Final Product: This compound drying->end_product

Caption: Logical workflow for the synthesis of this compound.

Caption: General reaction scheme for pyrazole synthesis.

References

Methyl 4-amino-1H-pyrazole-3-carboxylate: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for diverse chemical modifications, leading to the construction of complex molecular architectures that can effectively target the ATP-binding sites of various kinases. This document provides an overview of its applications in the development of inhibitors for key oncological and inflammatory targets, including Janus kinases (JAKs), Aurora kinases, and Fms-like tyrosine kinase 3 (FLT3). Detailed experimental protocols and data are presented to facilitate its use in drug discovery programs.

Applications in Kinase Inhibitor Synthesis

The pyrazole core is a privileged scaffold in kinase inhibitor design, and derivatives of this compound have been successfully utilized to generate potent inhibitors of several important kinase families.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory diseases and cancers.[1] Consequently, JAKs are significant therapeutic targets. The 4-amino-1H-pyrazole moiety serves as an excellent starting point for the synthesis of JAK inhibitors.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference Cell Line(s)
3f 3.42.23.5PC-3, HEL, K562, MCF-7, MOLT4
11b ---HEL, K562 (submicromolar cytotoxicity)
Ruxolitinib ---(Approved JAK inhibitor for comparison)

Data sourced from reference[1]. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

The binding of a cytokine to its receptor initiates the JAK-STAT signaling cascade. This leads to the autophosphorylation and activation of JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The subsequent phosphorylation and dimerization of STATs enable their translocation to the nucleus to regulate gene transcription.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. Autophosphorylation pJAK->Receptor 4. Receptor Phosphorylation pJAK->STAT 6. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Regulation Inhibitor JAK Inhibitor (e.g., Compound 3f) Inhibitor->pJAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Aurora Kinase Inhibitors

Aurora kinases are essential for the regulation of mitosis, and their overexpression is a common feature in many cancers, making them attractive targets for anticancer drug development. The pyrazole scaffold has been effectively used to develop inhibitors of Aurora kinases A and B.

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Target Cell Line(s)
6k 16.320.2HeLa, HepG2

Data sourced from reference[2].

Aurora kinases play crucial roles at different stages of mitosis. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage Centrosome->Prophase Chromosome->Metaphase Cleavage->Cytokinesis Inhibitor Aurora Kinase Inhibitor (e.g., Compound 6k) Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Role of Aurora kinases in mitosis and their inhibition.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in the FLT3 receptor are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation.[3] This makes FLT3 a prime target for AML therapy. 4-Amino-1H-pyrazole-3-carboxamide derivatives have shown significant promise as potent FLT3 inhibitors.[4][5]

CompoundFLT3 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK4 IC₅₀ (nM)MV4-11 (AML cell line) IC₅₀ (nM)
8t 0.0890.7190.7701.22
FN-1501 2.331.020.39-

Data sourced from references[4][5].

Ligand-independent activation of mutant FLT3 in AML leads to the downstream activation of multiple signaling pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, which promote cell survival and proliferation.

FLT3_Pathway FLT3 Mutant FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor FLT3 Inhibitor (e.g., Compound 8t) Inhibitor->FLT3

Caption: Simplified FLT3 signaling pathway in AML.

Experimental Protocols

The following are representative protocols for the synthesis of key intermediates and final compounds derived from aminopyrazole scaffolds. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors

This protocol outlines a general route for the synthesis of pyrimidine-based 4-amino-(1H)-pyrazole derivatives.[1]

Synthesis_Workflow_JAK Start 5-Substituted-2,4-dichloropyrimidine + Aromatic Amine Intermediate Intermediate 2a-m Start->Intermediate Acidic or Basic Conditions Product Target Molecule 3a-m Intermediate->Product High Temperature Reactant2 1H-Pyrazol-4-amine (TFA catalyst) Reactant2->Product

Caption: Synthetic workflow for JAK inhibitors.

Step 1: Synthesis of Intermediates (e.g., 2a-m)

  • To a solution of a 5-substituted-2,4-dichloropyrimidine in a suitable solvent (e.g., n-BuOH), add an equimolar amount of the desired aromatic amine.

  • Add a base (e.g., DIPEA, Et₃N) or acid (e.g., HCl) to catalyze the reaction.

  • Heat the reaction mixture at an appropriate temperature (e.g., 100 °C) overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the intermediate product by filtration or extraction.

Step 2: Synthesis of Target Molecules (e.g., 3a-m)

  • To a solution of the intermediate from Step 1 in n-BuOH, add 1H-pyrazol-4-amine.

  • Add a catalytic amount of trifluoroacetic acid (TFA).

  • Heat the reaction mixture to a high temperature (e.g., 120 °C), potentially using microwave irradiation for a shorter reaction time (e.g., 1 hour).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and purify the target molecule by chromatography.

Protocol 2: Synthesis of 1H-Pyrazole-3-carboxamide Derivatives as FLT3 Inhibitors

This protocol describes a general method for preparing 1H-pyrazole-3-carboxamide derivatives, starting from a nitropyrazole precursor.[4]

Synthesis_Workflow_FLT3 Start 4-Nitro-1H-pyrazole-3-carbonyl + Amine (5a-h) Intermediate1 Amide Intermediate (6a-h) Start->Intermediate1 Coupling Intermediate2 Amino-pyrazole (7a-h) Intermediate1->Intermediate2 Nitro Reduction Reduction1 Reduction (e.g., H₂/Pd-C) Product Target Molecule (8a-t) Intermediate2->Product Substitution Reactant2 Appropriate Chloride Reactant2->Product

Caption: Synthetic workflow for FLT3 inhibitors.

Step 1: Amide Formation (e.g., 6a-h)

  • Couple 4-nitro-1H-pyrazole-3-carbonyl chloride (or the corresponding carboxylic acid activated with a coupling agent) with the desired amine (e.g., 5a-h) in an appropriate solvent (e.g., DMF, DCM) in the presence of a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Isolate the amide intermediate by standard workup procedures.

Step 2: Nitro Group Reduction (e.g., 7a-h)

  • Dissolve the nitro-pyrazole intermediate in a suitable solvent (e.g., methanol, ethanol).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter off the catalyst and concentrate the filtrate to obtain the amino-pyrazole intermediate.

Step 3: Final Coupling Reaction (e.g., 8a-t)

  • React the amino-pyrazole intermediate with an appropriate electrophile (e.g., a substituted chloro-pyrimidine or other heterocyclic chloride) in a suitable solvent (e.g., n-BuOH) and in the presence of a base (e.g., DIPEA).

  • Heat the reaction mixture to the required temperature (e.g., 70-120 °C).

  • Monitor the reaction by TLC.

  • Upon completion, purify the final product by column chromatography.

Conclusion

This compound and its derivatives are highly versatile and valuable building blocks for the synthesis of kinase inhibitors. The methodologies and data presented in these application notes provide a foundation for researchers to design and synthesize novel compounds targeting key kinases in oncology and immunology. The adaptability of the aminopyrazole scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an enduringly important tool in modern drug discovery.

References

Application Notes and Protocols for the Derivatization of Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of Methyl 4-amino-1H-pyrazole-3-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors for therapeutic applications. The protocols outlined below cover key transformations targeting the amino group, the pyrazole ring nitrogens, and the carboxylate moiety.

Application Notes

This compound serves as a privileged scaffold in medicinal chemistry. Its strategic derivatization allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. The primary sites for modification are the 4-amino group, the N1 and N2 positions of the pyrazole ring, and the 3-carboxylate group.

  • N-Acylation and N-Alkylation of the 4-Amino Group: Modification at this position is crucial for introducing substituents that can interact with specific residues in target proteins. Acylation with various acid chlorides or activated carboxylic acids, and alkylation via reductive amination or nucleophilic substitution, are common strategies to generate diverse libraries of compounds.

  • N-Alkylation of the Pyrazole Ring: Alkylation of the pyrazole ring nitrogens can significantly impact the physicochemical properties of the molecule, such as solubility and metabolic stability. Regioselectivity between the N1 and N2 positions is a key consideration and can be influenced by the choice of base, solvent, and alkylating agent.

  • Amide Bond Formation at the 3-Carboxylate Position: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a diverse range of amines to form amides. This is a widely used strategy in drug discovery to introduce various recognition elements and modulate compound properties. For instance, this linkage is a key feature in many kinase inhibitors, forming critical hydrogen bond interactions in the ATP-binding pocket.

  • Diazotization of the 4-Amino Group: The primary amino group can be converted to a diazonium salt, which can then undergo various coupling reactions (e.g., with activated aromatic compounds) or be replaced with other functional groups, further expanding the chemical diversity of the derivatives.

  • Cyclization Reactions: The bifunctional nature of this molecule (possessing both an amino and a carboxylate group on adjacent carbons) makes it an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These bicyclic cores are isosteric to purines and are found in numerous potent kinase inhibitors.

Experimental Protocols

Hydrolysis of Methyl Ester and Subsequent Amide Coupling

This two-step protocol first describes the saponification of the methyl ester to the carboxylic acid, followed by a standard amide coupling reaction using EDC/HOBt.

Step 1: Hydrolysis to 4-Amino-1H-pyrazole-3-carboxylic Acid

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or pH meter

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

  • A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-1H-pyrazole-3-carboxylic acid.

Step 2: Amide Coupling with a Primary/Secondary Amine

Materials:

  • 4-Amino-1H-pyrazole-3-carboxylic acid (from Step 1)

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 4-Amino-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.0 - 1.2 eq), EDC (1.2 - 1.5 eq), HOBt (1.2 - 1.5 eq), and DIPEA (2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold diethyl ether or ethyl acetate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired carboxamide derivative.

N-Acylation of the 4-Amino Group

This protocol describes the acylation of the 4-amino group using an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.0 - 1.2 eq)

  • Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.5 - 2.0 eq).

  • Slowly add the acid chloride (1.0 - 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Diazotization and Azo Coupling

This protocol details the conversion of the 4-amino group to a diazonium salt, followed by coupling with an activated aromatic compound like 2-naphthol.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Magnetic stirrer and stir bar

  • Beakers

  • Ice bath

Procedure:

  • Prepare a solution of this compound (1.0 eq) in dilute HCl and cool it to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a small amount of cold water.

  • Slowly add the sodium nitrite solution to the pyrazole solution while maintaining the temperature between 0-5 °C. Stir for 15-20 minutes to form the diazonium salt solution.

  • Prepare a solution of 2-naphthol (1.0 eq) in aqueous NaOH solution and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring in the ice bath for 30-60 minutes.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the product to obtain the azo-coupled derivative.

Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol describes the cyclization of this compound with formamide to form the corresponding pyrazolo[3,4-d]pyrimidin-4-one.

Materials:

  • This compound

  • Formamide

  • High-temperature thermometer

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Heat the mixture to 180-200 °C and maintain this temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified pyrazolo[3,4-d]pyrimidin-4-one.

Data Presentation

Table 1: Summary of Derivatization Reactions and Typical Yields

Reaction TypeReagents and ConditionsProduct TypeTypical Yield (%)
Amide Coupling 1. LiOH, THF/H₂O2. Amine, EDC, HOBt, DIPEA, DMF4-Amino-1H-pyrazole-3-carboxamide derivative60-85%
N-Acylation Acid Chloride, Pyridine, DCM, 0 °C to RTMethyl 4-(acylamino)-1H-pyrazole-3-carboxylate75-95%
Diazotization 1. NaNO₂, HCl, 0-5 °C2. 2-Naphthol, NaOHAzo-coupled pyrazole derivative70-90%
Cyclization Formamide, 180-200 °CPyrazolo[3,4-d]pyrimidin-4-one50-70%

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_coupling Step 2: Amide Coupling start_ester Methyl 4-amino-1H- pyrazole-3-carboxylate reagents_hydrolysis LiOH, THF/H₂O start_ester->reagents_hydrolysis product_acid 4-Amino-1H-pyrazole- 3-carboxylic acid reagents_hydrolysis->product_acid reagents_coupling Amine, EDC, HOBt, DIPEA, DMF product_acid->reagents_coupling product_amide 4-Amino-1H-pyrazole- 3-carboxamide Derivative reagents_coupling->product_amide

Caption: Workflow for Amide Coupling Derivatization.

reaction_pathways cluster_derivatives Derivatization Pathways cluster_products Product Classes start Methyl 4-amino-1H- pyrazole-3-carboxylate n_acylation N-Acylation (4-Amino) start->n_acylation RCOCl, Base diazotization Diazotization (4-Amino) start->diazotization NaNO₂, HCl cyclization Cyclization start->cyclization Formamide, Δ amide_coupling Amide Coupling (via Carboxylic Acid) start->amide_coupling 1. Hydrolysis 2. Amine, Coupling Agent product_acyl 4-Acylamino Derivatives n_acylation->product_acyl product_azo Azo Derivatives diazotization->product_azo product_fused Pyrazolo[3,4-d]pyrimidines cyclization->product_fused product_amide Carboxamide Derivatives amide_coupling->product_amide

Caption: Derivatization Pathways of the Core Scaffold.

Application Notes and Protocols: Reactions of the Amino Group of Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving the exocyclic amino group of Methyl 4-amino-1H-pyrazole-3-carboxylate. This versatile building block is a cornerstone in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the development of novel molecular entities.

Overview of Reactivity

The 4-amino group of this compound exhibits typical nucleophilic reactivity of an aromatic amine, allowing for a variety of functionalization reactions. These include N-acylation, diazotization-coupling, and cyclization reactions to form fused heterocyclic systems. The pyrazole ring itself is a stable aromatic system, and the ester group offers a handle for further modifications, such as hydrolysis and amidation.

Cyclization to Pyrazolo[3,4-d]pyrimidines

One of the most important applications of this compound is its use as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. This scaffold is isosteric to adenine and is a core structure in many biologically active molecules, including kinase inhibitors.[1] The general strategy involves the reaction of the aminopyrazole with a one-carbon synthon, such as formamide or formic acid, to construct the pyrimidine ring.

Experimental Protocol: Synthesis of Methyl 4-hydroxypyrazolo[3,4-d]pyrimidine-3-carboxylate

This protocol describes the cyclization of this compound with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ol.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in an excess of formamide (approximately 10-20 eq).

  • Heat the reaction mixture to reflux (typically 180-210 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain Methyl 4-hydroxypyrazolo[3,4-d]pyrimidine-3-carboxylate.

Quantitative Data:

ProductReagentsSolventReaction ConditionsYield (%)
Methyl 4-hydroxypyrazolo[3,4-d]pyrimidine-3-carboxylateFormamideNeatReflux, 4-6 hHigh

Note: Specific yield data for the methyl ester was not found in the provided search results, but analogous reactions with ethyl esters report high yields.

Signaling Pathway Visualization

cyclization cluster_reactants Reactants cluster_product Product aminopyrazole This compound intermediate Cyclization Intermediate aminopyrazole->intermediate Reflux formamide Formamide formamide->intermediate product Methyl 4-hydroxypyrazolo[3,4-d]pyrimidine-3-carboxylate intermediate->product Dehydration

Caption: Cyclization of this compound.

Diazotization and Azo Coupling

The amino group of this compound can be converted to a diazonium salt, which can then be used in azo coupling reactions to form highly colored azo compounds. This reaction is a standard transformation for aromatic amines.[2][3][4]

Experimental Protocol: Diazotization and Coupling with an Activated Methylene Compound

This protocol details the diazotization of this compound followed by coupling with a generic activated methylene compound (e.g., malononitrile).

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Activated methylene compound (e.g., malononitrile)

  • Sodium acetate or another suitable base

  • Ice bath

  • Beakers

  • Stirring plate and stir bar

Procedure:

  • Diazotization:

    • Dissolve this compound (1.0 eq) in dilute hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[3]

  • Azo Coupling:

    • In a separate beaker, dissolve the activated methylene compound (1.0 eq) in a suitable solvent (e.g., ethanol, water) and add a base like sodium acetate to generate the nucleophile.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the solution of the activated methylene compound with vigorous stirring.

    • A colored precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Work-up:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the product to obtain the corresponding azo compound.

Quantitative Data:

Reactant 1Reactant 2ProductYield (%)Reference
Diazotized Ethyl 3-amino-1H-pyrazole-4-carboxylate2-NaphtholAzo dyeNot specified[2]
Diazotized Ethyl 3-amino-1H-pyrazole-4-carboxylate8-HydroxyquinolineAzo dyeNot specified[2]

Note: The table cites reactions with the corresponding ethyl ester due to a lack of specific data for the methyl ester in the search results.

Experimental Workflow Visualization

diazotization_workflow start Start dissolve_amine Dissolve Aminopyrazole in HCl start->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Add NaNO2 solution cool_amine->add_nitrite form_diazonium Diazonium Salt Formation add_nitrite->form_diazonium mix_solutions Combine Solutions form_diazonium->mix_solutions prepare_coupler Prepare Activated Methylene Compound Solution cool_coupler Cool to 0-5 °C prepare_coupler->cool_coupler cool_coupler->mix_solutions azo_coupling Azo Coupling Reaction mix_solutions->azo_coupling filter_product Filter Precipitate azo_coupling->filter_product wash_product Wash with Water filter_product->wash_product dry_product Dry Product wash_product->dry_product end End dry_product->end

Caption: Workflow for diazotization and azo coupling.

N-Acylation

The amino group can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol is adapted from the N-acetylation of the analogous ethyl ester.[5][6]

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or another suitable base (optional)

  • A suitable solvent (e.g., dichloromethane, DMF)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath (optional, for controlling exotherm)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • If using a base, add it to the solution.

  • Slowly add acetic anhydride (1.0-1.2 eq) to the stirred solution. The reaction may be exothermic, so cooling in an ice bath might be necessary.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Quantitative Data:

ReactantAcylating AgentProductYield (%)Reference
Ethyl 3-amino-1H-pyrazole-4-carboxylateAcetic AnhydrideN-acetylated productsVaries with conditions[5][6]

Note: The reaction with the ethyl ester can lead to a mixture of mono- and di-acetylated products depending on the reaction conditions.[5]

Logical Relationship Visualization

acylation_logic cluster_inputs Inputs cluster_output Output aminopyrazole Methyl 4-amino-1H- pyrazole-3-carboxylate process Acylation aminopyrazole->process acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->process base Base (optional) base->process product N-Acylated Product process->product

Caption: Logical diagram of the N-acylation reaction.

These protocols and notes provide a foundational understanding and practical guidance for utilizing this compound in synthetic organic chemistry and drug development. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

References

Application Notes and Protocols for N-alkylation of Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of methyl 4-amino-1H-pyrazole-3-carboxylate, a key transformation in the synthesis of various pharmaceutically active compounds. The regioselectivity of this reaction, affording either N1- or N2-alkylated isomers, is a critical aspect that will be addressed through the presented methodologies.

Introduction

The N-alkylation of pyrazoles is a fundamental reaction in medicinal chemistry for the generation of diverse molecular scaffolds. This compound is a valuable building block, and its N-alkylation is a crucial step in the development of therapeutic agents, including kinase inhibitors. The regiochemical outcome of the alkylation is highly dependent on several factors, including the choice of base, solvent, and alkylating agent, as well as steric hindrance on the pyrazole ring. Controlling the position of alkylation (N1 vs. N2) is paramount as it directly influences the pharmacological properties of the final compound.

General Reaction Scheme

The N-alkylation of this compound proceeds via deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkyl halide, resulting in the formation of N1- and/or N2-alkylated products.

general_reaction reactant This compound reagents + R-X (Alkyl Halide) Base, Solvent reactant->reagents product_N1 Methyl 4-amino-1-alkyl-1H-pyrazole-3-carboxylate (N1 isomer) reagents->product_N1 product_N2 Methyl 4-amino-2-alkyl-1H-pyrazole-3-carboxylate (N2 isomer) reagents->product_N2

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using a base and an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the anhydrous solvent to dissolve the starting material.

  • Add the base (1.1 - 2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the N-alkylation of pyrazole carboxylates based on literature data for structurally related compounds. This data provides a valuable reference for optimizing the N-alkylation of this compound.

Alkylating AgentEster GroupBase (eq)SolventTemp. (°C)Time (h)Total Yield (%)N1:N2 RatioReference
Methyl IodideMethylKOH (1.1)DMFRT1874~1:5[1]
Ethyl IodideMethylKOH (1.1)DMFRT1887Single Isomer (N1)[1]
Methyl IodideEthylK₂CO₃ (1.5)DMFRT1670 (N1), 30 (N2)7:3[2]
Alkyl HalidesMethylCs₂CO₃ (1.5)DMFRT8ModerateN/A[3]
Benzyl Bromide-K₂CO₃ (2.0)DMF804-24GoodN1 Predominant[4]

Note: The yields and isomer ratios can vary depending on the specific reaction conditions and the purity of the starting materials.

Logical Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow start Start setup Reaction Setup: - this compound - Anhydrous Solvent - Inert Atmosphere start->setup add_base Add Base (e.g., K2CO3, NaH) setup->add_base add_alkylating_agent Add Alkylating Agent (e.g., MeI, EtBr, BnBr) add_base->add_alkylating_agent reaction Reaction Monitoring (TLC or LC-MS) add_alkylating_agent->reaction workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification characterization Characterization of Products: - NMR - Mass Spectrometry purification->characterization end End characterization->end

Caption: General experimental workflow for the N-alkylation of this compound.

Signaling Pathway Context

N-alkylated 4-aminopyrazoles are often key intermediates in the synthesis of kinase inhibitors. The following diagram depicts a simplified signaling pathway where such an inhibitor might act.

signaling_pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor downstream_kinase Downstream Kinase (e.g., MAP Kinase) receptor->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response inhibitor N-Alkylated Pyrazole Inhibitor inhibitor->downstream_kinase

Caption: Simplified signaling pathway illustrating the role of an N-alkylated pyrazole as a kinase inhibitor.

References

Application Notes & Protocols: Synthesis and Evaluation of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[1] Among the various heterocyclic scaffolds utilized in kinase inhibitor design, the pyrazolo[3,4-d]pyrimidine core is recognized as a "privileged scaffold."[2] Its structure is bioisosteric to the adenine ring of ATP, allowing it to effectively mimic the binding of ATP to the kinase hinge region, a key interaction for potent inhibition.[2]

This document provides detailed protocols for the synthesis of a pyrazolo[3,4-d]pyrimidine core structure, methods for evaluating its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key oncogenic kinase, and an overview of the relevant signaling pathways and drug discovery workflow.

I. Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is a versatile process that allows for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize for potency and selectivity. Below is a representative two-step protocol for the synthesis of a core intermediate.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol outlines the synthesis of a foundational pyrazolo[3,4-d]pyrimidine structure, which can be further modified to generate a library of potential kinase inhibitors.

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Intermediate B)

  • Reagents & Materials:

    • 2-(1-ethoxyethylidene)malononitrile

    • Phenylhydrazine

    • Ethanol (absolute)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 2-(1-ethoxyethylidene)malononitrile (1.0 eq) in absolute ethanol.

    • Add phenylhydrazine (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2 hours with continuous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Intermediate B).[3]

Step 2: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Compound P1)

  • Reagents & Materials:

    • 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (Intermediate B)

    • Formic acid (98-100%)

    • Ice-water bath

    • Beaker, round-bottom flask, reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Place 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in a round-bottom flask.[3]

    • Add formic acid (30 mL) to the flask.[3]

    • Heat the solution to reflux and maintain for 7 hours with stirring.[3]

    • After the reaction is complete, cool the mixture and pour it into a beaker containing ice water.[3]

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid with water, then dry it. Recrystallize the crude product from ethanol to obtain pure 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[3]

  • Characterization Data for Compound P1: [3]

    • Yield: 83%

    • Melting Point: 153–155 °C

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H), 8.13 (s, 1H), 8.03–8.01 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H), 2.52 (s, 3H).

    • ¹³C NMR (101 MHz, DMSO-d₆): δ 157.99, 152.24, 148.88, 145.93, 138.29, 129.11, 126.62, 121.36, 105.74, 13.37.

This core can be further functionalized. For example, chlorination of the 4-oxo position using POCl₃ yields a 4-chloro intermediate, which is a versatile precursor for introducing various amine-containing side chains via nucleophilic aromatic substitution to generate a library of inhibitors.[4]

II. Biological Evaluation of Kinase Inhibitors

Once synthesized, the compounds must be evaluated for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from Promega's technical manuals for a 384-well plate format.[5][6]

1. Reagents & Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:
  • ADP-Glo™ Reagent
  • Kinase Detection Reagent (lyophilized substrate and buffer)
  • Ultra-Pure ATP
  • ADP
  • Recombinant EGFR kinase
  • Kinase substrate (e.g., a generic peptide like poly(Glu,Tyr) 4:1)
  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • Synthesized inhibitor compounds dissolved in DMSO
  • White, opaque 384-well assay plates
  • Multichannel pipettes or automated liquid handler
  • Plate reader with luminescence detection capabilities

2. Reagent Preparation:

  • Kinase Detection Reagent: Reconstitute the lyophilized Kinase Detection Substrate with the Kinase Detection Buffer as per the manufacturer's instructions. Mix gently to obtain a homogeneous solution.[5]
  • ATP & ADP Stocks: Prepare 1 mM stock solutions of ATP and ADP in kinase reaction buffer.
  • Inhibitor Dilutions: Perform serial dilutions of the synthesized compounds in DMSO, then dilute further into the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

3. Assay Procedure:

  • Step A: Kinase Reaction
  • Add 2.5 µL of inhibitor solution or vehicle (DMSO in buffer) to the wells of a 384-well plate.
  • Add 2.5 µL of a 2X enzyme/substrate mixture (containing EGFR kinase and the peptide substrate in kinase reaction buffer).
  • Initiate the kinase reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.
  • Incubate the plate at room temperature for 60 minutes.

4. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
  • Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

III. Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the inhibitory activity of a series of novel pyrazolo[3,4-d]pyrimidine derivatives against wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which confers resistance to first-generation inhibitors.

CompoundR GroupEGFRWT IC₅₀ (µM)[7]EGFRT790M IC₅₀ (µM)[7]
8 -NH₂0.0910.865
10 -NHNH₂0.0530.417
12a Hydrazone with 4-Cl Ph0.0240.311
12b Hydrazone with 4-F Ph0.0160.236

Ph = Phenyl

This data highlights key SAR insights. The introduction of a hydrazinyl group (Compound 10 ) improves potency against both wild-type and mutant EGFR compared to a simple amino group (Compound 8 ). Further elaboration of the hydrazinyl moiety into a hydrazone with electron-withdrawing halogens on a phenyl ring (Compounds 12a and 12b ) leads to a significant increase in potency, with the 4-fluoro substituted compound (12b ) being the most active in this series.[7]

IV. Visualizations: Pathways and Workflows

Signaling Pathway

Dysregulation of the EGFR signaling pathway is a major driver of tumorigenesis. EGFR activation triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which collectively promote cell proliferation, survival, and invasion.[8][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Grb2_SOS Grb2/SOS EGFR->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: The EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow

The discovery and development of a novel kinase inhibitor follows a structured, multi-stage workflow, from initial design and synthesis to preclinical testing.

Kinase_Inhibitor_Workflow node1 Step 1: Design & Synthesis - Scaffold Selection (e.g., Pyrazolo[3,4-d]pyrimidine) - SAR-guided chemical modification node2 Step 2: In Vitro Kinase Assay - Primary screen against target kinase (e.g., EGFR) - Determine IC50 values (Protocol 2) node1->node2 node3 Step 3: Kinome Profiling - Screen potent hits against a panel of kinases - Determine selectivity profile node2->node3 node4 Step 4: Cellular Assays - Test activity in cancer cell lines - Measure effects on cell proliferation & apoptosis node3->node4 node5 Step 5: Lead Optimization - Refine chemical structure to improve potency, selectivity, and drug-like properties (ADME) node4->node5 Iterative Cycle node6 Step 6: In Vivo Studies - Evaluate efficacy and toxicity in animal models - Pharmacokinetic (PK) & Pharmacodynamic (PD) analysis node4->node6 Promising Candidate node5->node1

References

Application Notes and Protocols: Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the synthesis and evaluation of novel anti-cancer agents, with a focus on a case study of Thiazolidinedione (TZD) derivatives as promising therapeutic candidates.

Introduction: The Role of Organic Synthesis in Oncology

The design and synthesis of novel small molecules is a cornerstone of modern anti-cancer drug discovery.[1] Medicinal chemists aim to create compounds that can selectively target pathways crucial for cancer cell survival, proliferation, and metastasis while minimizing toxicity to healthy cells.[1][2] Numerous structural scaffolds have been investigated for their therapeutic potential, including derivatives of isatin, quinazoline, and thiazolidinedione.[3][4][5] These efforts often involve a multi-step process beginning with rational design, followed by chemical synthesis, and concluding with rigorous biological evaluation to determine efficacy and mechanism of action.[2]

Thiazolidinediones (TZDs), initially known as insulin sensitizers, have garnered significant interest in oncology for their antiproliferative and pro-apoptotic effects.[5] By modifying the TZD core, researchers can develop novel compounds with enhanced potency and selectivity against various cancer types. This document uses a series of novel TZD derivatives as a case study to illustrate the workflow from synthesis to biological characterization.

Case Study: Thiazolidinedione (TZD) Derivatives Targeting Breast Cancer

This section focuses on a series of TZD derivatives designed to target breast cancer cells, as reported in a recent study.[5] The design rationale involves combining the TZD scaffold with structural features of known microtubule-targeting agents to create compounds with potent apoptosis-inducing activity.[5]

Synthetic Protocol: General Procedure for TZD Derivatives

The synthesis of the target TZD compounds is achieved through a multi-step process. The following is a generalized protocol based on the synthesis of compounds like PZ-9 and PZ-11.[5]

Objective: To synthesize (Z)-5-((4-methoxy-3,5-dimethylphenyl)methylene)-3-((6-methoxynaphthalen-2-yl)methyl)thiazolidine-2,4-dione (a representative TZD derivative).

Materials:

  • 2,4-Thiazolidinedione

  • Substituted aromatic aldehydes (e.g., 4-methoxy-3,5-dimethylbenzaldehyde)

  • Substituted alkyl halides (e.g., 2-(bromomethyl)-6-methoxynaphthalene)

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Solvents: Ethanol, Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography system)

Procedure:

  • Step 1: Knoevenagel Condensation:

    • Dissolve 2,4-thiazolidinedione (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

    • Add a catalytic amount of piperidine to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid precipitate by filtration, wash with cold ethanol, and dry to yield the intermediate benzylidene-thiazolidinedione.

  • Step 2: N-Alkylation:

    • Dissolve the intermediate from Step 1 (1 equivalent) in DMF.

    • Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

    • Add the desired substituted alkyl halide (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

    • Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

    • Collect the solid by filtration and wash thoroughly with water.

  • Step 3: Purification:

    • Purify the crude product using column chromatography on silica gel, typically with a solvent system like chloroform/n-hexane, to obtain the final pure TZD derivative.[5]

    • Characterize the final compound using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.[5]

Data Presentation: In Vitro Cytotoxicity

The synthesized TZD derivatives were evaluated for their antiproliferative activity against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC₅₀) values were determined and compared with vincristine, a standard microtubule-targeting agent.[5]

CompoundTarget/ClassCell LineIC₅₀ (µM)Reference
PZ-9 TZD DerivativeMCF-729.44[5]
PZ-11 TZD DerivativeMCF-717.35[5]
Vincristine Microtubule-Targeting AgentMCF-76.45[5]

Table 1: Cytotoxic activity of selected TZD derivatives against the MCF-7 breast cancer cell line.

The results indicate that the novel TZD derivatives exhibit significant antiproliferative potential, with compound PZ-11 being the more potent of the two.[5]

Experimental Workflows and Protocols

General Workflow for Synthesis and Evaluation

The process of developing a novel anti-cancer agent follows a logical progression from initial design to final biological characterization.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation A Rational Drug Design (e.g., TZD Scaffold) B Chemical Synthesis (Multi-step) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D In Vitro Cytotoxicity Screening (e.g., MTT Assay) C->D Pure Compound E IC50 Determination D->E F Mechanism of Action Studies (Apoptosis, Cell Cycle) E->F

Workflow from agent synthesis to evaluation.
Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard preliminary test for anti-cancer compounds.[6]

Objective: To determine the IC₅₀ value of a synthesized compound in a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compound in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After incubation, remove the compound-containing medium.

    • Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Targeted Signaling Pathways

Many anti-cancer agents function by disrupting specific signaling pathways that are essential for cancer cell growth and survival. The TZD derivatives in the case study are suggested to induce apoptosis, a form of programmed cell death.[5] This is a common mechanism for drugs that interfere with the cell cycle, such as microtubule-targeting agents.

Microtubule Disruption and Apoptosis Induction

Microtubules are critical components of the cytoskeleton involved in maintaining cell structure and forming the mitotic spindle during cell division.[7] Compounds that disrupt microtubule dynamics can arrest the cell cycle at the G2/M phase, which subsequently triggers the intrinsic apoptotic pathway.[5][7]

G Drug Microtubule-Targeting Agent (e.g., TZD Derivative) Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Drug->Microtubules Disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Disruption leads to Bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 Ratio ↑) Arrest->Bcl2 Triggers Mito Mitochondrial Disruption Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Pathway of microtubule disruption to apoptosis.

Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest. Prolonged arrest triggers the intrinsic apoptotic cascade, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase enzymes, ultimately leading to cell death.[7]

References

Application Notes and Protocols for the Synthesis and Evaluation of FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells.[1] A significant subset of AML cases, approximately 30%, is driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.[3][4] Consequently, FLT3 has emerged as a critical therapeutic target for the development of small molecule inhibitors.[1]

These application notes provide a comprehensive guide for the synthesis, characterization, and preclinical evaluation of novel FLT3 inhibitors. The protocols outlined below are designed to be a foundational framework for researchers engaged in the discovery and development of targeted therapies for AML.

The FLT3 Signaling Pathway in AML

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces its dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling molecules, activating downstream pathways such as PI3K/AKT, RAS/MAPK, and STAT5, which are crucial for the proliferation and differentiation of hematopoietic stem cells.[5][6]

In FLT3-mutated AML, the receptor is constitutively active, leading to ligand-independent and uncontrolled activation of these pro-proliferative and anti-apoptotic signaling cascades, driving leukemogenesis.[2][4]

FLT3_Signaling_Pathway cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation P_STAT5 p-STAT5 STAT5->P_STAT5 Phosphorylation P_STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway in AML.

Synthesis of FLT3 Inhibitors

The development of novel FLT3 inhibitors is an active area of research. While specific synthetic routes are often proprietary, many inhibitors are heterocyclic compounds designed to fit into the ATP-binding pocket of the FLT3 kinase domain. A common strategy involves the use of a core scaffold, such as pyrimidine-2,4-diamine or purin-8-one, which can be modified through various chemical reactions to optimize potency, selectivity, and pharmacokinetic properties.[1][7]

For instance, the synthesis of pyrimidine-2,4-diamine derivatives may involve a multi-step process starting from commercially available precursors, followed by substitution and coupling reactions to introduce various functional groups.[8] Researchers are encouraged to consult the medicinal chemistry literature for detailed synthetic protocols of specific inhibitor classes.[9]

Experimental Protocols

A systematic evaluation of synthesized compounds is crucial to identify promising drug candidates. The following protocols describe key in vitro assays for the characterization of FLT3 inhibitors.

Experimental_Workflow cluster_workflow In Vitro Evaluation of FLT3 Inhibitors Compound_Synthesis Compound Synthesis Kinase_Assay Protocol 1: In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Proliferation Protocol 2: Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Proliferation Western_Blot Protocol 3: Western Blot Analysis (Target Engagement) Cell_Proliferation->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization

Caption: Experimental workflow for IC50 determination.[2]

Protocol 1: In Vitro FLT3 Kinase Assay

This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant FLT3 kinase.

Materials:

  • Recombinant human FLT3 (Wild-Type and/or mutant)

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[10]

  • ATP

  • FLT3 substrate (e.g., a synthetic peptide)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.[11]

  • Add 2.5 µL of the test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the FLT3 enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km value for FLT3.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[10]

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of AML cells harboring FLT3 mutations.

Materials:

  • AML cell lines with FLT3-ITD mutation (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • 96-well clear or opaque-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)[12]

  • Plate reader (luminometer, spectrophotometer, or fluorometer)

Procedure:

  • Seed the AML cells at a density of 5,000-10,000 cells per well in a 96-well plate.[13][14]

  • Incubate for 24 hours to allow the cells to acclimate.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Add the diluted compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[13]

  • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.[12]

  • Measure the signal using the appropriate plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value using a non-linear regression analysis.[2]

Protocol 3: Western Blot Analysis of FLT3 Signaling

This assay confirms the mechanism of action by measuring the inhibition of FLT3 autophosphorylation and downstream signaling pathways.

Materials:

  • AML cell line (e.g., MV4-11)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-ERK1/2, anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control)[12][15]

  • HRP-conjugated secondary antibodies

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Seed MV4-11 cells and allow them to grow to a suitable density.

  • Treat the cells with various concentrations of the test compound for 2-4 hours.[16]

  • Harvest the cells and lyse them on ice with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

    • Compare the levels of phosphorylated proteins in treated cells to the vehicle control to assess the degree of inhibition.

Data Presentation: Comparative IC50 Values of FLT3 Inhibitors

The following table provides a summary of reported IC50 values for several well-characterized FLT3 inhibitors against common FLT3-ITD positive AML cell lines. This data serves as a benchmark for evaluating newly synthesized compounds.

InhibitorCell LineFLT3 Mutation StatusIC50 (nM)
Quizartinib (AC220)MV4-11FLT3-ITD0.31 - 0.40
Quizartinib (AC220)MOLM-13FLT3-ITD0.62 - 0.89
Gilteritinib (ASP2215)MV4-11FLT3-ITD0.92
Gilteritinib (ASP2215)MOLM-14FLT3-ITD7.87
Midostaurin (PKC412)MV4-11FLT3-ITD~10
Midostaurin (PKC412)MOLM-13FLT3-ITD~200
CrenolanibMV4-11FLT3-ITD<50
SorafenibMV4-11FLT3-ITD5-10

Note: IC50 values can vary depending on the specific assay conditions.[2] Data compiled from multiple sources.[5][17][18]

Conclusion

The protocols and data presented here provide a robust framework for the synthesis and preclinical evaluation of novel FLT3 inhibitors for the treatment of AML. A systematic approach, combining biochemical and cell-based assays, is essential for identifying potent and selective compounds with the potential for further development. The ultimate goal is to develop more effective targeted therapies that can overcome the challenges of drug resistance and improve outcomes for patients with FLT3-mutated AML.[8]

References

Application Notes: The Role of Reagents and Catalysts in the Preparation of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[1,5-a]pyrimidines (PPs) are a class of fused N-heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their rigid, planar structure serves as a privileged scaffold in drug discovery, leading to the development of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[2][3] The versatility of the PP core allows for structural modifications at multiple positions, enabling the fine-tuning of their physicochemical and pharmacological profiles.[4] This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on the crucial role of various reagents, catalysts, and reaction conditions.

Core Synthetic Strategy: Cyclocondensation

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1H-pyrazole derivative and a 1,3-bielectrophilic compound.[1][4] This reaction constructs the pyrimidine ring onto the pyrazole backbone. The choice of the 1,3-bielectrophile (e.g., β-dicarbonyls, β-enaminones, β-ketonitriles) is critical as it dictates the substitution pattern on the newly formed pyrimidine ring.[1]

G cluster_start Starting Materials cluster_process Process cluster_product Product Aminopyrazole 3-Aminopyrazole (1,3-Bisnucleophile) Reaction Cyclocondensation Aminopyrazole->Reaction Bielectrophile 1,3-Bielectrophile (e.g., β-Dicarbonyl) Bielectrophile->Reaction PP_Core Pyrazolo[1,5-a]pyrimidine Core Reaction->PP_Core

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocols and Applications

Protocol 1: Classical Acid/Base-Catalyzed Cyclocondensation

This method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. The reaction typically proceeds under acidic or basic conditions, which facilitate the nucleophilic attack of the aminopyrazole onto the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the fused ring system.[2]

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of a 3-substituted-5-amino-1H-pyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the appropriate 1,3-dicarbonyl compound (1.1 mmol).

  • Reaction Execution: Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by crystallization from a suitable solvent like a dimethylformamide-water mixture to yield the final pyrazolo[1,5-a]pyrimidine.[5]

Reactant 1 (Aminopyrazole)Reactant 2 (β-Dicarbonyl)Catalyst/SolventConditionsYield (%)Reference
5-Amino-3-methylpyrazoleDiethyl malonateSodium EthoxideReflux, 24h89[6]
5-Amino-3-(anilinyl)-1H-pyrazoleEnaminoneAcetic AcidReflux, 3hGood[5]
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneAcetic AcidN/AGood[2]
Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation offers a significant advantage by accelerating reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. This approach is particularly effective for the synthesis of β-enaminone intermediates and their subsequent cyclocondensation.[2][4]

Detailed Experimental Protocol (Two-Step):

  • Step 1 (Synthesis of β-enaminone): A mixture of a methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) is irradiated under solvent-free conditions in a microwave reactor at 160 °C for 15 minutes.[4] The resulting β-enaminone is often pure enough for the next step without further purification.

  • Step 2 (Cyclocondensation): The synthesized β-enaminone (1.0 mmol) is then reacted with a 3-aminopyrazole (1.0 mmol) under microwave irradiation. For example, reacting with N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide at 120 °C for 20 minutes can produce the target product in near-quantitative yields.[2]

StepReactantsMethodTimeYield (%)Reference
1Methyl ketone, DMF-DMAMicrowave (160 °C)15 min83-97[4]
2β-enaminone, AminopyrazoleMicrowave (120 °C)4-20 minNear-quantitative[2]
Protocol 3: Multicomponent Reactions (MCRs)

MCRs provide an efficient pathway to construct highly substituted pyrazolo[1,5-a]pyrimidines in a single pot by combining three or more starting materials.[1] A common approach involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound like malononitrile.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product AP 3-Aminopyrazole MCR One-Pot Multicomponent Reaction AP->MCR ALD Aldehyde ALD->MCR AMC Activated Methylene Compound AMC->MCR SPP Highly Substituted Pyrazolo[1,5-a]pyrimidine MCR->SPP

Caption: Workflow for a three-component synthesis strategy.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine the 3-amino-1H-pyrazole (1.0 mmol), the desired aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction Execution: Reflux the mixture for the required time until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture. The product often precipitates and can be collected by filtration and purified by recrystallization.

Protocol 4: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is instrumental for the post-functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of diverse aryl or other functional groups through C-C bond formation.[1][3] This is particularly useful for creating libraries of compounds for structure-activity relationship (SAR) studies.[3] The Suzuki reaction is a common example.

Detailed Experimental Protocol (Suzuki Coupling):

  • Reaction Setup: To a degassed mixture of a halogenated pyrazolo[1,5-a]pyrimidine (e.g., 5-chloro or 7-chloro derivative) (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), and a base such as 2M aqueous Na₂CO₃ in a solvent like 1,2-dimethoxyethane (DME).[6]

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol).

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon) for 16 hours or until completion.[6]

  • Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the coupled product.

RoleReagent/CatalystSpecific Function
Nucleophile 3-Amino-1H-pyrazolesProvides the pyrazole ring and the N1 and N7 atoms for the pyrimidine ring.[1]
Electrophile β-Dicarbonyls, β-Enaminones, β-KetonitrilesAct as the three-carbon unit (C5, C6, C7) to form the pyrimidine ring.[1]
Catalyst Acetic Acid, Lewis AcidsProtonates the carbonyl group, increasing its electrophilicity for nucleophilic attack.[2]
Catalyst Triethylamine, Piperidine, NaOEtAct as bases to deprotonate the aminopyrazole, increasing its nucleophilicity.[1][6]
Energy Source Microwave IrradiationDramatically reduces reaction times and can improve yields by efficient and uniform heating.[2][4]
Catalyst Palladium (e.g., Pd(PPh₃)₄)Catalyzes C-C and C-N bond formation for post-synthesis functionalization.[1][3]
Oxidizing Agent Potassium Persulfate (K₂S₂O₈)Used in one-pot methods for oxidative halogenation of the pyrimidine ring.[2][4]

References

Application as an Intermediate for Fungicides: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fungicides from key chemical intermediates. The focus is on three major classes of fungicides: Succinate Dehydrogenase Inhibitors (SDHIs), Demethylation Inhibitors (DMIs), and Dicarboximides. These notes are intended to serve as a practical guide for researchers in agrochemical synthesis and development.

Application Note 1: Synthesis of a Novel Succinate Dehydrogenase Inhibitor (SDHI)

Background: Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of fungicides that target cellular respiration in pathogenic fungi. They act by binding to and inhibiting the function of Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain, thereby blocking ATP production and causing fungal cell death.[1] The development of novel SDHIs is crucial to manage the emergence of resistant fungal strains. This protocol outlines the synthesis of a novel SDHI series based on an N-(alkoxy)-diphenyl ether carboxamide scaffold, starting from key commercially available intermediates.

Experimental Protocol: Synthesis of N-(alkoxy)-diphenyl Ether Carboxamide Derivatives

This protocol is a two-step process involving the synthesis of a key carboxylic acid intermediate followed by an amidation reaction.

Step 1: Synthesis of Intermediate A (4-(4-cyanophenoxy)benzoic acid)

  • Reaction Setup: Add hydroquinone (1.65 g, 15 mmol) and potassium carbonate (2.76 g, 20 mmol) to 20 mL of dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Initial Reaction: Heat the mixture to 110°C and stir for 30 minutes.

  • Addition of Second Intermediate: Add 4-fluorobenzonitrile (1.21 g, 10 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue the reaction for 4 hours, monitoring its completion using Thin-Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, add 80 mL of water to the system and extract three times with ethyl acetate. Wash the combined organic phase with saturated brine.

  • Isolation of Intermediate 2: Dry the organic phase with anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the solid nitrile intermediate.

  • Hydrolysis: Dissolve the obtained intermediate (1.05 g, 5 mmol) and sodium hydroxide (0.80 g, 20 mmol) in 20 mL of a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Reflux: Stir the solution and reflux for 12 hours, monitoring the reaction by TLC.

  • Isolation of Intermediate A: After completion, cool the solution to room temperature and remove the THF under reduced pressure. Adjust the pH of the remaining aqueous solution to 1–2 with 2 N hydrochloric acid. The resulting precipitate is collected by filtration to yield Intermediate A .

Step 2: General Synthesis of Final SDHI Compounds

  • Reaction Setup: Dissolve Intermediate A (0.24 g, 1 mmol) in 10 mL of dichloromethane (DCM).

  • Activation: Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (0.23 g, 1.2 mmol) and 4-dimethylaminopyridine (DMAP) (0.15 g, 1.2 mmol) to the solution and stir for 10 minutes.

  • Amidation: Add the desired alkoxy amine hydrochloride intermediate (1.2 mmol) to the mixture.

  • Reaction: Stir the reaction at room temperature for 12 hours.

  • Purification: After the reaction is complete, purify the crude product by column chromatography on a silica gel column to yield the final N-(alkoxy)-diphenyl ether carboxamide fungicide.

Synthesis Workflow

G Synthesis of N-(alkoxy)-diphenyl Ether Carboxamide SDHIs cluster_0 Step 1: Intermediate A Synthesis cluster_1 Step 2: Final Product Synthesis Hydroquinone Hydroquinone Intermediate_2 Nitrile Intermediate Hydroquinone->Intermediate_2 K2CO3, DMF, 110°C Fluorobenzonitrile 4-Fluorobenzonitrile Fluorobenzonitrile->Intermediate_2 Intermediate_A Intermediate A (Carboxylic Acid) Intermediate_2->Intermediate_A NaOH, THF/H2O, Reflux Final_Product Final SDHI Product Intermediate_A->Final_Product EDCI, DMAP, DCM Alkoxyamine Alkoxy Amine Hydrochloride Alkoxyamine->Final_Product

Caption: Workflow for the two-step synthesis of novel SDHI fungicides.

SDHI Mode of Action

Succinate Dehydrogenase Inhibitors block the fungal respiratory chain at Complex II.

G SDHI Mode of Action cluster_etc Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase O2 O₂ Complex_IV->O2 UQ->Complex_III CytC->Complex_IV ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase SDHI SDHI Fungicide SDHI->Complex_II Inhibition Succinate Succinate Succinate->Complex_II

Caption: SDHIs inhibit Complex II of the mitochondrial respiratory chain.

Quantitative Data: In Vitro Fungicidal Activity

The synthesized compounds were tested for their ability to inhibit the mycelial growth of various plant pathogens.

Compound IDTarget PathogenConcentration (µg/mL)Inhibition Rate (%)
M15Fusarium graminearum50> 60
M15Botrytis cinerea50> 60
M15Sclerotinia sclerotiorum50> 60
M15Rhizoctonia solani50> 60
FluxapyroxadCytospora sp.2553.38[2]
II-a-10Cytospora sp.2559.46[2]

Data is illustrative of activities found for novel compounds in this class.[2][3]

Application Note 2: Synthesis of a Demethylation Inhibitor (DMI) Fungicide

Background: Demethylation Inhibitors (DMIs), predominantly belonging to the triazole chemical class, are systemic fungicides that provide protective and curative control.[4] Their mode of action involves the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Disruption of ergosterol production compromises cell membrane integrity, leading to fungal death. Tebuconazole is a widely used broad-spectrum triazole fungicide.

Experimental Protocol: Synthesis of Tebuconazole

This protocol describes a common synthetic route to Tebuconazole from its key ketone intermediate.[6][7]

  • Reaction Setup: In a reactor equipped with a stirrer, thermometer, and condenser, add 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone (100g), trimethylsulfoxonium chloride (63g), potassium hydroxide (28g), and dimethyl sulfoxide (DMSO) (300g).

  • Epoxidation: Stir the mixture and maintain the temperature at 40°C until the starting ketone is completely consumed (monitored by TLC or GC). This step forms the oxirane intermediate in situ.

  • Ring-Opening/Nucleophilic Substitution: Without isolating the intermediate, add sodium triazolide (45g) to the reaction mixture.

  • Reaction: Heat the mixture to 120°C and maintain until the reaction is complete.

  • Work-up: Cool the reaction mixture and remove the DMSO solvent under reduced pressure.

  • Purification: Add methylcyclohexane (100g) to the residue and wash with water (30g). Separate the aqueous layer at 70°C.

  • Crystallization and Isolation: Cool the organic layer to 25°C to induce crystallization. Collect the solid product by filtration and dry to obtain Tebuconazole. The reported yield and purity are approximately 91% and 97%, respectively.[7]

Synthesis Workflow

G Synthesis of Tebuconazole Ketone 1-(4-chlorophenyl)-4,4- dimethyl-3-pentanone Intermediate Oxirane Intermediate (in situ) Ketone->Intermediate Epoxidation Reagents1 Trimethylsulfoxonium Chloride Potassium Hydroxide DMSO, 40°C Reagents1->Intermediate Tebuconazole Tebuconazole Intermediate->Tebuconazole Ring Opening Reagents2 Sodium Triazolide 120°C Reagents2->Tebuconazole

Caption: One-pot, two-step synthesis workflow for the DMI fungicide Tebuconazole.

DMI Mode of Action

DMIs block the ergosterol biosynthesis pathway, a critical process for fungal cell membrane formation.[5][8][9][10]

G DMI Mode of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps C14_Demethylase Lanosterol 14α-demethylase (ERG11) Lanosterol->C14_Demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation C14_Demethylase->Ergosterol Multiple Steps DMI DMI (Triazole) Fungicide DMI->C14_Demethylase Inhibition

Caption: DMIs inhibit the C14-demethylase enzyme in the ergosterol pathway.

Quantitative Data: Fungicide Efficacy

The efficacy of triazole fungicides is well-documented in field trials for managing various fungal diseases.

Fungicide ClassActive IngredientTarget DiseaseAverage Disease Reduction (%)Reference
Triazoles (alone)Tebuconazole, ProthioconazoleSoybean Rust58.7[9]
Triazoles + StrobilurinsCyproconazole combinationsSoybean Rust>58.7 (Improved Control)[9]
TriazoleTebuconazoleWhite Spot (Maize)Significant reduction vs control[11]
TriazoleDifenoconazoleBlack Heart Rot (Pineapple)DI = 4.60% (vs 8.38% for Benomyl)[11]

DI = Disease Incidence. Data from meta-analyses and field studies.

Application Note 3: Synthesis of a Dicarboximide Fungicide

Background: Dicarboximide fungicides, such as Captan, are non-systemic, protective fungicides with a multi-site mode of action.[12] They must be applied before fungal spores arrive and germinate on the plant surface.[13] Their primary mechanism involves inhibiting spore germination and interfering with fungal cell division.[4] Captan is synthesized from 1,2,3,6-tetrahydrophthalimide, which itself is derived from the Diels-Alder reaction of butadiene and maleic anhydride.

Experimental Protocol: Synthesis of Captan

This protocol details the final step in Captan synthesis, starting from the key imide intermediate.[14][15]

  • Intermediate Preparation: First, dissolve 1,2,3,6-tetrahydrophthalimide (100 kg, 652.2 mol) in an alkaline solution prepared from 30.31% liquid caustic soda (90 kg, 681.9 mol) and water (450 kg). Stir until all solids are dissolved.

  • Reaction Setup: Cool the resulting mixed solution to 10°C.

  • Condensation Reaction: Introduce the cooled solution into a tower reactor. Concurrently, add perchloromethylmercaptan (trichloromethanesulfenyl chloride). The condensation reaction occurs between the dissolved imide salt and the sulfenyl chloride.

  • Work-up and Isolation: The product, Captan, precipitates from the reaction mixture.

  • Purification: The crude product is collected, heated, filtered, washed with water to remove salts, and dried to yield pure Captan. This process can achieve yields of over 98% with a purity of >99%.[15]

Synthesis Workflow

G Synthesis of Captan cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis Butadiene Butadiene Anhydride Tetrahydrophthalic Anhydride Butadiene->Anhydride Diels-Alder Maleic Maleic Anhydride Maleic->Anhydride Imide 1,2,3,6-Tetrahydrophthalimide Anhydride->Imide Ammonia Ammonia or Urea Ammonia->Imide Captan Captan Imide->Captan Condensation Perchloro Perchloromethylmercaptan Perchloro->Captan NaOH NaOH (aq) NaOH->Captan

Caption: Synthesis workflow for Captan from basic precursors.

Captan Mode of Action (Logical Diagram)

As a protective fungicide, Captan forms a chemical barrier on the plant surface that prevents fungal spore germination.

G Captan Protective Action cluster_plant Plant Surface Plant Healthy Plant Tissue Spore Fungal Spore Captan Captan Application (Protective Barrier) Spore->Captan Treated Germination Spore Germination & Infection Spore->Germination Untreated No_Infection No Infection Captan->No_Infection Blocks Germination->Plant No_Infection->Plant

Caption: Logical diagram of Captan's protective, anti-germinative action.

Quantitative Data: Fungicide Efficacy

Captan remains a valuable tool for managing several key fungal diseases in high-value crops.

FungicideTarget DiseaseCropEfficacy MeasureResultReference
CaptanBotrytis Fruit Rot (BFR)StrawberryReduced Disease IncidenceSignificant reduction vs. control[16]
CaptanAnthracnose Fruit Rot (AFR)StrawberryReduced Disease IncidenceSignificant reduction vs. control[16]
CaptanLeaf Spot & Fruit SpotTomatoPercent Disease Index (PDI)PDI = 16.04 (vs 48.33 in control)[17]
CaptanLeaf Spot & Fruit SpotTomatoFruit Spot (%)9.94% (vs 27.70% in control)[17]

Data from meta-analysis and field studies highlight the continued value of this multi-site fungicide.

References

Application Notes and Protocols for Coupling Reactions with Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique structural features, including a rigid planar scaffold with strategically positioned hydrogen bond donors and acceptors, make it a privileged core for the design of potent and selective kinase inhibitors and other biologically active molecules.[1][2][3] This document provides detailed experimental protocols for common coupling reactions involving this pyrazole derivative, namely amide bond formation and palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are fundamental for the synthesis of diverse libraries of pyrazole-based compounds for drug development pipelines.[4][5]

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the pyrazole core to a wide variety of functional groups and building blocks. The following protocol outlines a general procedure for the coupling of a carboxylic acid to the 4-amino group of this compound.

Experimental Protocol: Amide Coupling

This protocol is adapted from the synthesis of 1H-pyrazole-3-carboxamide derivatives.[4][6]

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add EDCI (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Add DIPEA or TEA (2.0 equivalents) and stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Data Presentation: Representative Amide Coupling Reactions
EntryCarboxylic AcidCoupling AgentsBaseSolventYield (%)Reference
14-Nitro-1H-pyrazole-3-carboxylic acidOxalyl chloride, PyridinePyridineTHF, Pyridine-[4]
2Benzoic AcidEDCI, HOBt-DMF-[6]
35-Bromothiophene carboxylic acidDCC, DMAP-DCM8[7]

Yields are highly dependent on the specific substrates and reaction conditions used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This is particularly useful for coupling the pyrazole nitrogen (N1 position) or a halogenated pyrazole with various amines. The following protocol provides a general method for the N-arylation of this compound. For this reaction to proceed at the N1 position, the 4-amino group would likely require a protecting group. Alternatively, a 1-halo-pyrazole derivative could be coupled with an amine.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromo-1H-pyrazole derivative

This protocol is based on procedures for the amination of 4-halo-1H-pyrazoles.[10][11]

Materials:

  • Methyl 4-amino-1-bromo-1H-pyrazole-3-carboxylate (or a suitable protected precursor)

  • Amine of interest

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, tBuDavePhos)

  • A suitable base (e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

Procedure:

  • In a reaction vessel, combine the 4-bromo-pyrazole derivative (1.0 equivalent), the amine (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Add the base (2.0 equivalents) to the vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination of 4-Halo-1H-pyrazoles
EntryHalopyrazoleAmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
14-Bromo-1-tritylpyrazolePiperidinePd(dba)₂tBuDavePhostBuOKXylene160 (MW)95[10]
21-Benzyl-4-bromopyrazolePyrrolidineNickel/Photoredox-----[11]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.[5][12] This reaction is instrumental in introducing aryl, heteroaryl, or vinyl substituents at a halogenated position of the pyrazole ring.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-1H-pyrazole derivative

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of bromopyrazoles.[5][12][13]

Materials:

  • Methyl 4-amino-1-bromo-1H-pyrazole-3-carboxylate (or a suitable protected precursor)

  • Boronic acid or boronic acid pinacol ester of interest

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], or a pre-catalyst like XPhos Pd G2)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • A suitable solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)

Procedure:

  • In a reaction vessel, combine the 4-bromo-pyrazole derivative (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the palladium catalyst (2-5 mol%).

  • Add the base (2.0-3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of Halo-pyrazoles
EntryHalopyrazoleBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
15-Bromo-1-methyl-1H-pyrazole-4-carbaldehydePhenylboronic acid----90[13]
23-Bromopyrazole4-Methoxyphenylboronic acidXPhos-Pd-G2K₃PO₄Dioxane/H₂O6086[12]
34-Bromo-3,5-dinitro-1H-pyrazole4-Tolylboronic acidXPhos Pd G2K₂CO₃Dioxane8095[5]

Visualizations

Experimental Workflow: Amide Coupling

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up and Purification CarboxylicAcid Carboxylic Acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster DMF, rt, 15 min EDCI_HOBt EDCI / HOBt EDCI_HOBt->ActivatedEster AmideProduct Final Amide Product ActivatedEster->AmideProduct DMF, rt, 12-24h Pyrazole Methyl 4-amino-1H- pyrazole-3-carboxylate Pyrazole->AmideProduct Extraction Aqueous Work-up (EtOAc, NaHCO3, Brine) AmideProduct->Extraction Base DIPEA / TEA Base->AmideProduct Purification Column Chromatography Extraction->Purification

Caption: Workflow for amide coupling.

Logical Relationship: Palladium Cross-Coupling Cycles

Pd_CrossCoupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Pd0_S Pd(0)L_n OA_S Oxidative Addition (R-X) Pd0_S->OA_S TC_S Transmetalation (R'-B(OR)2) OA_S->TC_S RE_S Reductive Elimination TC_S->RE_S RE_S->Pd0_S Product_S R-R' RE_S->Product_S Pd0_B Pd(0)L_n OA_B Oxidative Addition (Ar-X) Pd0_B->OA_B Coord_B Amine Coordination (R2NH) OA_B->Coord_B Deprot_B Deprotonation Coord_B->Deprot_B RE_B Reductive Elimination Deprot_B->RE_B RE_B->Pd0_B Product_B Ar-NR2 RE_B->Product_B

Caption: Catalytic cycles for cross-coupling.

Signaling Pathway: Kinase Inhibition by a Pyrazole Derivative

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase (e.g., CDK, FLT3) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse triggers Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase binds to ATP pocket

Caption: Inhibition of a kinase pathway.

References

Application Notes and Protocols: Suzuki Coupling of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This method has found extensive application in the synthesis of pyrazole-containing molecules, which are of significant interest in drug discovery and materials science due to their prevalence in bioactive compounds.[1] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] Consequently, the development of efficient and robust Suzuki coupling protocols for the synthesis of functionalized pyrazoles is a key focus for medicinal chemists.

These application notes provide an overview of various Suzuki coupling protocols for pyrazole derivatives, a comparative analysis of different catalytic systems, and detailed experimental procedures.

Comparative Analysis of Suzuki Coupling Protocols

The efficiency of the Suzuki coupling reaction for pyrazole derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the performance of various catalytic systems for the coupling of different pyrazole substrates with arylboronic acids, providing a guide for selecting the most suitable method for a specific research need.

Table 1: Suzuki Coupling of 4-Halopyrazoles with Arylboronic Acids [1]

EntryHalopyrazoleArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90685
24-Iodo-1-methyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)5 min24
34-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Dioxane1001292
44-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazolePhenylboronic acidRuPhos-PdK₃PO₄Dioxane/H₂ORT3 min95

Table 2: Suzuki Coupling of other Halogenated Pyrazoles

EntryPyrazole SubstrateBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)TimeYield (%)
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2 / XPhosK₂CO₃Dioxane/H₂O120 (MW)30 min88[3]
25-Bromo-1-arylpyrazolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene10016>95[4]
33-ChloroindazolePhenylboronic acidP2 (Buchwald precatalyst)K₃PO₄Dioxane801891[5]
4N-Acyl-4-bromopyrazolePhenylboronic acid(IPr)Pd(cinnamyl)ClK₂CO₃THF1101597[6]

Experimental Protocols

Herein are detailed methodologies for key Suzuki coupling reactions involving pyrazole derivatives.

Protocol 1: General Procedure for Suzuki Coupling of 4-Bromopyrazoles[2]

This protocol is suitable for the coupling of various aryl boronic acids with 4-bromopyrazoles.

Materials:

  • 4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv.)

  • Arylboronic acid (0.11 mmol, 1.1 equiv.)

  • Pd(PPh₃)₄ (0.005 mmol, 5 mol%)

  • Na₂CO₃ (0.25 mmol, 2.5 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture, 2 mL)

  • Schlenk tube

  • Argon atmosphere

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add the 1,4-dioxane/water solvent mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture for 6 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of 4-Iodopyrazoles[4]

This protocol utilizes microwave irradiation for a rapid synthesis of 4-arylpyrazoles.

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv.)

  • Phenylboronic acid (0.5 mmol, 1.0 equiv.)

  • Pd(PPh₃)₄ (0.01 mmol, 2 mol%)

  • Cs₂CO₃ (1.25 mmol, 2.5 equiv.)

  • DME and Water (3 mL DME, 1.2 mL H₂O)

  • Microwave vial

  • Nitrogen atmosphere

Procedure:

  • In a microwave vial, dissolve 4-iodo-1-methyl-1H-pyrazole and phenylboronic acid in DME and water.

  • Bubble nitrogen through the solution for 5 minutes.

  • Add Pd(PPh₃)₄ and Cs₂CO₃ to the vial.

  • Seal the vial and place it in a microwave apparatus.

  • Irradiate the reaction mixture at 90 °C for 5-12 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the vial, dilute the mixture with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Suzuki Coupling of Halogenated Aminopyrazoles[7]

This method is optimized for aminopyrazoles, which can be challenging substrates.

Materials:

  • Halogenated aminopyrazole (1.0 equiv.)

  • Arylboronic acid or ester (1.5 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (8 mol%)

  • K₃PO₄ (2.0 equiv.)

  • 1,4-Dioxane/Water (5:1)

Procedure:

  • An oven-dried flask is charged with the halogenated aminopyrazole, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • The flask is evacuated and backfilled with argon.

  • Degassed 1,4-dioxane and water are added.

  • The mixture is heated to 80 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Halopyrazole + Boronic Acid/Ester Mixing Combine Reagents under Inert Atmosphere Reactants->Mixing Catalyst Palladium Catalyst + Ligand Catalyst->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., Dioxane/H2O) Solvent->Mixing Heating Heating (Conventional or MW) Mixing->Heating Quenching Quenching & Extraction Heating->Quenching Purification Column Chromatography Quenching->Purification Product Aryl-Pyrazole Product Purification->Product

Caption: General experimental workflow for the Suzuki coupling of pyrazole derivatives.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_1 R1-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal PdII_2 R1-Pd(II)L_n-R2 Transmetal->PdII_2 Boronate [R2-B(OR)3]^- Boronate->Transmetal Base Base BoronicAcid R2-B(OH)2 Base->BoronicAcid RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Halopyrazole R1-X (Halopyrazole) Halopyrazole->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The Suzuki coupling of pyrazole derivatives has been instrumental in the synthesis of numerous compounds with therapeutic potential. For instance, this reaction is a key step in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. The ability to readily introduce diverse aryl and heteroaryl substituents onto the pyrazole core allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The synthesis of 4-substituted-1H-pyrazole-3,5-diamines, precursors to selective CDK9 inhibitors, highlights the utility of this methodology in accessing novel chemical matter for drug development programs.[7] Furthermore, aryl pyrazoles synthesized via Suzuki coupling have shown potential as tyrosinase inhibitors.[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the functionalization of pyrazole heterocycles. The continuous development of new catalysts, ligands, and reaction conditions, including the use of microwave assistance, has significantly broadened the scope and efficiency of this transformation.[4][9] The protocols and data presented here offer a valuable resource for researchers engaged in the synthesis of pyrazole-containing molecules for applications in medicinal chemistry and materials science. While significant progress has been made, challenges such as the coupling of sterically hindered substrates and managing undesired side reactions like dehalogenation continue to drive further innovation in this field.[10]

References

Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This methodology has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines. The pyrazole moiety is a common scaffold in bioactive molecules, exhibiting a wide range of activities, including antitumor, antiviral, and antifungal properties.[2] Consequently, the synthesis of C4-aminated pyrazoles is a significant area of research.[2]

These application notes provide detailed protocols for the Buchwald-Hartwig amination of halopyrazoles to generate diverse aminopyrazole derivatives. The choice of catalyst system, either palladium- or copper-based, is critical and largely depends on the structure of the amine coupling partner, specifically the presence or absence of β-hydrogens.[2][3][4]

Catalyst System Selection

The selection of an appropriate catalyst system is crucial for a successful amination reaction of halopyrazoles. A key consideration is the structure of the amine. Amines lacking a β-hydrogen atom are generally amenable to palladium catalysis. In contrast, for alkylamines possessing a β-hydrogen, copper-catalyzed conditions are often more effective to avoid side reactions like β-hydride elimination.[2][3]

G start Start: Halopyrazole + Amine check_amine Check Amine Structure: Does it have β-hydrogens? start->check_amine pd_catalysis Use Palladium Catalysis: - Pd(dba)₂ - tBuDavePhos - KOtBu - Toluene/Xylene check_amine->pd_catalysis No cu_catalysis Use Copper Catalysis: - CuI - 2-isobutyrylcyclohexanone - KOtBu - DMF check_amine->cu_catalysis Yes product 4-Aminopyrazole Derivative pd_catalysis->product cu_catalysis->product

Caption: Catalyst selection workflow for the amination of halopyrazoles.

Data Presentation: Reaction Conditions and Yields

The following tables summarize optimized reaction conditions and yields for the amination of 4-halopyrazoles with various amines.

Palladium-Catalyzed Amination of 4-Bromo-1-tritylpyrazole

This method is particularly effective for aryl- or alkylamines that lack a β-hydrogen.[2][4] The use of a bulky phosphine ligand, such as tBuDavePhos, is crucial for high yields.[2]

EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1PiperidinePd(dba)₂, tBuDavePhosKOtBuXylene1201260
2MorpholinePd(dba)₂, tBuDavePhosKOtBuXylene1201267
3BenzylaminePd(dba)₂, tBuDavePhosKOtBuToluene901285
4AnilinePd(dba)₂, tBuDavePhosKOtBuToluene901292
5N-MethylanilinePd(dba)₂, tBuDavePhosKOtBuToluene901288

Data adapted from Molecules 2020, 25(20), 4634.[2]

Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole

For primary and secondary alkylamines bearing β-hydrogens, a copper-catalyzed system provides superior results, mitigating the issue of β-hydride elimination that can occur with palladium catalysts.[2]

EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1AllylamineCuI, 2-isobutyrylcyclohexanoneKOtBuDMF1002472
2PropylamineCuI, 2-isobutyrylcyclohexanoneKOtBuDMF1202475
3IsopropylamineCuI, 2-isobutyrylcyclohexanoneKOtBuDMF1202468
4CyclohexylamineCuI, 2-isobutyrylcyclohexanoneKOtBuDMF1202478
5PyrrolidineCuI, 2-isobutyrylcyclohexanoneKOtBuDMF1202481

Data adapted from Molecules 2020, 25(20), 4634.[2]

Experimental Protocols

The following are generalized protocols for the palladium- and copper-catalyzed amination of 4-halopyrazoles.

Protocol 1: Palladium-Catalyzed Amination (for Amines without β-Hydrogens)

This protocol is suitable for the coupling of 4-halopyrazoles with aryl amines, benzylamines, and other amines lacking β-hydrogens.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add 4-halopyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu to a Schlenk tube. prep2 2. Evacuate and backfill with inert gas (3x). prep1->prep2 reac1 3. Add anhydrous, degassed solvent (e.g., Toluene). prep2->reac1 reac2 4. Add amine. reac1->reac2 reac3 5. Heat mixture (90-120 °C) with vigorous stirring. reac2->reac3 work1 6. Cool to RT, dilute with EtOAc, and quench with water. reac3->work1 work2 7. Separate layers, wash organic with brine, and dry. work1->work2 work3 8. Concentrate and purify by silica gel chromatography. work2->work3

Caption: General workflow for Pd-catalyzed amination of halopyrazoles.

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon), add the 4-halopyrazole (1.0 equiv), Pd(dba)₂ (2-5 mol%), tBuDavePhos (4-10 mol%), and KOtBu (1.5-2.0 equiv).[3]

  • Evacuate the vessel and backfill with the inert gas. Repeat this cycle two more times.

  • Add anhydrous, degassed solvent (e.g., toluene or xylene) via syringe, followed by the amine (1.1-1.5 equiv).[3]

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.[3]

Protocol 2: Copper-Catalyzed Amination (for Amines with β-Hydrogens)

This protocol is optimized for the coupling of 4-iodopyrazoles with alkylamines that contain β-hydrogens.

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole (1.0 equiv), CuI (10-20 mol%), and KOtBu (2.0 equiv).[3]

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous DMF, the amine (1.1-1.5 equiv), and 2-isobutyrylcyclohexanone (20-40 mol%) via syringe.[3]

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]

  • Purify the residue by column chromatography on silica gel to yield the pure 4-aminopyrazole product.[3]

Concluding Remarks

The Buchwald-Hartwig amination provides a versatile and efficient pathway for the synthesis of 4-aminopyrazoles from readily available 4-halopyrazoles. The judicious selection of the catalyst system—palladium for amines without β-hydrogens and copper for those with—is paramount for achieving high yields and avoiding unwanted side reactions. The protocols outlined above serve as a robust starting point for researchers engaged in the synthesis of novel pyrazole-containing compounds for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 4-amino-1H-pyrazole-3-carboxylate synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of Methyl 4-nitro-1H-pyrazole-3-carboxylate (Intermediate)

Potential CauseRecommended Solution
Incomplete esterification of 4-nitro-1H-pyrazole-3-carboxylic acid. Ensure the complete consumption of the starting carboxylic acid by monitoring the reaction using an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider increasing the reaction time or the amount of thionyl chloride.
Degradation of the starting material or product. Maintain the recommended temperature range during the reaction and work-up. The reaction of 4-nitro-1H-pyrazole-3-carboxylic acid with thionyl chloride in methanol should be performed at low temperatures (0-5 °C) initially and then allowed to warm to room temperature.[1]
Loss of product during work-up. The product is an off-white solid.[1] Ensure careful handling during filtration and transfers. Use of toluene for azeotropic removal of impurities should be done under reduced pressure at a controlled temperature (35-45 °C) to avoid product loss.[1]
Poor quality of starting materials. Verify the purity of 4-nitro-1H-pyrazole-3-carboxylic acid, methanol, and thionyl chloride. Use of anhydrous methanol is recommended.

Issue 2: Low Yield or Incomplete Reduction of Methyl 4-nitro-1H-pyrazole-3-carboxylate

Potential CauseRecommended Solution
Catalyst poisoning or inactivity (for catalytic hydrogenation). Use fresh, high-quality palladium on carbon (Pd/C) catalyst. Ensure the reaction setup is free of contaminants that could poison the catalyst, such as sulfur or halogen compounds. The solvent, ethyl acetate, should be of high purity.[2]
Insufficient hydrogen pressure or poor hydrogen delivery. For catalytic hydrogenation, ensure the system is properly sealed and purged with hydrogen. Maintain a positive hydrogen pressure throughout the reaction. Adequate stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen.
Incomplete reaction with alternative reducing agents (e.g., SnCl2, Fe). Ensure the correct stoichiometry of the reducing agent is used. For SnCl2 reductions, the addition of concentrated HCl is often necessary.[2][3] For iron-based reductions, the use of an activating agent like ammonium chloride in an ethanol/water mixture can be effective.[3]
Formation of side products. Over-reduction or side reactions can occur. Monitor the reaction progress closely. Alternative, milder reducing agents like sodium borohydride in the presence of NiCl2 or CoCl2 can be considered.[3]
Product degradation. The resulting amine is susceptible to oxidation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to work up the reaction promptly upon completion.

Issue 3: Difficulty in Purifying the Final Product, this compound

Potential CauseRecommended Solution
Presence of unreacted nitro-intermediate. If the reduction was incomplete, the nitro-intermediate will contaminate the final product. Consider re-subjecting the crude product to the reduction conditions or purifying by column chromatography.
Presence of catalyst residue (for catalytic hydrogenation). After the reaction, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Washing the celite pad with the reaction solvent will help recover any adsorbed product.
Presence of metal salts (from SnCl2 or Fe reduction). The work-up for metal-based reductions often involves neutralization and extraction. Ensure the pH is adjusted correctly to precipitate metal hydroxides, which can then be removed by filtration. Thorough extraction with an appropriate organic solvent is necessary to isolate the product.
Product instability. The aminopyrazole product can be sensitive to air and light. Store the purified product under an inert atmosphere and in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the esterification of 4-nitro-1H-pyrazole-3-carboxylic acid to yield Methyl 4-nitro-1H-pyrazole-3-carboxylate. The second step is the reduction of the nitro group to an amine, typically via catalytic hydrogenation or using a metal-based reducing agent.

Q2: What are the key reaction parameters to control for a high yield in the esterification step?

A2: The key parameters are temperature and the purity of reagents. The reaction should be initiated at a low temperature (0-5 °C) during the addition of thionyl chloride to methanol, and then allowed to warm to room temperature.[1] Using anhydrous methanol is crucial to prevent the hydrolysis of thionyl chloride.

Q3: What are the advantages and disadvantages of different reduction methods for the nitro group?

A3:

  • Catalytic Hydrogenation (H2/Pd/C): This is often the preferred method as it is a clean reaction, and the work-up is straightforward (filtration of the catalyst).[2] However, the catalyst can be expensive and is susceptible to poisoning.

  • Tin(II) Chloride (SnCl2): This is a classic and effective method. The main disadvantage is the often challenging work-up to remove tin salts.

  • Iron (Fe) in acidic or neutral conditions: This is a cost-effective and environmentally friendly option. The work-up can be simpler than with tin, often involving filtration through celite.[3]

  • Nickel-Rhenium (Ni-Re) with Hydrazine: This system can provide high yields (80-95%) and works well for various nitro-pyrazoles.[3] However, hydrazine is toxic and requires careful handling.

Q4: Can I use sodium borohydride to reduce the nitro group?

A4: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. However, its reducing power can be enhanced by the addition of transition metal salts like nickel(II) chloride (NiCl2) or cobalt(II) chloride (CoCl2) in methanol, providing a milder alternative to other methods.[3]

Q5: How can I monitor the progress of the reactions?

A5: Both the esterification and the reduction reactions can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For the esterification, you would look for the disappearance of the starting carboxylic acid spot. For the reduction, you would monitor the disappearance of the nitro-intermediate and the appearance of the more polar amino-product. For the esterification step, 1H NMR can also be used to confirm the completion of the reaction.[1]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-Nitro-1H-pyrazole-3-carboxylic acidThionyl chlorideMethanol0-5 then 15-2516-2498.3[1]
4-Nitro-1H-pyrazole-3-carboxylic acidThionyl chlorideMethanol0-5 then 18-25Overnight99.5[1]
4-Nitro-1H-pyrazole-3-carboxylic acidThionyl chlorideMethanolRoom Temp48-[1]

Table 2: Comparison of Reducing Agents for the Conversion of Nitro-pyrazoles to Amino-pyrazoles

Reducing SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
H2, Pd/C1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamideEthyl acetate---[2]
SnCl2, HCl1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamideEthanolReflux--[2]
Ni-Re, Hydrazine hydrateNitro-pyrazolesEthanol or 2-Propanol40-502-1580-95[3]
Fe, NH4ClNitro compoundsEthanol:WaterRoom Temp-Good[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-nitro-1H-pyrazole-3-carboxylate

  • To a stirred suspension of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol (8-10 volumes) under a nitrogen atmosphere, cool the mixture to 0-5 °C.[1]

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise, maintaining the temperature between 0-5 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (18-25 °C) and stir overnight.[1]

  • Monitor the reaction for completion by TLC or ¹H NMR.

  • Once complete, concentrate the reaction mixture under reduced pressure at 40-45 °C.[1]

  • To the residue, add toluene (2 volumes) and concentrate again under reduced pressure. Repeat this azeotropic drying step two more times to remove residual volatile impurities.[1]

  • The resulting off-white solid is Methyl 4-nitro-1H-pyrazole-3-carboxylate, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve Methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas (or evacuate and backfill with hydrogen) several times.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent to ensure full recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathway 4-Nitro-1H-pyrazole-3-carboxylic acid 4-Nitro-1H-pyrazole-3-carboxylic acid Methyl 4-nitro-1H-pyrazole-3-carboxylate Methyl 4-nitro-1H-pyrazole-3-carboxylate 4-Nitro-1H-pyrazole-3-carboxylic acid->Methyl 4-nitro-1H-pyrazole-3-carboxylate SOCl2, MeOH (Esterification) This compound This compound Methyl 4-nitro-1H-pyrazole-3-carboxylate->this compound Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction A Mix 4-nitro-1H-pyrazole-3-carboxylic acid and Methanol B Cool to 0-5 °C A->B C Add Thionyl Chloride B->C D Warm to RT and Stir C->D E Reaction Monitoring (TLC/NMR) D->E F Work-up: Concentration and Azeotropic Distillation E->F G Dissolve Nitro-intermediate in Solvent F->G Intermediate H Add Catalyst/Reducing Agent G->H I Hydrogenation/Reaction H->I J Reaction Monitoring (TLC/LC-MS) I->J K Work-up: Filtration and Concentration J->K L Purification (if necessary) K->L

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting_Yield Start Low Yield in Final Product? Step1_Check Low yield in Step 1 (Nitro-intermediate)? Start->Step1_Check Step2_Check Low yield in Step 2 (Reduction)? Step1_Check->Step2_Check No Incomplete_Ester Incomplete Esterification? - Check reaction time/reagents Step1_Check->Incomplete_Ester Yes Catalyst_Issue Catalyst Inactive/Poisoned? - Use fresh catalyst Step2_Check->Catalyst_Issue Yes Degradation1 Degradation? - Check temperature control Incomplete_Ester->Degradation1 Workup_Loss1 Work-up Loss? - Careful handling/transfers Degradation1->Workup_Loss1 Incomplete_Red Incomplete Reduction? - Check H2 pressure/reagent stoichiometry Catalyst_Issue->Incomplete_Red Side_Reactions Side Reactions? - Monitor closely, consider milder reagents Incomplete_Red->Side_Reactions Purification_Loss Loss during Purification? - Optimize purification method Side_Reactions->Purification_Loss

References

Technical Support Center: Purification of Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 4-amino-1H-pyrazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The most common impurities are regioisomers formed during the cyclization reaction with methylhydrazine. Depending on the synthetic route, unreacted starting materials and other side-products may also be present. The formation of regioisomers is a well-documented challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1]

Q2: Which purification techniques are most effective for this compound?

A2: Recrystallization and column chromatography are the two most effective methods for purifying this compound. The choice between them depends on the nature and quantity of the impurities. Recrystallization is excellent for removing small amounts of impurities if a suitable solvent is found, while column chromatography is better for separating compounds with similar polarities, such as regioisomers.

Q3: What is the solubility profile of this compound?

A3: The compound is reported to be insoluble in water, but soluble in ethanol, chloroform, and dimethyl sulfoxide (DMSO).[2] This information is critical for selecting appropriate solvents for both recrystallization and column chromatography.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. It can help in selecting the right solvent system for column chromatography and in checking the purity of fractions collected. For aminopyrazoles, a mobile phase of ethyl acetate/hexanes or methanol/dichloromethane is often a good starting point.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Solution
Low Purity After Recrystallization The chosen solvent is not optimal, leading to co-precipitation of impurities.- Select a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.- Try a mixed solvent system. For example, dissolve the compound in a "good" solvent like hot ethanol and then add a "poor" solvent like water until turbidity is observed, then allow to cool slowly.- Perform a second recrystallization.
"Oiling Out" During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower-boiling point solvent.- Ensure the solution is not overly concentrated.- Allow the solution to cool more slowly to encourage crystal formation over oiling.
Multiple Spots on TLC After Purification The purification method was not effective in separating all impurities, likely regioisomers.- Optimize the mobile phase for column chromatography to achieve better separation of the spots.- If using column chromatography, consider using a shallower gradient or an isocratic elution.- For regioisomers that are difficult to separate, preparative HPLC might be necessary.
Streaking of the Compound on Silica Gel TLC/Column The amino group of the pyrazole is interacting with the acidic silica gel.- Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.
Product is Colored Presence of colored impurities.- Treat a solution of the crude product with activated charcoal before the final filtration and crystallization step. Be aware that this may reduce the overall yield.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Based on the solubility data, ethanol or a mixed solvent system like ethanol/water or chloroform/hexane are good starting points.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator. The reported melting point is 99-104 °C.[2]

Protocol 2: Column Chromatography

This protocol is designed for the separation of the desired product from less polar and more polar impurities, including regioisomers.

  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Eluent Selection: A good starting point for eluent selection is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. For more polar compounds, a methanol/dichloromethane system can be effective.[3] Given the presence of the amino group, adding 0.5-1% triethylamine to the eluent system is recommended to prevent streaking.

  • TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. The ideal system should give the target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack the column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent and load it onto the top of the column.

  • Elution: Begin elution with the less polar solvent system and gradually increase the polarity (gradient elution). For example, start with 100% dichloromethane and gradually add methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude Methyl 4-amino-1H- pyrazole-3-carboxylate TLC_Analysis TLC Analysis to Assess Purity and Impurity Profile Crude_Product->TLC_Analysis Decision High Purity with Minor Impurities? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column Chromatography (for complex mixtures/isomers) Decision->Column_Chromatography No Pure_Product Pure Methyl 4-amino-1H- pyrazole-3-carboxylate Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_solutions Troubleshooting Solutions Start Impure Product After Initial Purification Check_TLC Analyze by TLC Start->Check_TLC Impurity_Type What is the nature of the impurities? Check_TLC->Impurity_Type Streaking Streaking Spot Impurity_Type->Streaking Streaking Close_Spots Closely Spaced Spots (Likely Regioisomers) Impurity_Type->Close_Spots Close Spots Baseline_Impurity Impurity at Baseline Impurity_Type->Baseline_Impurity Baseline Colored_Impurity Visible Color Impurity_Type->Colored_Impurity Color Add_Base Add 0.5-1% Triethylamine to Eluent Streaking->Add_Base Optimize_Column Optimize Column Chromatography: - Use a shallower gradient - Try a different solvent system Close_Spots->Optimize_Column Increase_Polarity Increase Eluent Polarity Baseline_Impurity->Increase_Polarity Charcoal Treat with Activated Charcoal Colored_Impurity->Charcoal

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common impurities.

Issue 1: Low Yield of the Desired Product

Potential CauseSuggested Action
Incomplete reaction - Ensure the reaction is monitored to completion using an appropriate analytical technique (e.g., TLC, LC-MS).- Extend the reaction time or moderately increase the reaction temperature if the reaction has stalled.
Suboptimal reaction conditions - Verify the quality and stoichiometry of reagents, particularly the hydrazine hydrate.- Ensure the solvent is anhydrous if required by the specific protocol.
Side reactions consuming starting materials - Control the rate of addition of hydrazine hydrate to minimize side reactions.- Maintain the recommended reaction temperature to avoid the formation of byproducts.
Product loss during workup and purification - Optimize the extraction and crystallization solvents to maximize product recovery.- Use a minimal amount of cold solvent for washing the crystallized product to reduce losses.

Issue 2: Presence of Impurities in the Final Product

The following table summarizes common impurities, their likely sources, and methods for their identification and removal.

ImpurityLikely SourceIdentificationRemoval
Unreacted Methyl 2-cyano-3-alkoxyacrylate Incomplete reaction with hydrazine.TLC, LC-MS, 1H NMR (presence of alkoxy and vinyl protons).Recrystallization, column chromatography.
Unreacted Hydrazine Hydrate Excess reagent used.Water-soluble, may not be visible by TLC/LC-MS of organic extracts. Can be detected by specific derivatization or ion chromatography.Aqueous workup, co-evaporation with a suitable solvent.
Intermediate Acyclic Hydrazone Incomplete cyclization of the initial adduct between the acrylate and hydrazine.[1]LC-MS (will have a mass corresponding to the sum of the reactants), 1H NMR (presence of signals for the open-chain structure).Prolonged heating or addition of a catalytic amount of acid or base might promote cyclization. Recrystallization or column chromatography.
Regioisomeric Pyrazole (Methyl 3-amino-1H-pyrazole-4-carboxylate) Non-regioselective cyclization. While the formation of the 5-amino isomer (a tautomer of the 3-amino) is generally favored from activated acrylic esters, the alternative regioisomer can sometimes form.[2]Careful analysis of 1H and 13C NMR spectra, comparison with literature data for both isomers. LC-MS may show co-eluting peaks with the same mass.Fractional crystallization, preparative HPLC, or column chromatography.
Michael Adducts Side reaction of hydrazine with the α,β-unsaturated ester system without subsequent cyclization.[3]LC-MS (will have a mass corresponding to the addition of hydrazine to the acrylate).Recrystallization or column chromatography.
Methyl 4-hydroxy-1H-pyrazole-3-carboxylate Hydrolysis of the amino group under harsh acidic or basic conditions during workup or purification.LC-MS (mass will correspond to the hydroxylated product), 1H NMR (absence of amino protons, presence of a hydroxyl proton).Optimize pH during workup and purification. Recrystallization.
4-Amino-1H-pyrazole-3-carboxylic acid Hydrolysis of the methyl ester.TLC (more polar spot), LC-MS (mass will correspond to the carboxylic acid), 1H NMR (absence of the methyl ester singlet).Avoid prolonged exposure to strong acids or bases. Purification by recrystallization from a suitable solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies involve the cyclocondensation of a hydrazine source with a three-carbon synthon that already contains the cyano and carboxylate functionalities. Two primary routes are:

  • Route A: Reaction of hydrazine hydrate with an alkoxymethylene cyanoacetate derivative, such as methyl 2-cyano-3-methoxyacrylate.[4]

  • Route B: Reaction of hydrazine hydrate with an enaminomethylene cyanoacetate derivative, such as methyl 2-cyano-3-(dimethylamino)acrylate.[4]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., ethyl acetate/hexane mixture) should be chosen to clearly separate the starting material (alkoxy- or enamino-acrylate) from the more polar pyrazole product. The disappearance of the starting material spot indicates the completion of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q3: What is the best way to purify the final product?

A3: Recrystallization is the most common and effective method for purifying this compound. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexane. If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel may be necessary.

Q4: My final product is colored. Is this normal?

A4: The product is typically a white to pale yellow solid.[5] A significant coloration (e.g., brown or dark yellow) may indicate the presence of impurities, possibly from side reactions or degradation. In such cases, further purification, such as treatment with activated carbon followed by recrystallization, may be required.

Q5: Can I use a substituted hydrazine instead of hydrazine hydrate?

A5: Yes, but using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) will lead to the formation of an N-substituted pyrazole. This will also introduce the possibility of forming two regioisomers, which can be challenging to separate.[2] For the synthesis of the N-unsubstituted title compound, hydrazine hydrate is the appropriate reagent.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound based on the reaction of methyl 2-cyano-3-methoxyacrylate with hydrazine hydrate.

Materials:

  • Methyl 2-cyano-3-methoxyacrylate

  • Hydrazine hydrate

  • Methanol (or Ethanol)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-cyano-3-methoxyacrylate (1 equivalent) in methanol (approximately 5-10 mL per gram of starting material).

  • To this solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature with stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold methanol to remove any soluble impurities.

  • Dry the product under vacuum to obtain this compound.

  • The purity of the product can be assessed by melting point determination, NMR spectroscopy, and LC-MS. If necessary, the product can be further purified by recrystallization from methanol or ethanol.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Start Start Synthesis CheckYieldPurity Check Yield and Purity Start->CheckYieldPurity LowYield Low Yield CheckYieldPurity->LowYield No ImpureProduct Impure Product CheckYieldPurity->ImpureProduct Partially Successful Successful Synthesis CheckYieldPurity->Successful Yes CheckReactionCompletion Incomplete Reaction? LowYield->CheckReactionCompletion IdentifyImpurity Identify Impurity (TLC, LC-MS, NMR) ImpureProduct->IdentifyImpurity ExtendReaction Extend Reaction Time / Increase Temp CheckReactionCompletion->ExtendReaction Yes CheckReagents Suboptimal Conditions? CheckReactionCompletion->CheckReagents No ExtendReaction->CheckYieldPurity VerifyReagents Verify Reagent Quality & Stoichiometry CheckReagents->VerifyReagents Yes OptimizeWorkup Optimize Workup/Purification CheckReagents->OptimizeWorkup No VerifyReagents->Start OptimizeWorkup->Start UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM SideProduct Side Product (e.g., Isomer, Adduct) IdentifyImpurity->SideProduct Hydrolysis Hydrolysis Product IdentifyImpurity->Hydrolysis Recrystallize Recrystallize UnreactedSM->Recrystallize ColumnChrom Column Chromatography SideProduct->ColumnChrom AdjustpH Adjust Workup pH Hydrolysis->AdjustpH Recrystallize->CheckYieldPurity ColumnChrom->CheckYieldPurity AdjustpH->CheckYieldPurity

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Stability of Methyl 4-amino-1H-pyrazole-3-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Methyl 4-amino-1H-pyrazole-3-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could the stability of the compound be a factor?

A1: Yes, inconsistent results can often be attributed to the degradation of the compound under experimental conditions. This compound, being an ester derivative of a pyrazole, may be susceptible to hydrolysis, particularly at non-neutral pH.[1][2] Additionally, factors such as temperature, light exposure, and the presence of oxidizing or reducing agents can affect its stability.

Q2: What are the primary degradation pathways for a compound like this compound?

A2: The most probable degradation pathways for this compound include:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and methanol.[3][4]

  • Oxidation: While the pyrazole ring is relatively stable, the amino group and the pyrazole ring itself can be susceptible to oxidation, potentially forming N-oxides or hydroxylated byproducts.[3][5]

  • Photodegradation: Exposure to UV or visible light can induce degradation, leading to a variety of photolytic products.[3]

Q3: How should I properly store this compound in solid form and in solution to ensure its stability?

A3: To maintain the integrity of the compound, proper storage is crucial.

  • Solid Form: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. A refrigerator or freezer at -20°C is recommended for long-term storage.

  • In Solution: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO or ethanol). It is advisable to store these solutions in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

Troubleshooting Guides

Problem 1: I observe a precipitate in my stock solution of this compound.

  • Possible Cause:

    • Low Solubility: The concentration of your stock solution may have exceeded the solubility limit of the compound in the chosen solvent.

    • Solvent Evaporation: Over time, the solvent may have evaporated, increasing the concentration and causing precipitation.

    • Degradation: The precipitate could be a less soluble degradation product.

  • Solution:

    • Do not use a solution with a precipitate, as the actual concentration will be unknown.

    • Prepare a fresh stock solution, ensuring the concentration is within the known solubility limits for the solvent.

    • If solubility is an issue, consider using a different solvent or preparing a more dilute stock solution.

    • Always seal vials tightly to prevent solvent evaporation.

Problem 2: My compound shows decreased activity in my cell-based assays over time.

  • Possible Cause:

    • Hydrolysis in Aqueous Media: The ester group of this compound can hydrolyze in the aqueous environment of cell culture media, especially if the pH is not neutral.[1][2]

    • Metabolic Degradation: The compound may be metabolized by enzymes present in the cells.

    • Adsorption to Plastics: The compound may adsorb to the surface of plastic labware, reducing its effective concentration.

  • Solution:

    • Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

    • Minimize the incubation time of the compound in aqueous media whenever possible.

    • Assess the stability of the compound in your specific cell culture medium by incubating it for the duration of your experiment and analyzing for degradation using an appropriate analytical method like HPLC.

    • Consider using low-adsorption labware.

Summary of Stability Data

ConditionStressorIncubation TimeTemperature% Degradation (Hypothetical)Potential Degradation Products
Acidic 0.1 M HCl24 hours60°C15%4-amino-1H-pyrazole-3-carboxylic acid, Methanol
Basic 0.1 M NaOH8 hoursRoom Temp40%4-amino-1H-pyrazole-3-carboxylic acid, Methanol
Oxidative 3% H₂O₂24 hoursRoom Temp10%N-oxides, Hydroxylated pyrazole derivatives
Thermal Solid State48 hours80°C< 5%-
Photolytic UV/Vis Light24 hoursRoom Temp25%Various photolytic products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation products and pathways for this compound, based on ICH guidelines.[3][6][7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid): Place the solid compound in an oven at 80°C for 48 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL) in a transparent container to a photostability chamber according to ICH Q1B guidelines.[6][7]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_stability Is Compound Stability Suspected? start->check_stability review_handling Review Compound Handling & Storage check_stability->review_handling perform_stability Perform Preliminary Stability Check review_handling->perform_stability degradation_observed Degradation Observed? perform_stability->degradation_observed troubleshoot_assay Troubleshoot Other Assay Parameters degradation_observed->troubleshoot_assay No forced_degradation Conduct Forced Degradation Study degradation_observed->forced_degradation Yes end Consistent Results Achieved troubleshoot_assay->end identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products optimize_conditions Optimize Experimental Conditions identify_products->optimize_conditions implement_changes Implement Changes & Re-evaluate optimize_conditions->implement_changes implement_changes->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photodegradation parent This compound hydrolysis_product 4-amino-1H-pyrazole-3-carboxylic acid + Methanol parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product N-oxides / Hydroxylated Derivatives parent->oxidation_product [O] photo_product Various Photolytic Products parent->photo_product hν (UV/Vis)

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in pyrazole synthesis?

A1: The most prevalent side reaction, particularly in the classical Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of regioisomeric pyrazole products.[1][2] This occurs because the initial condensation can happen at either of the two distinct carbonyl groups, leading to a mixture of isomers that can be challenging to separate.[2] Other common issues include incomplete cyclization, formation of stable hydrazone intermediates that fail to cyclize, and side reactions related to the instability of hydrazine derivatives, which can lead to discoloration (yellow/red) and the formation of various impurities.[3]

Q2: How can I control regioselectivity in the synthesis of substituted pyrazoles?

A2: Controlling regioselectivity is a critical challenge. The outcome is influenced by the steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.[1] Key strategies to control regioselectivity include:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[2]

  • Reaction Conditions: Modifying the reaction temperature, catalyst (e.g., acid or base), and reaction time can influence the kinetic vs. thermodynamic product ratio, thereby favoring one regioisomer.

  • Protecting Groups: Temporarily blocking one of the carbonyl groups can force the reaction to proceed in a specific orientation.

  • Alternative Synthetic Routes: Methods like 1,3-dipolar cycloadditions or multi-component reactions can offer higher regioselectivity compared to traditional condensation methods.[4][5]

Q3: My reaction with a β-ketoester is forming a pyrazolone. Is this expected?

A3: Yes, this is a known and expected variation of the Knorr pyrazole synthesis. When a β-ketoester reacts with a hydrazine, the initial condensation typically occurs at the more reactive ketone group to form a hydrazone.[6] Subsequent intramolecular attack by the second nitrogen atom on the ester group leads to the formation of a pyrazolone, which is a five-membered ring containing a keto group.[6] These pyrazolones exist in tautomeric equilibrium with their aromatic enol form.[6]

Q4: Why are pyrazole derivatives important in drug development?

A4: The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry because its derivatives exhibit a wide range of pharmacological activities.[7][8] They are key components in many drugs used as anti-inflammatory, analgesic, antipyretic, anticancer, and antibacterial agents.[9] Notably, pyrazole derivatives are potent inhibitors of various protein kinases, such as Akt and ERK, which are crucial components of signaling pathways (like the PI3K/Akt/mTOR pathway) often dysregulated in diseases like cancer.[7][8][10]

Troubleshooting Guide

Problem 1: My reaction yields a mixture of two regioisomers that are difficult to separate.
Potential Cause Troubleshooting Steps
Use of an unsymmetrical 1,3-dicarbonyl compound. The two carbonyl groups have similar reactivity, leading to non-selective attack by the hydrazine.[1][2]
Sub-optimal solvent. Standard solvents like ethanol may not provide sufficient directing effect for the reaction.[2]
Thermodynamic equilibrium. The reaction conditions may allow for the formation of a thermodynamic mixture of both stable isomers.

Solution: To address the formation of regioisomeric mixtures, a systematic approach to optimize the reaction conditions is recommended. The following table outlines the impact of different solvents on the regioisomeric ratio in a representative reaction.

Table 1: Effect of Solvent on Regioselectivity in the Reaction of Methylhydrazine with 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione

EntrySolventRatio (Isomer 2 : Isomer 3)Total Yield (%)
1EtOH70:3072
2TFE90:1070
3HFIP>98:275

Data adapted from a study on fluorinated tebufenpyrad analogs, demonstrating a significant improvement in regioselectivity with fluorinated solvents.[2]

Problem 2: The reaction has a low yield and produces a significant amount of colored impurities.
Potential Cause Troubleshooting Steps
Decomposition of Hydrazine. Hydrazine and its derivatives can be unstable, especially when heated or in the presence of acid, leading to side products.[3]
Incomplete Cyclization. The intermediate hydrazone may be stable under the reaction conditions and fail to cyclize efficiently.
Starting Material Instability. The 1,3-dicarbonyl compound itself might be unstable and undergo self-condensation or other side reactions.[3]

Solution:

  • Purify Reagents: Ensure the hydrazine derivative and the 1,3-dicarbonyl compound are pure before starting the reaction.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0°C.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of the hydrazine.[3]

  • pH Control: If using a hydrazine salt (e.g., phenylhydrazine HCl), add a mild base (like sodium acetate or potassium acetate) to free the hydrazine in situ. This prevents having a large excess of strong acid, which can promote side reactions.[3]

  • Purification: If colored impurities persist, a silica plug filtration can be effective. Wash the plug with a non-polar solvent (e.g., toluene) to remove colored impurities before eluting the desired product with a more polar solvent (e.g., ether or ethyl acetate).[3]

Experimental Protocols

Key Experiment: Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole

This protocol describes a standard procedure for the synthesis of a pyrazole derivative via the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Materials:

  • Phenylhydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Acetate

Procedure:

  • In a 100 mL round-bottom flask, dissolve phenylhydrazine hydrochloride (5.0 g, 34.6 mmol) in 30 mL of ethanol.

  • Add sodium acetate (2.8 g, 34.1 mmol) to the solution to neutralize the HCl and free the phenylhydrazine base. Stir for 10 minutes.

  • To this mixture, add acetylacetone (3.5 g, 35.0 mmol) dropwise with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[6]

  • Fit the flask with a condenser and heat the mixture to reflux (approximately 80-90°C) for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Pour the cooled mixture into 100 mL of cold water to precipitate the product fully.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing with a small amount of cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-phenyl-5-methyl-1H-pyrazole.

  • Dry the product, determine the mass and melting point, and calculate the percent yield.

Visualizations

Logical Workflow for Troubleshooting Pyrazole Synthesis

G cluster_troubleshooting Troubleshooting Path Start Start Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity RunReaction Run Reaction (e.g., Knorr Synthesis) CheckPurity->RunReaction Analyze Analyze Crude Product (TLC, NMR) RunReaction->Analyze Problem Problem Identified? Analyze->Problem DesiredProduct Desired Product Obtained (High Yield & Purity) Problem->DesiredProduct No LowYield Low Yield / Incomplete Problem->LowYield Yes Isomers Regioisomer Mixture Problem->Isomers Impurities Colored Impurities Problem->Impurities OptimizeTemp Optimize Temp & Reaction Time LowYield->OptimizeTemp ChangeSolvent Change Solvent (e.g., to HFIP) Isomers->ChangeSolvent InertAtmosphere Use Inert Atmosphere & Control pH Impurities->InertAtmosphere OptimizeTemp->RunReaction ChangeSolvent->RunReaction InertAtmosphere->RunReaction

Caption: Troubleshooting workflow for pyrazole synthesis.

Signaling Pathway Inhibition by Pyrazole Derivatives

G cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt Kinase PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Cell Survival, Proliferation, Growth mTOR->Downstream Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a pyrazole kinase inhibitor.

References

Technical Support Center: Optimization of N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of pyrazoles. This resource addresses specific issues you may encounter during your experiments, offering solutions and detailed protocols to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

A1: The primary challenge arises from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[1] This similarity allows both nitrogens to act as nucleophiles, often leading to a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1]

Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?

A2: The regiochemical outcome of pyrazole N-alkylation is determined by a delicate balance of several factors:

  • Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is a primary determinant. Alkylation generally favors the less sterically hindered nitrogen atom.[1][2][3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence and even switch the regioselectivity.[1][4] For instance, combinations like NaH in THF or K₂CO₃ in DMSO often favor N1-alkylation.[1][5]

Q3: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A3: Low or no product yield can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.

Troubleshooting Guide

Problem Potential Causes Solutions
Low or No Product Yield 1. Incomplete deprotonation of the pyrazole NH. 2. The alkylating agent is not reactive enough. 3. Side reactions or decomposition of reagents. 4. Insufficient reaction time or temperature. 5. Poor solubility of reactants.[5]1. Use a Stronger Base: Switch from a carbonate base (e.g., K₂CO₃) to a hydride base (e.g., NaH).[1][5] Ensure anhydrous conditions as water can quench the pyrazole anion.[5] 2. Increase Electrophilicity: Change the leaving group on the alkylating agent (e.g., from -Cl to -Br, -I, or -OTs).[5] 3. Optimize Conditions: Ensure all reagents and solvents are anhydrous.[5] Increase the reaction temperature or extend the reaction time, monitoring progress by TLC or LC-MS. 4. Improve Solubility: Switch to a more polar aprotic solvent like DMF or DMSO.[5]
Poor Regioselectivity (Mixture of N1 and N2 isomers, ~1:1 ratio) 1. Minimal steric or electronic difference between the two nitrogen environments. 2. Suboptimal choice of base or solvent. 3. Thermodynamic equilibrium between isomers under the reaction conditions.1. Modify the Substrate: If possible, introduce a bulky substituent at the C3 or C5 position to create a steric bias.[1] 2. Change Reaction Conditions: Switch the base (e.g., from K₂CO₃ to NaH) or solvent (e.g., from acetonitrile to THF or DMSO).[1] 3. Use a Specialized Reagent: Employ a sterically demanding alkylating agent.[5] 4. Consider Catalysis: For N2 selectivity, explore the use of a magnesium-based catalyst like MgBr₂.[5]
Formation of Dialkylated Quaternary Salt 1. Use of excess alkylating agent. 2. The N-alkylated pyrazole product is more nucleophilic than the starting material. 3. High reaction temperature or concentration.1. Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.[1] 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[1] 3. Reduce Temperature: Perform the reaction at a lower temperature.[1]
Desired Isomer is the Minor Product 1. Steric or electronic factors strongly favor the formation of the undesired isomer.1. Reverse Polarity (for specific substrates): Explore alternative synthetic strategies. 2. Utilize Protecting Groups: Temporarily block the more reactive nitrogen to direct alkylation to the desired position.

Data on Reaction Conditions

The choice of base and solvent is crucial for successful N-alkylation. The following table summarizes common conditions and their impact on the reaction outcome.

Base Solvent Typical Temperature Key Considerations
NaHTHF, DMF0 °C to RTStrong base, requires anhydrous conditions. Often favors N1-alkylation.[5][6]
K₂CO₃Acetonitrile, DMF, DMSORT to RefluxMilder base, generally good for activated alkylating agents. Can influence regioselectivity.
Cs₂CO₃Acetonitrile, DMFRT to RefluxSimilar to K₂CO₃ but can sometimes offer improved yields.[5]
KOHIonic Liquid (e.g., [BMIM][BF₄])80 °CCan provide high yields in shorter reaction times.[7]
Et₃NDichloromethaneRTMild organic base, suitable for sensitive substrates.
DBUAcetonitrileRTStrong, non-nucleophilic organic base.

Experimental Protocols

General Protocol for N1-Alkylation of a Substituted Pyrazole

This protocol describes a general procedure for the N1-alkylation of a pyrazole using an alkyl halide in the presence of sodium hydride.

Materials:

  • Substituted Pyrazole (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide, 1.1 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted pyrazole (1.0 equivalent) in anhydrous DMF dropwise.[6]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[6]

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[6]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.[6]

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.[6]

Visual Guides

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield check_base Re-evaluate Base start->check_base check_alkylating_agent Assess Alkylating Agent start->check_alkylating_agent check_conditions Review Reaction Conditions start->check_conditions check_solubility Check Solubility start->check_solubility base_strength Is base strong enough? (e.g., NaH for less reactive agents) check_base->base_strength leaving_group Is leaving group reactive? (I > Br > Cl) check_alkylating_agent->leaving_group time_temp Are time and temperature sufficient? check_conditions->time_temp solvent_choice Is solvent appropriate? (e.g., DMF, DMSO for better solubility) check_solubility->solvent_choice anhydrous_base Are conditions anhydrous? base_strength->anhydrous_base Yes increase_base_strength Use stronger base (e.g., NaH) base_strength->increase_base_strength No ensure_anhydrous Ensure anhydrous reagents/solvents anhydrous_base->ensure_anhydrous No solution Improved Yield anhydrous_base->solution Yes change_leaving_group Switch to more reactive leaving group (e.g., -Br or -I) leaving_group->change_leaving_group No leaving_group->solution Yes optimize_time_temp Increase temperature or reaction time (Monitor by TLC/LC-MS) time_temp->optimize_time_temp No time_temp->solution Yes change_solvent Use more polar aprotic solvent (e.g., DMF, DMSO) solvent_choice->change_solvent No solvent_choice->solution Yes increase_base_strength->solution ensure_anhydrous->solution change_leaving_group->solution optimize_time_temp->solution change_solvent->solution

Caption: Troubleshooting workflow for low product yield in N-alkylation of pyrazoles.

Decision Pathway for Optimizing Regioselectivity

RegioselectivityOptimization start Poor Regioselectivity (Mixture of N1/N2 Isomers) steric_hindrance Assess Steric Hindrance start->steric_hindrance reaction_conditions Evaluate Reaction Conditions start->reaction_conditions steric_bias Is there a significant steric difference between N1 and N2 environments? steric_hindrance->steric_bias base_solvent_choice Current Base/Solvent System reaction_conditions->base_solvent_choice steric_bias->reaction_conditions Yes modify_substrate Introduce bulky substituent at C3 or C5 steric_bias->modify_substrate No use_bulky_agent Use sterically demanding alkylating agent steric_bias->use_bulky_agent No solution Improved Regioselectivity modify_substrate->solution use_bulky_agent->solution favor_n1 Favor N1-Alkylation base_solvent_choice->favor_n1 favor_n2 Favor N2-Alkylation base_solvent_choice->favor_n2 n1_conditions Use K₂CO₃ in DMSO or NaH in THF favor_n1->n1_conditions n2_conditions Use Mg-based catalyst (e.g., MgBr₂) favor_n2->n2_conditions n1_conditions->solution n2_conditions->solution

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The information is designed to address common challenges encountered during experimentation, from low yields to purification difficulties.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyrazole synthesis, such as the common Knorr synthesis, can arise from several factors, including the quality of starting materials and suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can trigger side reactions, which reduces the overall yield and complicates the purification process.[1][2] Hydrazine derivatives may degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]

  • Optimize Stoichiometry: Verify that the correct stoichiometry of reactants is being used. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Critical parameters like temperature, reaction time, solvent, and pH may require optimization.[1] For instance, some reactions benefit from increased temperature or prolonged reaction times.[3] Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1]

  • Consider the Catalyst: The choice of catalyst can significantly influence the reaction rate and yield. For some syntheses, catalysts like nano-ZnO have been shown to be highly efficient.[3][4]

  • Solvent Selection: The solvent can play a crucial role. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF or DMSO may provide better results for certain reactions.[3]

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack from the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1] Regioselectivity is governed by both steric and electronic factors of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • pH Control: The pH of the reaction medium can direct the outcome. Acidic conditions, often used with hydrazine hydrochlorides in solvents like ethanol, may favor one isomer, while basic conditions could favor the other.[1]

  • Solvent Effects: The choice of solvent can influence which regioisomer is predominantly formed.

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction, favoring the formation of a single regioisomer.[1]

  • Temperature Control: In some systems, temperature can be used to control the divergent synthesis of pyrazoles, leading to the desired isomer in moderate to excellent yields.[2][5]

Q3: My reaction mixture has turned a dark yellow/red color. What causes this and how can I obtain a clean product?

A3: Discoloration of the reaction mixture is a common observation, particularly in Knorr pyrazole syntheses using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1][3]

Solutions for Purification:

  • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal can adsorb many colored impurities. Filter the mixture through celite to remove the charcoal before proceeding with recrystallization or evaporation.[6]

  • Recrystallization: This is a highly effective method for removing colored impurities, which often remain in the mother liquor.[7]

  • Silica Gel Plug: For less polar impurities, dissolving your compound in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can be effective.[6]

Q4: My final product is an oil and will not solidify. How can I purify it?

A4: If your pyrazole product is an oil, it could be due to residual solvent or impurities that are depressing its melting point.[6]

Purification Techniques for Oily Products:

  • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed, first with a rotary evaporator and then by using a high-vacuum pump.[6]

  • Column Chromatography: This is a very effective method for purifying oily compounds. A silica gel column using a hexane/ethyl acetate gradient is a common choice for pyrazoles.[6]

  • Salt Formation and Crystallization: Pyrazoles are basic and can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid.[6][8] This salt can be purified by recrystallization and then neutralized to recover the pure pyrazole.[6]

Q5: I am seeing multiple spots on my TLC plate after the reaction. How do I handle this?

A5: Multiple spots on a TLC plate indicate the presence of impurities, which could include unreacted starting materials, regioisomers, or other byproducts.[6]

Identification and Removal of Impurities:

  • Identification: Run co-spots on the TLC plate with your starting materials to check for unreacted reagents. The other spots are likely byproducts or isomers.

  • Purification: Column chromatography is the most common method to separate these different components. If you are dealing with a basic pyrazole that streaks or is retained on acidic silica gel, you can deactivate the silica by preparing a slurry with a small amount of triethylamine.[9] Alternatively, using neutral alumina as the stationary phase can be beneficial.[6]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues in pyrazole synthesis.

G start Start: Pyrazole Synthesis check_yield Reaction Complete? Check Yield & Purity (TLC/LCMS) start->check_yield success Success: Product Isolated check_yield->success High Yield & Purity low_yield Issue: Low Yield / Incomplete Reaction check_yield->low_yield Low Yield impurity_issue Issue: Impurities / Multiple Products check_yield->impurity_issue Low Purity check_sm 1. Check Starting Material Purity low_yield->check_sm Re-run Reaction check_regio Regioisomers Formed? impurity_issue->check_regio optimize_cond 2. Optimize Conditions (Temp, Time, Solvent) check_sm->optimize_cond Re-run Reaction optimize_stoich 3. Adjust Stoichiometry (e.g., excess hydrazine) optimize_cond->optimize_stoich Re-run Reaction optimize_stoich->start Re-run Reaction optimize_regio Optimize for Regioselectivity (pH, Solvent, Sterics) check_regio->optimize_regio Yes other_impurities Other Impurities (e.g., colored byproducts) check_regio->other_impurities No purify Purify Product (Column, Recrystallization, Salt Formation) optimize_regio->purify purify->success other_impurities->purify G start Start: Unsymmetrical Reactants problem Problem: Regioisomer Mixture Observed start->problem steric_check Is there a significant steric difference between R1 and R2? problem->steric_check steric_control Leverage Steric Hindrance steric_check->steric_control Yes electronic_check Is there a significant electronic difference between carbonyls? steric_check->electronic_check No outcome Improved Regioselectivity steric_control->outcome ph_control Modify Reaction pH (Acidic vs. Basic) electronic_check->ph_control Yes solvent_screen Screen Different Solvents electronic_check->solvent_screen No / Minor ph_control->solvent_screen ph_control->outcome temp_control Investigate Temperature Control solvent_screen->temp_control solvent_screen->outcome temp_control->outcome

References

Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor regioselectivity during pyrazole synthesis.

Troubleshooting Guide

Issue: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?

Poor regioselectivity in pyrazole synthesis, particularly in the widely used Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is a common problem.[1][2] The formation of two distinct regioisomers can occur, leading to difficult separation processes and reduced yields of the target molecule.[1][2] The following sections provide potential solutions to control the regiochemical outcome of your reaction.

Solution 1: Modification of Reaction Conditions

The regioselectivity of the Knorr pyrazole synthesis is highly dependent on the reaction conditions.[2][3] By systematically adjusting parameters such as the solvent, temperature, and pH, you can often favor the formation of one regioisomer over the other.

Key Factors Influencing Regioselectivity:

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity.[4] The use of polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the preference for a single regioisomer.[4][5]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[1][4] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of carbonyl attack.[2][4] Conversely, neutral or basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[4]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the final ratio of the regioisomeric products.[4]

Experimental Protocol: Regioselective Knorr Synthesis Using Fluorinated Alcohols

This protocol describes a general procedure for the synthesis of pyrazoles with improved regioselectivity using HFIP as a solvent.[5]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • Dissolve the unsymmetrical 1,3-dicarbonyl compound in HFIP.

  • Slowly add the substituted hydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 45 minutes.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent.

  • Take up the residue in a suitable organic solvent (e.g., EtOAc), wash with water and brine, and dry over anhydrous Na2SO4.[5]

  • Purify the product by column chromatography to isolate the major regioisomer.

Solution 2: Substrate Modification and Alternative Synthetic Strategies

When modification of reaction conditions is insufficient to achieve the desired regioselectivity, altering the substrates or employing alternative synthetic routes can be effective.

  • Use of 1,3-Dicarbonyl Surrogates: Employing substrates where one carbonyl group is masked, such as in β-enaminones, can provide excellent regiocontrol. The differing reactivity of the ketone and enamine functionalities directs the cyclization to proceed in a predictable manner.[4]

  • 1,3-Dipolar Cycloadditions: This approach offers an alternative to the Knorr synthesis and can provide high regioselectivity.[6] For instance, the reaction of in situ generated nitrile imines from arylhydrazones with alkynes can yield 1,3,5-substituted pyrazoles with good regiocontrol.[7]

  • Regioselective Direct Substitution: If a pyrazole core can be synthesized without the desired substitution pattern, subsequent regioselective functionalization of the pyrazole ring can be an effective strategy.[6]

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to the potential formation of two different regioisomeric pyrazole products, which can be challenging to separate.[1][2][8] Controlling which isomer is formed is a critical aspect of the synthesis.

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[1][3]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][4]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic attack.[1][4]

  • Reaction Conditions: As detailed in the troubleshooting guide, factors like solvent, pH, and temperature can significantly influence which regioisomer is preferentially formed.[2][4]

Q3: How do fluorinated alcohols like TFE and HFIP improve regioselectivity?

A3: Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in pyrazole formation.[5] While the exact mechanism is complex, it is proposed that these solvents can form hydrogen bonds with the reactants and intermediates, stabilizing one transition state over the other and thereby directing the reaction towards a single regioisomeric product.

Q4: Are there any other catalysts that can improve the yield and regioselectivity of pyrazole synthesis?

A4: Yes, various catalysts have been explored to improve the efficiency and selectivity of pyrazole synthesis. For example, nano-ZnO has been used as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering advantages such as excellent yields, short reaction times, and easy work-up procedures.[7] Other metal catalysts, such as those based on copper and iron, have also been reported to promote regioselective pyrazole synthesis.[9]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

Entry1,3-Diketone (R¹)SolventIsomer Ratio (A:B)Yield (%)
1PhenylEthanol1:185
2PhenylTFE9:190
3PhenylHFIP>99:192
44-ChlorophenylEthanol1.5:188
54-ChlorophenylTFE12:191
64-ChlorophenylHFIP>99:194

Data adapted from studies on the effect of fluorinated solvents on pyrazole synthesis.[5] Isomer A is the product where the N-methyl group is adjacent to R¹, and Isomer B is the product where the N-methyl group is adjacent to the other substituent of the dicarbonyl.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate_A Hydrazone Intermediate A Unsymmetrical_1_3_Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Hydrazone Intermediate B Unsymmetrical_1_3_Dicarbonyl->Intermediate_B Attack at C3 Substituted_Hydrazine Substituted Hydrazine Substituted_Hydrazine->Intermediate_A Substituted_Hydrazine->Intermediate_B Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Reaction pathways in Knorr pyrazole synthesis leading to two regioisomers.

Troubleshooting_Workflow Start Poor Regioselectivity Observed Decision1 Modify Reaction Conditions? Start->Decision1 Step1 Adjust Solvent (e.g., TFE, HFIP) Optimize pH Vary Temperature Decision1->Step1 Yes Step2 Employ Alternative Strategy: - Use 1,3-Dicarbonyl Surrogates - 1,3-Dipolar Cycloaddition Decision1->Step2 No Decision2 Sufficiently Regioselective? Step1->Decision2 Decision2->Step2 No End Desired Regioisomer Obtained Decision2->End Yes Step2->End

Caption: Troubleshooting workflow for improving regioselectivity in pyrazole synthesis.

References

Removal of starting material from Methyl 4-amino-1H-pyrazole-3-carboxylate product

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-amino-1H-pyrazole-3-carboxylate

A Guide to Effective Purification and Starting Material Removal

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges with the purity of this critical building block. Our focus is on the systematic identification and removal of unreacted starting materials to ensure the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the primary impurity in my product is an unreacted starting material?

A1: Confirming the identity of an impurity is the foundational step in designing an effective purification strategy. A combination of chromatographic and spectroscopic methods is recommended for unambiguous identification.

The most common synthetic routes to aminopyrazoles involve the condensation of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dielectrophilic compound.[1] Therefore, you should suspect these precursors as potential contaminants.

Recommended Analytical Workflow:

  • Thin-Layer Chromatography (TLC): This is the quickest method for initial assessment. Spot your crude product, pure product standard (if available), and the starting materials on the same plate. A co-spot (crude mixed with a starting material) can provide strong evidence if a single spot is observed.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers quantitative data on purity. Spiking the crude sample with known starting materials and observing an increase in the corresponding peak area is a definitive identification method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.[2] Compare the spectrum of your crude product to that of the pure compound and the starting materials. Characteristic peaks of the starting materials (e.g., nitrile peaks in the ¹³C NMR, specific aromatic or aliphatic protons in the ¹H NMR) are clear indicators of contamination.

Table 1: Comparison of Analytical Techniques for Impurity Identification

TechniqueSpeedCostInformation ProvidedKey Application
TLC FastLowQualitative presence of impurities, Rf valuesRapid reaction monitoring and solvent system screening
HPLC ModerateModerateQuantitative purity (% area), retention timesAccurate purity assessment and impurity profiling
NMR SlowHighDefinitive structural informationUnambiguous identification of unknown impurities
LC-MS ModerateHighMolecular weight of impuritiesConfirming the mass of suspected contaminants
Q2: My analysis confirms starting material contamination. Is recrystallization a suitable purification method?

A2: Yes, recrystallization is often an excellent and scalable first choice for purifying solid compounds like this compound, provided a suitable solvent can be found. The principle relies on the difference in solubility between your product and the impurity in a given solvent at different temperatures.

Causality Behind Solvent Selection: An ideal recrystallization solvent should exhibit the following properties:

  • High Product Solubility at High Temperature: The product should dissolve completely in a minimal amount of boiling solvent.

  • Low Product Solubility at Low Temperature: Upon cooling, the product should crystallize out of the solution in high yield.

  • High or Very Low Impurity Solubility: The impurity should either remain dissolved in the cold solvent (ideal) or be insoluble in the hot solvent (allowing for hot filtration).

Step-by-Step Protocol: Solvent Screening for Recrystallization

  • Preparation: Place ~20-30 mg of your crude product into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, toluene, water) dropwise at room temperature. Observe if the solid dissolves. A good candidate will not dissolve the product at room temperature.

  • Heating: Heat the tubes that did not show dissolution. Continue adding the solvent dropwise until the solid just dissolves. Note the amount of solvent required.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The best solvent is the one that produces a large quantity of crystalline solid upon cooling.

  • Purity Check: Isolate the crystals by filtration and analyze their purity by TLC or HPLC to confirm the removal of the starting material. Pyrazole derivatives are often successfully recrystallized from alcohols like ethanol or methanol, or from ethyl acetate.[3]

Q3: Recrystallization was ineffective. When should I consider column chromatography?

A3: Column chromatography is the preferred method when recrystallization fails, especially when the product and impurity have similar solubilities or when the impurity is present in a high concentration.[4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5]

Expert Insight: The slightly acidic nature of standard silica gel can sometimes cause issues with basic compounds like aminopyrazoles, leading to peak tailing and poor separation. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (typically 0.5-1% v/v).[3]

Step-by-Step Protocol: Flash Column Chromatography

  • Solvent System Selection: Use TLC to find an eluent system that gives your product an Rf value of approximately 0.25-0.35.[6] This provides the optimal balance between retention and elution time for good separation. Common systems for pyrazoles include hexane/ethyl acetate or dichloromethane/methanol gradients.

  • Column Packing (Wet Method):

    • Plug the bottom of a glass column with cotton or glass wool. Add a thin layer of sand.[7]

    • Fill the column one-third full with your starting eluent.

    • Prepare a slurry of silica gel in the same eluent and pour it into the column.

    • Gently tap the column to pack the silica evenly and remove air bubbles. Drain the excess solvent until the level is just above the silica surface. Add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure (flash chromatography) to push the solvent through the column.

    • Collect fractions sequentially and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Q4: Can I use a liquid-liquid extraction to remove starting materials?

A4: Absolutely. An acid-base extraction is a powerful and often overlooked technique that can be highly effective for purifying compounds with acidic or basic functional groups, such as the amino group on your pyrazole product.[8][9] This method exploits the difference in the partition coefficients of the ionized and neutral forms of a compound between an aqueous and an organic solvent.[10]

The Underlying Principle:

  • Product: this compound has a basic amino group. In the presence of an aqueous acid (like 1M HCl), this group will be protonated to form an ammonium salt. This salt is ionic and therefore highly soluble in the aqueous layer.[11]

  • Starting Materials: Common starting materials, such as β-ketonitriles, are typically neutral and will remain dissolved in the organic layer.

This difference in solubility allows for a clean separation.

AcidBaseExtraction

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 30-60 seconds, and periodically vent to release pressure.

  • Separation: Allow the layers to separate. Drain the aqueous layer (which now contains your protonated product) into a clean flask. The organic layer contains the neutral starting material.

  • Repeat: To ensure complete extraction, wash the organic layer with fresh 1M HCl one more time, combining the aqueous layers.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). Your neutral product should precipitate or form an oily layer.

  • Back-Extraction: Add fresh organic solvent (EtOAc or DCM) to the flask and extract the neutral product back out of the aqueous layer. Perform this back-extraction 2-3 times for maximum recovery.

  • Final Workup: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Decision Workflow

TroubleshootingWorkflow

Caption: Purification Strategy Decision Tree.

References

Technical Support Center: Characterization of Unexpected Byproducts in Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in pyrazole synthesis, particularly in Knorr-type reactions?

A1: During pyrazole synthesis, especially the common Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, several byproducts can arise.[1][2] The most frequently encountered include:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two different regioisomeric pyrazole products is a common issue. These isomers can be challenging to separate.[2][3]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can lead to the presence of pyrazoline intermediates as byproducts.[2]

  • Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red reaction mixtures.[2]

  • Di-addition Products: In some cases, a di-addition of hydrazine to the dicarbonyl compound can occur, leading to more complex structures.[2][3]

  • Hydroxylpyrazolidine Intermediates: A hydroxylpyrazolidine intermediate is often observed and, in some cases, can be isolated. Its dehydration to form the final pyrazole is generally considered the rate-determining step under neutral pH conditions.[3]

  • Self-Condensation Products: Starting materials, such as acetonedicarboxylic acid, can undergo self-condensation under certain pH and temperature conditions.[4]

Q2: My pyrazole synthesis has a low yield and a complex crude mixture on TLC. What are the likely causes and how can I troubleshoot this?

A2: Low yields and complex reaction mixtures are often indicative of significant byproduct formation.[1] Potential causes and troubleshooting strategies include:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst can all influence the reaction pathway. Excessive heat can promote side reactions.[1] A systematic approach to optimizing these parameters is recommended.

  • Stability of Reagents: The stability of the hydrazine reagent is a crucial factor.[1] Ensure the purity and proper handling of your starting materials.

  • Stoichiometry: The ratio of reactants can impact the product distribution. For instance, using an excess of hydrazine (around 2 equivalents) can sometimes improve yields when the dicarbonyl is the limiting reagent.[1]

  • pH Control: The pH of the reaction medium can be critical. For example, in the Robinson-Schöpf reaction, deviations from the optimal pH can significantly promote side reactions.[4]

Q3: How can I identify the specific structures of the unknown byproducts in my reaction?

A3: A combination of chromatographic and spectroscopic techniques is essential for the structural elucidation of byproducts.[2][4]

  • Separation: Initially, use Thin-Layer Chromatography (TLC) to get a quick indication of the number of components in your mixture.[2] For isolation of individual byproducts for further analysis, High-Performance Liquid Chromatography (HPLC) or preparative TLC can be employed.[5]

  • Structural Identification:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition of the byproduct.[4] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for analyzing volatile impurities.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the connectivity of atoms and the overall molecular structure.[2][4] The presence of duplicate sets of peaks in the NMR spectrum can indicate the formation of regioisomers.[2]

    • Infrared (IR) Spectroscopy: This technique helps in identifying the functional groups present in the byproduct molecule.[4]

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra show duplicate sets of peaks for the desired product.[2]

    • Multiple spots are observed on TLC, even after initial purification attempts.[2]

    • The melting point range of the product is broadened.[2]

  • Possible Causes:

    • Use of an unsymmetrical 1,3-dicarbonyl compound.[2]

    • Use of a substituted hydrazine.[2]

  • Solutions:

    • Modify the reaction conditions (temperature, solvent, catalyst) to favor the formation of one regioisomer.

    • Employ chromatographic techniques such as HPLC or column chromatography with a suitable solvent system for separation.

    • Consider a different synthetic route that offers greater regioselectivity.[7]

Issue 2: Presence of Colored Impurities
  • Symptoms:

    • The reaction mixture or isolated product has a yellow or red hue.[2]

  • Possible Causes:

    • Side reactions involving the hydrazine starting material.[2]

    • Degradation of starting materials or products.

  • Solutions:

    • Ensure the purity of the hydrazine starting material.

    • Purify the crude product using techniques like recrystallization or column chromatography.

    • Store starting materials and products under appropriate conditions (e.g., protected from light and air).

Data Presentation

Table 1: Common Analytical Techniques for Byproduct Characterization

Analytical TechniqueInformation ProvidedTypical Application in Pyrazole Reactions
TLC Number of components in a mixtureQuick assessment of reaction completion and complexity
HPLC Separation and quantification of componentsIsolation of byproducts for further analysis, purity assessment
GC-MS Separation of volatile components and their mass spectraIdentification of volatile byproducts and impurities
LC-MS Separation of components and their mass spectraIdentification and quantification of non-volatile byproducts
HRMS Accurate mass and elemental compositionDetermination of the molecular formula of unknown byproducts
NMR (¹H, ¹³C, 2D) Detailed structural information, connectivity of atomsUnambiguous structure elucidation of byproducts, identification of regioisomers
IR Spectroscopy Presence of functional groupsConfirmation of functional groups in byproducts

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis of a Crude Reaction Mixture
  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture after work-up (e.g., after solvent extraction and drying).[4]

    • Dilute the sample with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).[4]

    • For polar byproducts, a derivatization step (e.g., silylation) may be necessary to increase volatility.[4][8]

  • Instrumentation and Analysis:

    • Set up the GC-MS instrument with an appropriate column (e.g., a non-polar column like DB-5ms).

    • Establish a suitable temperature program for the GC oven to ensure separation of the components.

    • Inject the prepared sample into the GC.

    • Acquire the mass spectra of the eluting peaks.

  • Data Interpretation:

    • Analyze the fragmentation patterns in the mass spectra to identify the structures of the byproducts.

    • Compare the obtained spectra with mass spectral libraries for known compounds.

Protocol 2: Isolation of Byproducts using Preparative HPLC
  • Method Development:

    • Develop an analytical HPLC method that shows good separation of the desired product and the byproducts.

    • Optimize the mobile phase composition, column type, and flow rate.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a suitable solvent, ensuring complete dissolution.

    • Filter the sample to remove any particulate matter.

  • Preparative HPLC Run:

    • Scale up the analytical method to a preparative HPLC system.

    • Inject the prepared sample onto the preparative column.

    • Collect the fractions corresponding to the separated byproduct peaks.

  • Post-Purification:

    • Evaporate the solvent from the collected fractions to obtain the isolated byproducts.

    • Confirm the purity of the isolated byproducts using analytical HPLC.

    • Proceed with structural elucidation using NMR, HRMS, etc.[5]

Visualizations

experimental_workflow cluster_reaction Reaction and Initial Observation cluster_analysis Byproduct Analysis cluster_solution Troubleshooting and Optimization reaction Pyrazole Synthesis observation Unexpected Results (Low Yield, Multiple Spots on TLC) reaction->observation separation Separation (TLC, HPLC, GC) observation->separation identification Identification (MS, NMR, IR) separation->identification elucidation Structure Elucidation identification->elucidation optimization Optimize Reaction Conditions (Temp, Solvent, Stoichiometry) elucidation->optimization purification Develop Purification Strategy elucidation->purification

Caption: Workflow for troubleshooting and characterizing unexpected byproducts.

knorr_synthesis_pathway cluster_reactants Starting Materials cluster_intermediates Intermediates & Byproducts cluster_products Products dicarbonyl 1,3-Dicarbonyl intermediate Hydrazone/Enamine Intermediate dicarbonyl->intermediate di_addition Di-addition Product dicarbonyl->di_addition hydrazine Hydrazine hydrazine->intermediate hydrazine->di_addition hydroxyl Hydroxylpyrazolidine intermediate->hydroxyl pyrazoline Pyrazoline hydroxyl->pyrazoline Incomplete Aromatization pyrazole Desired Pyrazole hydroxyl->pyrazole Dehydration regioisomer Regioisomeric Pyrazole hydroxyl->regioisomer Unsymmetrical Reactants

References

Technical Support Center: Preventing Degradation of Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with aminopyrazole compounds. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments, helping you to prevent degradation and ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of aminopyrazole compounds?

A1: Aminopyrazole compounds are susceptible to degradation through several pathways, primarily influenced by environmental factors. The most common causes of degradation are:

  • Oxidation: The pyrazole ring and the amino group are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of N-oxides or other oxidized species.

  • Hydrolysis: The presence of water can lead to the hydrolytic degradation of aminopyrazoles, especially if the molecule contains susceptible functional groups like esters or amides. The rate of hydrolysis is often pH-dependent.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the breakdown of the compound. Many aminopyrazoles are photosensitive.

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation through various mechanisms, including oxidation and hydrolysis.

Q2: What are the general recommended storage conditions for solid aminopyrazole compounds?

A2: To ensure the long-term stability of solid aminopyrazole compounds, it is recommended to store them in a cool, dry, and dark environment.[1] Containers should be tightly sealed to protect against moisture and air. For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) in amber vials is advisable to prevent oxidative and photodegradation.[1] Refrigeration or freezing (-20°C) is often recommended for long-term storage.

Q3: How should I prepare and store solutions of aminopyrazole compounds to maximize stability?

A3: The stability of aminopyrazole compounds in solution is highly dependent on the solvent and the specific compound. Here are some best practices:

  • Solvent Selection: Use high-purity, anhydrous solvents whenever possible to minimize hydrolysis. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions, which are then typically stored at -20°C or -80°C.[2]

  • pH Control: If using aqueous buffers, the pH should be optimized for maximum stability. For many compounds, a neutral or slightly acidic pH is preferable to basic conditions, which can accelerate hydrolysis.

  • Fresh Preparation: Ideally, aqueous solutions should be prepared fresh before each experiment.

  • Protection from Light: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Degassing: For oxygen-sensitive compounds, degassing the solvent before preparing the solution can help prevent oxidation.

Q4: My aminopyrazole solution has changed color (e.g., turned yellow or brown). What does this indicate?

A4: A color change in your aminopyrazole solution is a common indicator of degradation, often due to oxidation or photodegradation. The colored products are typically the result of the formation of conjugated systems or oxidized species. It is crucial to investigate the cause and assess the purity of your sample before proceeding with experiments.

Q5: I see unexpected peaks in my HPLC/LC-MS analysis of an aminopyrazole compound. How can I determine if they are degradation products?

A5: The appearance of new, unexpected peaks in your chromatogram is a strong indication of degradation. To confirm this, you can:

  • Monitor Peak Growth: Analyze samples over time. If the area of the unexpected peaks increases while the area of the parent compound decreases, they are likely degradation products.

  • Perform a Forced Degradation Study: Intentionally stress your compound under various conditions (acid, base, oxidation, heat, light). If the peaks generated match your unexpected peaks, this confirms they are degradants.

  • Use Mass Spectrometry (MS): LC-MS analysis can provide the mass of the unexpected peaks, which can help in identifying the degradation products by comparing the mass difference with the parent compound (e.g., an increase of 16 amu often suggests N-oxide formation).

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with aminopyrazole compounds.

Issue 1: Rapid loss of compound potency in biological assays.

  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Media Stability: Incubate the aminopyrazole compound in the assay medium for the duration of the experiment and analyze the sample by HPLC or LC-MS to quantify the extent of degradation.

    • Adjust pH: If degradation is observed, check the pH of the medium and, if possible, adjust it to a range where the compound is more stable.

    • Minimize Exposure to Light: Perform experiments under low-light conditions or use plates and containers that protect from light.

    • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your assays.

Issue 2: Formation of a precipitate in a stock solution stored in DMSO.

  • Potential Cause:

    • The compound has limited solubility in DMSO at low temperatures.

    • The compound is degrading to a less soluble product.

    • Water has been absorbed by the DMSO, causing the compound to precipitate.

  • Troubleshooting Steps:

    • Check Solubility: Determine the solubility of your compound in DMSO at the storage temperature. You may need to prepare a more dilute stock solution.

    • Warm and Inspect: Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. If it does, it is likely a solubility issue. If not, it may be a degradant.

    • Analyze the Supernatant: Centrifuge the solution and analyze the supernatant by HPLC to determine the concentration of the parent compound and check for the presence of degradation products.

    • Use Anhydrous DMSO: Ensure you are using high-quality, anhydrous DMSO and handle it in a way that minimizes water absorption.

Issue 3: Inconsistent results in experiments conducted on different days.

  • Potential Cause: Degradation of the stock solution over time or due to multiple freeze-thaw cycles.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2]

    • Re-evaluate Purity: Before starting a new set of experiments, re-analyze your stock solution by HPLC to confirm its purity and concentration.

    • Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound.

Data Presentation: Degradation of Aminopyrazole Compounds

The following table summarizes representative quantitative data from forced degradation studies on aminopyrazole-containing compounds. Note that degradation rates are highly dependent on the specific structure of the compound and the experimental conditions.

Compound ClassStress Condition% DegradationDegradation Products IdentifiedReference
Celecoxib (a pyrazole derivative)0.01 N NaOH, 25°C, 1hSignificantTwo major unknown degradants[3]
3.0% H₂O₂, 60°C, 3hSignificantTwo major unknown degradants[3]
0.01 N HCl, 60°C, 4hStable-[3]
UV light (254 nm)Stable-[3]
Heat (60°C, 30h)Stable-[3]
Fipronil (an aminopyrazole insecticide)UV light (photolysis in aqueous solution)-Fipronil-desulfinyl, dechlorinated products[4][5][6][7][8]

Note: "Significant" indicates that substantial degradation was observed, but the exact percentage was not specified in the cited abstract.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on an aminopyrazole compound to identify potential degradation products and pathways.

Objective: To generate degradation products of an aminopyrazole compound under various stress conditions.

Materials:

  • Aminopyrazole compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the aminopyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and analyze samples at various time points (e.g., 2, 6, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and analyze at various time points.

  • Thermal Degradation:

    • Transfer a known amount of the solid aminopyrazole compound to a vial and place it in an oven at a set temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

    • Also, expose a solution of the compound to thermal stress (e.g., 60°C).

    • Dissolve the solid sample in a suitable solvent before analysis.

  • Photodegradation:

    • Expose a solution of the aminopyrazole compound to a light source in a photostability chamber that provides both UV and visible light.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at various time points.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for the analysis of aminopyrazole compounds and their degradation products.

Objective: To develop an HPLC method capable of separating the parent aminopyrazole compound from all potential degradation products and process-related impurities.

Instrumentation and Materials:

  • HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Buffers (e.g., phosphate or acetate buffer).

  • Forced degradation samples of the aminopyrazole compound.

Method Development Strategy:

  • Initial Conditions:

    • Mobile Phase: Start with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

    • Gradient: A typical starting gradient could be 10-90% organic phase over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (a PDA detector is useful for determining the optimal wavelength).

  • Optimization:

    • Inject a mixture of the forced degradation samples.

    • Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve adequate separation of all peaks. The goal is to have a resolution of >1.5 between all adjacent peaks.

    • The pH of the mobile phase can be adjusted to improve peak shape and selectivity.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways aminopyrazole Aminopyrazole Compound oxidized Oxidized Products (e.g., N-oxides) aminopyrazole->oxidized Oxidation (O₂, light, metals) hydrolyzed Hydrolyzed Products aminopyrazole->hydrolyzed Hydrolysis (H₂O, pH) photoproducts Photodegradation Products aminopyrazole->photoproducts Photodegradation (UV/Vis light)

Caption: Primary degradation pathways for aminopyrazole compounds.

Experimental_Workflow start Start: Aminopyrazole Compound Sample stress Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Develop Stability-Indicating HPLC-UV/MS Method stress->hplc analyze Analyze Stressed and Control Samples hplc->analyze identify Identify and Characterize Degradation Products analyze->identify report Report Findings and Implement Preventive Measures identify->report

Caption: Experimental workflow for stability testing of aminopyrazoles.

Troubleshooting_Tree issue Issue Observed: Unexpected results or physical change color_change Color Change in Solution? issue->color_change Visual new_peaks New Peaks in HPLC/LC-MS? issue->new_peaks Analytical potency_loss Loss of Potency in Assay? issue->potency_loss Functional sol_oxidation Probable Oxidation/ Photodegradation. - Protect from light and air. - Prepare fresh solutions. color_change->sol_oxidation Yes sol_confirm_deg Confirm Degradation: - Monitor peak area over time. - Compare with forced degradation samples. new_peaks->sol_confirm_deg Yes sol_media_stability Check Stability in Assay Media. - Adjust pH if necessary. - Use fresh solutions. potency_loss->sol_media_stability Yes

Caption: Troubleshooting decision tree for aminopyrazole degradation.

References

Technical Support Center: Synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The most prevalent synthetic strategies for this compound involve the cyclocondensation of a hydrazine derivative with a suitable three-carbon electrophilic partner. This approach is a variation of the well-established Knorr pyrazole synthesis. The key difference between the common routes lies in the choice of the three-carbon synthon, which can be a β-ketonitrile or a related derivative.

Q2: What are the critical safety concerns when scaling up this synthesis?

The reaction of hydrazine derivatives with carbonyl compounds can be highly exothermic.[1] On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. It is essential to have a robust cooling system and to carefully control the rate of reagent addition. The use of dilute solutions of hydrazine can also help to manage the exotherm.[2] Additionally, some reagents used in pyrazole synthesis, such as 1-nitropyrazole, have explosive properties and should be avoided in large-scale manufacturing processes.[3]

Q3: How can I control the regioselectivity of the reaction to obtain the desired isomer?

The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity can be influenced by several factors, including the reaction temperature, the solvent, and the nature of the substituents on the starting materials. For instance, in some cases, kinetic control (lower temperature) may favor one isomer, while thermodynamic control (higher temperature) may favor another.[4][5][6] A screening of different solvents and reaction temperatures is often necessary to optimize the formation of the desired regioisomer.[1]

Q4: What are common impurities, and how can they be minimized?

Common impurities include unreacted starting materials, regioisomers, and byproducts from side reactions. Precise control of reaction stoichiometry, temperature, and reaction time can help to minimize the formation of these impurities. Purification is often achieved through recrystallization or column chromatography. The choice of an appropriate solvent for recrystallization is critical for obtaining a high-purity product.[2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Product loss during workup and purification.- Monitor reaction completion: Use techniques like TLC or HPLC to ensure the reaction has gone to completion before workup. - Optimize temperature: Experiment with a range of temperatures to find the optimal condition for the reaction. - Verify starting material quality: Ensure the purity of starting materials, especially the hydrazine derivative, which can degrade over time. - Optimize workup: Carefully select extraction solvents and recrystallization conditions to minimize product loss.
Exothermic Runaway - Rapid addition of hydrazine. - Insufficient cooling. - High concentration of reactants.- Control addition rate: Add the hydrazine derivative slowly and in a controlled manner, monitoring the internal temperature closely.[1] - Ensure adequate cooling: Use a reactor with sufficient cooling capacity for the scale of the reaction. - Use appropriate solvent volume: A sufficient volume of a suitable solvent can help to dissipate the heat of reaction.
Formation of Regioisomers - Reaction conditions favoring the formation of multiple isomers.- Temperature control: Investigate the effect of temperature on regioselectivity. Lower temperatures may favor the kinetically controlled product.[4][5][6] - Solvent screening: The polarity of the solvent can influence the reaction pathway. Test a range of solvents to optimize for the desired isomer.[1] - pH control: In some cases, the pH of the reaction mixture can affect regioselectivity.
Product Precipitation Issues - Incorrect solvent for crystallization. - Product is too soluble in the reaction solvent.- Solvent screen for crystallization: Experiment with different solvent systems to find one that provides good recovery and purity of the product. - Solvent exchange: If the product is soluble in the reaction solvent, consider a solvent exchange to a solvent in which the product is less soluble before isolation.
Difficult Purification - Presence of closely related impurities. - Oily or non-crystalline product.- Optimize crystallization: Explore different solvent systems, cooling profiles, and seeding strategies to improve crystal quality. - Chromatography: If crystallization is ineffective, column chromatography may be necessary, though it is less ideal for large-scale production.

Experimental Protocols

The following is a general, illustrative protocol for the synthesis of a 4-aminopyrazole derivative. Note: This is a generalized procedure and will require optimization for the specific synthesis of this compound.

Step 1: Formation of the β-Enaminonitrile Intermediate

  • To a stirred solution of the starting β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enaminonitrile can often be used in the next step without further purification.

Step 2: Cyclocondensation with Hydrazine

  • Dissolve the crude β-enaminonitrile (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Slowly add hydrazine hydrate (1-1.2 equivalents) to the solution at room temperature. Caution: This reaction can be exothermic. Monitor the temperature and cool the reaction vessel if necessary.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of aminopyrazole derivatives from the literature. These values can serve as a starting point for process optimization.

Starting Materials Reaction Conditions Yield (%) Reference
β-ketonitriles and monosubstituted hydrazinesRefluxing EtOH70-75%[7]
Ugi adducts and hydrazineAcidic cleavage followed by hydrazine condensation47-61% (over two steps)[8]
3-methoxyacrylonitrile and phenylhydrazineMicrowave, AcOH in toluene90% (5-aminopyrazole)[8]
3-methoxyacrylonitrile and phenylhydrazineMicrowave, EtONa in EtOH85% (3-aminopyrazole)[8]
2-chloroacrylonitrile and methylhydrazineMicrowaveHigh yield[8]

Mandatory Visualization

Scaling_Up_Synthesis_Workflow cluster_0 Process Development cluster_1 Scale-Up cluster_2 Quality Control Lab-Scale Synthesis Lab-Scale Synthesis Optimization of Reaction Parameters Optimization of Reaction Parameters Lab-Scale Synthesis->Optimization of Reaction Parameters Iterative Improvement Impurity Profiling Impurity Profiling Optimization of Reaction Parameters->Impurity Profiling Characterization Pilot Plant Synthesis Pilot Plant Synthesis Impurity Profiling->Pilot Plant Synthesis Technology Transfer Process Safety Assessment Process Safety Assessment Pilot Plant Synthesis->Process Safety Assessment Hazard Evaluation GMP Manufacturing GMP Manufacturing Process Safety Assessment->GMP Manufacturing Implementation Analytical Method Development Analytical Method Development GMP Manufacturing->Analytical Method Development In-Process Controls Specification Setting Specification Setting Analytical Method Development->Specification Setting Product Release Stability Studies Stability Studies Specification Setting->Stability Studies Shelf-Life Determination

Caption: A logical workflow for scaling up the synthesis of a pharmaceutical intermediate.

Troubleshooting_Logic Problem Identification Problem Identification Low Yield Low Yield Problem Identification->Low Yield Impurity Formation Impurity Formation Problem Identification->Impurity Formation Exotherm Exotherm Problem Identification->Exotherm Analyze Reaction Data Analyze Reaction Data Low Yield->Analyze Reaction Data Impurity Formation->Analyze Reaction Data Review Safety Procedures Review Safety Procedures Exotherm->Review Safety Procedures Modify Reaction Parameters Modify Reaction Parameters Analyze Reaction Data->Modify Reaction Parameters Evaluate Starting Materials Evaluate Starting Materials Analyze Reaction Data->Evaluate Starting Materials Optimize Workup/Purification Optimize Workup/Purification Analyze Reaction Data->Optimize Workup/Purification Solution Implemented Solution Implemented Modify Reaction Parameters->Solution Implemented Evaluate Starting Materials->Solution Implemented Optimize Workup/Purification->Solution Implemented Review Safety Procedures->Modify Reaction Parameters

Caption: A troubleshooting decision tree for common synthesis challenges.

References

Validation & Comparative

1H NMR Analysis of Methyl 4-amino-1H-pyrazole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-amino-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a predicted 1H NMR dataset and compares it with experimental data from structurally related pyrazole derivatives. This comparative approach offers valuable insights into the expected spectral features and aids in the structural elucidation of similar compounds.

Comparative 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound and compares it with the experimental data of two alternative pyrazole-based compounds. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, and integration values.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound (Predicted) H5 (ring)~7.5 - 8.0Singlet1H
NH₂ (amino)~5.0 - 6.0Broad Singlet2H
OCH₃ (ester)~3.7Singlet3H
NH (ring)~11.0 - 13.0Broad Singlet1H
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate H5 (ring)7.42Singlet1H
NH₂ (amino)4.75Broad Singlet2H
OCH₃ (ester)3.75Singlet3H
NCH₃ (ring)3.68Singlet3H
Methyl 1H-pyrazole-4-carboxylate H3/H5 (ring)8.09Singlet2H
OCH₃ (ester)3.82Singlet3H
NH (ring)13.3Broad Singlet1H

Note: The chemical shifts of N-H and NH₂ protons are highly dependent on the solvent, concentration, and temperature, often appearing as broad signals.

Structural and Analytical Workflow

The structural assignment of the protons in this compound and the general workflow for its 1H NMR analysis are illustrated in the diagrams below.

Structure of this compound with Proton Assignments cluster_molecule This compound cluster_assignments Proton Assignments mol mol H5 H5 (ring) H5->mol ~7.5-8.0 ppm NH2 NH₂ (amino) NH2->mol ~5.0-6.0 ppm OCH3 OCH₃ (ester) OCH3->mol ~3.7 ppm NH NH (ring) NH->mol ~11.0-13.0 ppm

Caption: Molecular structure and proton assignments for this compound.

Workflow for 1H NMR Analysis prep Sample Preparation (Dissolve in Deuterated Solvent, e.g., DMSO-d6) acq Data Acquisition (Perform 1H NMR Spectroscopy) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc anal Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->anal struc Structure Elucidation (Assign Signals to Protons) anal->struc comp Comparative Analysis (Compare with Alternative Compounds) struc->comp

A Comparative Guide to the 13C NMR Characterization of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13C NMR spectral data for a range of substituted pyrazoles, offering valuable insights for the structural elucidation and characterization of these important heterocyclic compounds. The presented data, supported by detailed experimental protocols, will aid researchers in identifying and analyzing pyrazole derivatives in various chemical contexts.

Influence of Substituents on 13C NMR Chemical Shifts of the Pyrazole Ring

The electronic environment of the carbon atoms within the pyrazole ring is significantly influenced by the nature and position of substituents. This, in turn, is reflected in their 13C NMR chemical shifts. Understanding these substituent effects is crucial for the correct assignment of signals and the structural determination of novel pyrazole derivatives.

The pyrazole ring consists of three carbon atoms: C3, C4, and C5. The chemical shifts of these carbons are sensitive to substitution at these positions as well as at the N1 position. The data summarized in the following tables illustrates these trends.

Data Presentation

The following tables provide a comparative summary of 13C NMR chemical shifts for various substituted pyrazoles, categorized by the position of substitution. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: 13C NMR Chemical Shifts of N1-Substituted Pyrazoles

Substituent at N1C3 (ppm)C4 (ppm)C5 (ppm)Solvent
H (Unsubstituted)138.4105.5138.4DMSO-d6
Methyl138.7105.2129.5CDCl3
Phenyl140.2107.8129.2CDCl3
4-Nitrophenyl141.8109.5128.5DMSO-d6

Table 2: 13C NMR Chemical Shifts of 3-Substituted Pyrazoles

Substituent at C3C3 (ppm)C4 (ppm)C5 (ppm)Solvent
Methyl148.1105.9138.9DMSO-d6
Phenyl152.8107.2139.1DMSO-d6
Bromo127.9110.1140.2DMSO-d6
Nitro157.0111.0135.0DMSO-d6

Table 3: 13C NMR Chemical Shifts of 4-Substituted Pyrazoles

Substituent at C4C3 (ppm)C4 (ppm)C5 (ppm)Solvent
Methyl138.0114.3138.0DMSO-d6
Bromo141.195.8141.1DMSO-d6
Nitro140.0122.0140.0DMSO-d6
Phenyl139.5124.5139.5DMSO-d6

Table 4: 13C NMR Chemical Shifts of 5-Substituted Pyrazoles

Due to tautomerism in N-unsubstituted pyrazoles, 3- and 5-substituted pyrazoles can be equivalent. The data below is for N-substituted pyrazoles where the distinction is clear.

Substituent at C5 (on N1-Substituted Ring)C3 (ppm)C4 (ppm)C5 (ppm)Solvent
Methyl (N1-Phenyl)140.8106.5141.5CDCl3
Phenyl (N1-Methyl)139.8108.2144.7CDCl3

Experimental Protocols

Accurate and reproducible 13C NMR data is contingent on a standardized experimental approach. The following protocol outlines a general procedure for the 13C NMR characterization of substituted pyrazoles.

1. Sample Preparation:

  • Sample Purity: Ensure the pyrazole derivative is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Common choices for pyrazoles include Chloroform-d (CDCl3) and Dimethyl sulfoxide-d6 (DMSO-d6).[1] The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the pyrazole derivative in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Nucleus: Observe the 13C nucleus.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used to obtain a proton-decoupled 13C spectrum.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration if required.

  • Number of Scans: The number of scans will depend on the sample concentration and the natural abundance of 13C. Typically, 128 to 1024 scans are accumulated to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

Mandatory Visualizations

To aid in the understanding of the structure and data presented, the following diagrams are provided.

pyrazole_numbering cluster_pyrazole Substituted Pyrazole C3 C3 C4 C4 C3->C4 R3 R3 C3->R3 C5 C5 C4->C5 R4 R4 C4->R4 N2 N2 C5->N2 R5 R5 C5->R5 N1 N1 N1->C3 R1 R1 N1->R1 N2->N1

Caption: Numbering of the pyrazole ring with potential substitution sites.

The following workflow illustrates the general process of 13C NMR characterization of a substituted pyrazole.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis start Start weigh Weigh Pyrazole (10-50 mg) start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Place in NMR Spectrometer transfer->nmr setup Setup Experiment (Pulse Sequence, etc.) nmr->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference assign Assign Signals reference->assign compare Compare with Literature Data assign->compare end Structural Elucidation compare->end

Caption: General workflow for 13C NMR characterization of pyrazoles.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For compounds like Methyl 4-amino-1H-pyrazole-3-carboxylate, a versatile building block in medicinal chemistry, robust analytical methods are essential to ensure quality and consistency.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of such compounds due to its high resolution, sensitivity, and accuracy.[3] This guide provides a comparison of potential reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound, supported by generalized experimental protocols and data presentation formats.

Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on several factors, including the specific impurities that need to be resolved, the desired analysis time, and the available instrumentation. The following table summarizes three potential HPLC methods with varying stationary phases and mobile phase compositions.

Parameter Method A Method B Method C
Stationary Phase C18 (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm)[5]C8 (e.g., Zorbax Eclipse Plus C8, 150mm x 4.6mm, 5µm)Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 150mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water[4]0.05 M Potassium Phosphate Monobasic (pH 3.0)0.1% Trifluoroacetic Acid (TFA) in Water[5]
Mobile Phase B Acetonitrile[4]Methanol[5]Acetonitrile
Elution Mode GradientIsocraticGradient
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% BN/A0-5 min: 20% B; 5-20 min: 20-80% B; 20-23 min: 80% B; 23-25 min: 20% B
Isocratic Composition N/A80% Mobile Phase B[5][6]N/A
Flow Rate 1.0 mL/min[5][6]1.0 mL/min[5][6]1.2 mL/min
Column Temperature 25 °C[5]30 °C35 °C
Detection Wavelength 210 nm254 nm230 nm
Injection Volume 10 µL5 µL[5]10 µL
Expected Retention Time ~ 8-12 min~ 5-8 min~ 10-15 min
Resolution of Polar Impurities GoodModerateGood
Resolution of Non-Polar Impurities ExcellentGoodExcellent
MS Compatibility YesNoYes

Experimental Protocols

Below is a detailed experimental protocol for a representative RP-HPLC method (Method A) for the purity analysis of this compound.

1. Materials and Reagents

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)[4]

  • Water (HPLC grade, filtered and degassed)[4]

  • Formic acid (analytical grade)[4]

2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).[5]

3. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.[4]

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Chromatographic Conditions

  • Column: C18, 150mm x 4.6mm, 5µm

  • Mobile Phase: See Method A gradient program

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 25 minutes

5. System Suitability

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

  • The theoretical plates for the main peak should be not less than 2000.

6. Analysis

  • Inject the diluent once as a blank.

  • Inject the standard solution and the sample solution.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample by the area normalization method.

Method Selection Rationale

  • Method A (C18 with Formic Acid/Acetonitrile Gradient): This is a versatile and robust starting point for method development. The C18 stationary phase provides good retention for a wide range of compounds, and the formic acid modifier ensures good peak shape and MS compatibility. A gradient elution is suitable for separating impurities with a range of polarities.

  • Method B (C8 with Phosphate Buffer/Methanol Isocratic): A C8 column offers slightly less retention than C18, which can be advantageous for faster analysis times if all impurities are well-resolved from the main peak. The use of a phosphate buffer can provide different selectivity compared to formic acid. However, phosphate buffers are not volatile and are therefore not compatible with mass spectrometry.

  • Method C (Phenyl-Hexyl with TFA/Acetonitrile Gradient): A Phenyl-Hexyl column provides alternative selectivity due to pi-pi interactions, which can be beneficial for resolving aromatic impurities. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can improve peak shape for basic compounds, but it can be difficult to remove from the column and may suppress MS signals.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and Dissolve Sample dilution Dilute to Final Concentration prep_sample->dilution prep_std Weigh and Dissolve Standard prep_std->dilution filtration Filter through 0.45 µm Syringe Filter dilution->filtration injection Inject Sample/Standard filtration->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis.

This guide provides a foundational understanding of potential HPLC methods for the purity analysis of this compound. The provided methods and protocols should be considered as starting points, and further method development and validation are necessary to ensure the suitability for a specific application.

References

A Senior Application Scientist's Guide to the Mass Spectrometry of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyrazole derivatives form the structural core of a remarkable number of pharmaceuticals and agrochemicals, driving a persistent need for robust analytical methods for their characterization.[1][2][3] Mass spectrometry (MS), coupled with chromatographic separation, stands as the premier technique for the identification, quantification, and structural elucidation of these vital compounds. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of pyrazole derivatives, grounded in established scientific principles and field-proven insights. We will explore the nuances of ionization methods, delve into the logic of fragmentation patterns, and present standardized protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[4][5] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[5] This has led to the development of numerous blockbuster drugs, such as the anti-inflammatory agent Celecoxib and various kinase inhibitors used in oncology.[3][4] The widespread application of pyrazoles necessitates highly sensitive and specific analytical techniques to support drug discovery, development, quality control, and metabolic studies.[1][4]

Foundational Choices: Ionization Technique Comparison

The initial step in any mass spectrometric analysis is the ionization of the target molecule. The choice of ionization source is critical and is dictated by the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight. For pyrazole derivatives, Electrospray Ionization (ESI) and Electron Impact (EI) are the most common techniques employed.

Electrospray Ionization (ESI): The Workhorse for Drug Discovery

ESI is a soft ionization technique ideal for the polar and often thermally labile pyrazole derivatives found in pharmaceutical contexts.[6][7] It typically generates protonated molecules, [M+H]+, providing clear molecular weight information with minimal initial fragmentation.

  • Mechanism Rationale: In ESI, a sample solution is sprayed through a highly charged capillary, forming a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This gentle process preserves the integrity of the molecule.[8]

  • Advantages for Pyrazoles:

    • High Sensitivity: Excellent for detecting low-concentration metabolites or impurities.

    • Direct Coupling to LC: Seamlessly interfaces with liquid chromatography (LC), enabling the analysis of complex mixtures.

    • Structural Integrity: Preserves the molecular ion, which is the essential starting point for tandem mass spectrometry (MS/MS) and structural elucidation.[9]

  • Considerations: ESI is sensitive to matrix effects, where other components in the sample can suppress the ionization of the analyte. Proper sample preparation and chromatographic separation are paramount to mitigate this.

Electron Impact (EI): The Classic Approach for Volatile Derivatives

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[10][11] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.

  • Mechanism Rationale: The high-energy electrons knock an electron out of the molecule, creating a radical cation, [M]+•. This molecular ion is highly energetic and rapidly undergoes fragmentation to produce a characteristic pattern of fragment ions.[12]

  • Advantages for Pyrazoles:

    • Reproducible Spectra: EI spectra are highly consistent and can be compared against extensive libraries (e.g., NIST) for confident identification.

    • Detailed Structural Information: The rich fragmentation provides deep insights into the molecule's structure, revealing the nature and position of substituents.[13][14]

  • Considerations: EI is generally suitable for more volatile and thermally stable pyrazole derivatives and is most often coupled with Gas Chromatography (GC).[13] The molecular ion peak can sometimes be weak or absent for fragile molecules, making molecular weight determination challenging.[10][12]

Parameter Electrospray Ionization (ESI) Electron Impact (EI)
Ionization Principle Soft Ionization (Ion Evaporation)Hard Ionization (Electron Bombardment)
Typical Adduct [M+H]+ or [M-H]-[M]+• (Radical Cation)
Fragmentation Minimal; controlled via MS/MSExtensive and Reproducible
Coupling Liquid Chromatography (LC)Gas Chromatography (GC)
Ideal Analytes Polar, non-volatile, thermally labileVolatile, thermally stable
Key Advantage Clear molecular weight determinationRich, library-matchable fragmentation

Deciphering the Code: Fragmentation Patterns of the Pyrazole Core

Understanding the fragmentation logic of the pyrazole ring is fundamental to interpreting mass spectra and elucidating the structure of novel derivatives. While the exact pathways are highly dependent on the substituents, several core fragmentation processes are consistently observed.

EI Fragmentation: Key Ring Cleavage Events

Under EI conditions, the pyrazole radical cation [M]+• undergoes characteristic cleavages. The most fundamental fragmentation processes involve the expulsion of stable neutral molecules from the ring system.[13][14]

  • Loss of HCN (27 u): A primary fragmentation route involves the cleavage of the N-N bond and subsequent rearrangement to eliminate a molecule of hydrogen cyanide.[12][13]

  • Loss of N₂ (28 u): Cleavage can also lead to the expulsion of a nitrogen molecule, another highly stable neutral loss.[14]

  • Influence of Substituents: The presence and position of substituents dramatically influence these core fragmentations. For example, a substituent on the nitrogen atom can suppress the initial N-N bond cleavage.[10][12] Other groups like nitro or acetyl moieties can introduce entirely new, dominant fragmentation pathways that may obscure the core ring cleavages.[14]

ESI-MS/MS Fragmentation: Guided by Protonation

In tandem mass spectrometry (MS/MS) following ESI, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The site of protonation, typically one of the nitrogen atoms, directs the subsequent fragmentation.

  • Piperazine Ring Cleavage (Common in Drugs): Many pyrazole-containing drugs feature a piperazine moiety. A very common and diagnostic fragmentation pathway in ESI-MS/MS is the cleavage of this piperazine ring, often yielding a dominant fragment ion that is invaluable for selective reaction monitoring (SRM) in quantitative studies.[9]

  • Cross-Ring Cleavage: Similar to EI, cleavage across the pyrazole ring can occur, though the pathways are initiated by the charge on the protonated nitrogen rather than a radical site.[15]

  • Unusual Fragmentations: In some complex pyrazole derivatives, unexpected fragmentation pathways can occur, such as the unusual loss of 11 u observed in certain carboxamide derivatives, which requires detailed investigation using high-resolution mass spectrometry (HRMS) and theoretical calculations to rationalize.[16]

Experimental Workflow & Protocols

Achieving reliable and reproducible data requires a well-defined experimental workflow. The following diagram and protocol outline a standard approach for the analysis of a pyrazole-containing drug candidate using LC-ESI-MS/MS.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s1 Standard/Sample Weighing s2 Dissolution in Solvent (e.g., Methanol/Water) s1->s2 s3 Sonication & Filtration s2->s3 lc HPLC Injection & Separation (C18 Column) s3->lc ms Mass Spectrometry (ESI Positive Mode) lc->ms msms MS/MS Fragmentation (Collision-Induced Dissociation) ms->msms dp1 Peak Integration msms->dp1 dp2 Spectral Interpretation dp1->dp2 dp3 Quantification / Identification dp2->dp3 caption General workflow for pyrazole analysis.

Caption: General workflow for pyrazole analysis.

Protocol: LC-MS/MS Analysis of a Pyrazole Derivative

This protocol provides a starting point for method development. Optimization is essential for each specific analyte.

1. Standard and Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the pyrazole derivative standard in methanol.
  • Create a series of working standards (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution in 50:50 methanol:water.
  • For unknown samples (e.g., plasma, reaction mixture), perform a suitable extraction (e.g., protein precipitation with acetonitrile) and dilute the final extract into the initial mobile phase.

2. LC Parameters (Example):

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. MS Parameters (Example for ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Capillary Voltage: 3.5 - 4.0 kV.[6]
  • Source Temperature: 120 °C.
  • Desolvation Gas (N₂) Flow: 800 L/hr.
  • Desolvation Temperature: 350 °C.
  • Scan Mode (Full Scan): Scan from m/z 100-1000 to determine the [M+H]+ of the parent compound.
  • MS/MS Mode: Select the predetermined [M+H]+ as the precursor ion. Apply collision energy (e.g., 10-40 eV, requires optimization) to generate product ions. Monitor 2-3 characteristic and intense product ions for quantification.

Causality Behind Choices:

  • Formic Acid: Added to the mobile phase to promote protonation of the pyrazole nitrogens, enhancing the [M+H]+ signal in positive mode ESI.

  • C18 Column: A versatile reversed-phase column suitable for a wide range of drug-like molecules, separating compounds based on hydrophobicity.

  • Gradient Elution: Necessary to effectively separate the pyrazole analyte from potential impurities or matrix components with different polarities, ensuring a clean signal for MS detection.

Data Interpretation: A Case Study Logic

Let's consider a hypothetical pyrazole drug candidate with a piperazine side chain.

G Parent [M+H]+ Precursor Ion Frag_A Fragment A (Loss of side chain) Parent->Frag_A CID Frag_B Fragment B (Piperazine Ring Cleavage) Parent->Frag_B CID Frag_C Fragment C (Pyrazole Ring Cleavage) Parent->Frag_C CID caption Conceptual MS/MS fragmentation logic.

Caption: Conceptual MS/MS fragmentation logic.

  • Full Scan Analysis: The initial ESI-MS scan reveals an intense ion at an m/z corresponding to the expected [M+H]+ of the compound.

  • MS/MS Analysis: This [M+H]+ ion is selected as the precursor.

  • Fragmentation: Collision-induced dissociation generates a product ion spectrum.

  • Interpretation:

    • A high-intensity peak (Fragment B ) corresponds to the charged fragment resulting from the characteristic cleavage of the piperazine ring. This is often the most stable and abundant fragment, making it ideal for quantification (SRM).[9]

    • Other fragments (Fragment A, Fragment C ) may correspond to the loss of the entire side chain or cleavage of the pyrazole core itself. These provide confirmatory structural information.

By combining the accurate mass measurement of the parent ion (from HRMS) with the logical fragmentation pattern observed in the MS/MS spectrum, a highly confident structural confirmation can be achieved.

Conclusion

Mass spectrometry is an indispensable tool in the development of pyrazole-based molecules. A strategic approach, beginning with the selection of the appropriate ionization technique—typically ESI for modern drug discovery workflows—is crucial. A thorough understanding of the fundamental fragmentation pathways of the pyrazole core, heavily influenced by its substituents, empowers researchers to confidently elucidate structures and develop robust quantitative methods. The protocols and workflows presented here serve as a foundation upon which specific, validated analytical methods can be built, ultimately accelerating the journey from discovery to application.

References

A Comparative Analysis of Methyl 4-amino-1H-pyrazole-3-carboxylate and Ethyl 4-amino-1H-pyrazole-3-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Methyl 4-amino-1H-pyrazole-3-carboxylate and its ethyl ester counterpart, Ethyl 4-amino-1H-pyrazole-3-carboxylate. These pyrazole derivatives are of significant interest to researchers in drug discovery and medicinal chemistry due to their potential as scaffolds for various therapeutic agents. This document outlines their physicochemical properties, synthesis protocols, and known biological activities, supported by available data to aid researchers in selecting the appropriate compound for their specific applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for their application in experimental settings. The following table summarizes the key properties of this compound and Ethyl 4-amino-1H-pyrazole-3-carboxylate. It is important to note that some of the cited data may refer to closely related isomers, highlighting the need for specific experimental verification for the exact compounds of interest.

PropertyThis compoundEthyl 4-amino-1H-pyrazole-3-carboxylate
Molecular Formula C₅H₇N₃O₂C₆H₉N₃O₂
Molecular Weight 141.13 g/mol 155.15 g/mol [1]
Appearance White to cream to pale yellow crystals or powderWhite to cream to pale yellow crystals or powder[2]
Melting Point 102.0-109.0 °C (for a related isomer)105-107 °C[1]
Boiling Point Data not availableData not available
Solubility Soluble in ethanol, chloroform, and dimethyl sulfoxide; insoluble in water (for a related isomer).[3]Soluble in various organic solvents.[4]

Experimental Protocols: Synthesis of Aminopyrazole Carboxylates

The synthesis of 4-amino-1H-pyrazole-3-carboxylates typically involves the cyclization of a hydrazine derivative with a suitable three-carbon precursor. Below are generalized experimental protocols for the synthesis of the title compounds, based on established methods for related pyrazole derivatives.

General Synthesis Workflow

General Synthesis Workflow Reactants Hydrazine hydrate + Cyanoacetate derivative Reaction Cyclization Reaction (e.g., in Ethanol, Reflux) Reactants->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification Product Aminopyrazole carboxylate Purification->Product

Caption: General workflow for the synthesis of aminopyrazole carboxylates.

Protocol 1: Synthesis of Ethyl 4-amino-1H-pyrazole-3-carboxylate

This protocol is adapted from established procedures for the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate.[5]

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl (ethoxymethylene)cyanoacetate in ethanol in a reaction vessel.

  • Slowly add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Ethyl 4-amino-1H-pyrazole-3-carboxylate.

Protocol 2: Synthesis of this compound

This protocol is a modification of the procedure for the ethyl ester, substituting the appropriate starting material.

Materials:

  • Methyl (ethoxymethylene)cyanoacetate

  • Hydrazine hydrate

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Follow the procedure for the ethyl ester, substituting methyl (ethoxymethylene)cyanoacetate for the ethyl ester and methanol as the solvent.

  • Purification by recrystallization or column chromatography will yield this compound.

Biological Activity and Signaling Pathways

The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds.[6] Derivatives of 4-amino-1H-pyrazole-3-carboxylate have shown potential as inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are crucial targets in cancer therapy.[7]

FLT3 Signaling Pathway

Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML).[8] Constitutive activation of FLT3 leads to the activation of downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT, promoting cell proliferation and survival.[3][9] Inhibitors targeting FLT3 can block these aberrant signals.

FLT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

CDK Signaling Pathway and Cell Cycle Regulation

CDKs are key regulators of the cell cycle.[10] Their activity is dependent on binding to cyclins. Dysregulation of CDK activity is a hallmark of many cancers.[11] Pyrazole-based compounds have been developed as inhibitors of CDKs, leading to cell cycle arrest and apoptosis.[7]

CDK Signaling Pathway G1 G1 Phase CDK46_CyclinD CDK4/6-Cyclin D S S Phase CDK2_CyclinE CDK2-Cyclin E G2 G2 Phase CDK2_CyclinA CDK2-Cyclin A M M Phase CDK1_CyclinB CDK1-Cyclin B CDK46_CyclinD->S Promotes G1/S Transition CDK2_CyclinE->G2 Initiates DNA Replication CDK2_CyclinA->M Promotes G2/M Transition CDK1_CyclinB->G1 Initiates Mitosis Inhibitor Pyrazole Inhibitor Inhibitor->CDK46_CyclinD Inhibition Inhibitor->CDK2_CyclinE Inhibition

Caption: Role of CDKs in cell cycle progression and points of inhibition.

Comparative Performance and Discussion

While the pyrazole scaffold is a known inhibitor of various kinases, direct comparative studies of this compound and Ethyl 4-amino-1H-pyrazole-3-carboxylate are limited in the publicly available literature. A review of aminopyrazoles in medicinal chemistry highlighted that both methyl and ethyl esters of related 5-aminopyrazoles exhibit significant antimalarial activity, with the ethyl ester derivatives showing potent IC50 values.[12] This suggests that the nature of the ester group can influence biological activity.

The difference in the alkyl chain length of the ester (methyl vs. ethyl) can affect several pharmacologically relevant properties, including:

  • Solubility: The ethyl ester may exhibit slightly different solubility characteristics compared to the methyl ester, which could impact its formulation and bioavailability.

  • Metabolic Stability: Ester groups are susceptible to hydrolysis by esterases in the body. The rate of hydrolysis can differ between methyl and ethyl esters, influencing the compound's pharmacokinetic profile.

  • Binding Affinity: The size and lipophilicity of the ester group can influence how the molecule interacts with the binding pocket of a target protein, potentially affecting its potency.

Conclusion

Both this compound and Ethyl 4-amino-1H-pyrazole-3-carboxylate are valuable building blocks for the development of novel therapeutic agents, particularly kinase inhibitors. The choice between the methyl and ethyl ester will depend on the specific research goals. While the ethyl ester has been noted for its potency in some related series, the methyl ester may offer different pharmacokinetic properties.

Future work should focus on direct, head-to-head comparative studies of these two compounds in various biological assays to elucidate the specific impact of the ester group on their activity, selectivity, and pharmacokinetic profiles. This will provide a clearer rationale for selecting one over the other in drug design and development projects. Researchers are encouraged to perform their own in-house evaluations to determine the optimal compound for their specific target and assay system.

References

A Comparative Guide to the Biological Activities of Methyl 4-amino-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of the biological activities of derivatives of Methyl 4-amino-1H-pyrazole-3-carboxylate, a key intermediate and structural motif in the development of novel therapeutic agents. The information presented herein is curated from recent studies and is intended to assist researchers in navigating the therapeutic potential of this class of compounds.

Anticancer Activity

Derivatives of 1H-pyrazole-3-carboxamide, which are structurally related to this compound, have shown significant potential as anticancer agents. These compounds have been evaluated for their antiproliferative effects against various cancer cell lines and their ability to inhibit key protein kinases involved in cancer progression.

A notable study focused on 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are attractive targets for acute myeloid leukemia (AML).[5][6] One of the standout compounds, 8t , demonstrated sub-nanomolar inhibitory activity against FLT3 and CDKs and potent anti-proliferative effects on AML cells.[5][6]

Another series of 1H-pyrazole-3-carboxamide derivatives were investigated for their antiproliferative effects and DNA-binding interactions.[7][8] Compound pym-5 from this series exhibited strong DNA-binding affinity and the ability to cleave supercoiled plasmid DNA, suggesting a mechanism of action that involves direct interaction with DNA.[7]

Furthermore, pyrazole derivatives containing a thiourea skeleton have been explored as EGFR kinase inhibitors.[9] Compound C5 in this series showed potent EGFR inhibitory activity and significant antiproliferative activity against the MCF-7 breast cancer cell line.[9]

Table 1: Anticancer Activity of 1H-Pyrazole-3-carboxamide Derivatives

CompoundTarget/Cell LineIC50 (nM)Reference
8t FLT30.089[5][6]
CDK20.719[5]
CDK40.770[5]
MV4-11 (AML cells)1.22[5][6]
FN-1501 FLT32.33[5]
CDK21.02[5]
CDK40.39[5]
pym-5 HCT1169.34 µM*[7]
HepG2>10 µM[7]
C5 EGFR0.07 µM[9]
MCF-70.08 µM[9]

*Value is similar to the positive control Iressa.

Experimental Protocols: Anticancer Activity Assays

In Vitro Kinase Inhibition Assay: The inhibitory activities of the compounds against FLT3 and CDKs were typically assessed using a competitive binding assay. The percentage of kinase inhibition was calculated relative to a control. IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition, were determined from dose-response curves.[5]

Cell Proliferation (MTT) Assay:

  • Cancer cells (e.g., MV4-11, HCT116, HepG2, MCF-7) are seeded in 96-well plates and incubated.[10]

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and IC50 values are determined.[10]

DNA-Binding and Cleavage Assays: The interaction of compounds with DNA can be investigated using electronic absorption spectroscopy and viscosity measurements. DNA cleavage activity can be assessed by incubating supercoiled plasmid DNA (e.g., pBR322) with the test compounds and analyzing the DNA fragments by agarose gel electrophoresis.[7]

Signaling Pathway Inhibition by Pyrazole Derivatives

G General Kinase Inhibition Pathway Pyrazole Derivative Pyrazole Derivative Kinase (e.g., FLT3, CDK, EGFR) Kinase (e.g., FLT3, CDK, EGFR) Pyrazole Derivative->Kinase (e.g., FLT3, CDK, EGFR) Binds to ATP-binding site Inhibition Inhibition Phosphorylated Substrate Phosphorylated Substrate Kinase (e.g., FLT3, CDK, EGFR)->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase (e.g., FLT3, CDK, EGFR) Substrate Substrate Substrate->Kinase (e.g., FLT3, CDK, EGFR) Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival

Caption: General mechanism of kinase inhibition by pyrazole derivatives.

Antimicrobial Activity

Certain pyrazole derivatives have demonstrated promising activity against various bacterial and fungal strains. These compounds often exhibit their antimicrobial effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

A study on novel pyrazole analogues identified compounds with significant antibacterial and antifungal activity.[11] For instance, one compound showed high activity against Escherichia coli, while another was potent against Streptococcus epidermidis.[11] Another investigation into pyrazole-3-carboxylic acid and its derivatives revealed broad-spectrum antimicrobial activity against several bacterial and fungal pathogens.[12]

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli (Gram-negative)0.25[11]
Ciprofloxacin (Standard)Escherichia coli0.5[11]
Compound 4 Streptococcus epidermidis (Gram-positive)0.25[11]
Ciprofloxacin (Standard)Streptococcus epidermidis4[11]
Compound 2 Aspergillus niger (Fungus)1[11]
Clotrimazole (Standard)Aspergillus niger1[11]

Experimental Protocols: Antimicrobial Activity Assays

Broth Microdilution Method:

  • A serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[4]

Experimental Workflow for Biological Activity Screening

G General Workflow for Biological Activity Screening cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Primary_Screening Primary Screening (e.g., Anticancer, Antimicrobial) Structural_Elucidation->Primary_Screening Dose_Response Dose-Response Studies (IC50/MIC determination) Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assay, DNA Binding) Dose_Response->Mechanism_of_Action Animal_Models Animal Models (e.g., Xenograft, Infection) Mechanism_of_Action->Animal_Models Toxicity_Studies Toxicity Studies Animal_Models->Toxicity_Studies

Caption: A generalized experimental workflow for screening pyrazole derivatives.

Anti-inflammatory Activity

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with celecoxib being a well-known example.[1][2] Novel synthesized pyrazole analogues have also been screened for their ability to reduce inflammation.

In one study, the anti-inflammatory activity of a series of pyrazole derivatives was evaluated using the carrageenan-induced paw edema model in rats.[1] Several compounds exhibited significant anti-inflammatory effects, with some showing selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects.[1] Another series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates also demonstrated significant anti-inflammatory activity with a reduced ulcerogenic index compared to the standard drug diclofenac sodium.[13]

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIn Vivo ModelInhibition of Edema (%)Selectivity Index (COX-2/COX-1)Reference
125a Carrageenan-induced rat paw edema-8.22[1]
125b Carrageenan-induced rat paw edema-9.31[1]
Celecoxib (Standard)--8.17[1]
Compound 4 Carrageenan-induced rat paw edemaBetter than Diclofenac sodium-[11]
3a Carrageenan-induced rat paw edemaSignificant-[13][14]
3c Carrageenan-induced rat paw edemaSignificant-[13]
3d Carrageenan-induced rat paw edemaSignificant-[13]

Experimental Protocols: Anti-inflammatory Activity Assays

Carrageenan-Induced Paw Edema Test:

  • A group of rats is administered the test compound or a standard drug (e.g., diclofenac sodium) orally or intraperitoneally.

  • After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[14]

In Vitro COX-1/COX-2 Inhibition Assay: The ability of compounds to inhibit COX-1 and COX-2 enzymes can be determined using commercially available assay kits. The IC50 values for each enzyme are calculated, and the selectivity index (IC50 COX-1 / IC50 COX-2) is determined to assess the compound's preference for inhibiting COX-2.[1]

Logical Relationship of Structure-Activity

G Structure-Activity Relationship Logic Core_Scaffold Methyl 4-amino-1H- pyrazole-3-carboxylate Core Substituent_Modification Modification of Substituents (e.g., at N1, C4, C5 positions) Core_Scaffold->Substituent_Modification Biological_Activity Observed Biological Activity (Anticancer, Antimicrobial, etc.) Substituent_Modification->Biological_Activity ADME_Properties ADME Properties Substituent_Modification->ADME_Properties Potency Potency Biological_Activity->Potency Selectivity Selectivity Biological_Activity->Selectivity

Caption: The relationship between chemical structure and biological activity.

References

The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of aminopyrazole-based inhibitors reveals key determinants for potency and selectivity against a range of critical kinase targets. This guide provides a comparative analysis of these inhibitors, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers and drug development professionals in oncology, inflammation, and neurodegenerative diseases.

The aminopyrazole core has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its ability to form a triad of hydrogen bonds with the hinge region of the kinase ATP-binding pocket provides a robust anchor for developing potent and selective antagonists for various kinase families, including Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK, and Fibroblast Growth Factor Receptors (FGFRs).[2][3][4] Strategic modifications to the aminopyrazole scaffold have enabled the fine-tuning of inhibitory activity and selectivity, leading to the discovery of clinical candidates for a multitude of diseases.

Comparative Analysis of Aminopyrazole-Based Inhibitors

The inhibitory potency of aminopyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole ring and appended moieties. The following tables summarize the structure-activity relationship (SAR) of aminopyrazole-based inhibitors against several key kinase targets.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5] Aminopyrazole-based inhibitors have shown significant promise in targeting CDKs.

CompoundCDK2 IC₅₀ (nM)CDK5 IC₅₀ (nM)Selectivity NotesReference
Analog 24 Cyclobutyl4-Fluorophenyl24 ± 323 ± 2Highly selective for CDK2 and CDK5 over a panel of other kinases including CDK9, Auroras, and MAPKs.[2]
AT7519 --10-210 (multi-CDK)-Pan-CDK inhibitor (CDK1, 2, 4, 6, 9).[5]
CAN508 --350-Selective for CDK2.[5]

Key SAR Insights for CDK Inhibitors:

  • Hinge Binding: The aminopyrazole core consistently forms key hydrogen bonds with the hinge region residues of CDKs.[2]

  • Hydrophobic Pocket Exploration: Substituents at the R¹ position that optimally fill a hydrophobic pocket adjacent to the hinge region are crucial for high potency. A cyclobutyl group, as seen in analog 24, was identified as optimal in one study.[2]

  • Solvent-Exposed Region: Modifications in the solvent-exposed region (R²) have a less pronounced effect on selectivity.[2]

p38 MAP Kinase Inhibitors

p38 MAP kinase is a key player in inflammatory signaling pathways, making it an attractive target for autoimmune diseases.[6]

CompoundCore ScaffoldKey Substituentsp38α IC₅₀ (nM)TNFα Inhibition (cellular)In Vivo EfficacyReference
Compound 2j 5-Amino-pyrazole-PotentExcellentHighly efficacious in a murine model of TNFα production.[6]
SR-3576 Aminopyrazole->20,000--[7][8]
BIRB 796 (Doramapimod) N-pyrazole, N'-aryl ureaNaphthyl group-PotentClinical candidate for inflammatory diseases.[9]

Key SAR Insights for p38 Inhibitors:

  • Scaffold Hopping: Both 5-amino-pyrazole and N-pyrazole urea scaffolds have yielded potent p38 inhibitors.[6]

  • Allosteric Inhibition: The N-pyrazole, N'-aryl urea class, including BIRB 796, binds to a distinct allosteric site, stabilizing an inactive conformation of the kinase. This unique binding mode contributes to their high potency and selectivity.

  • Planarity and Active Site Fit: The planar nature of the pyrazole and N-linked phenyl structures in some aminopyrazole series allows for better occupancy of the smaller JNK3 active site compared to the larger p38 active site, conferring selectivity.[8]

JNK Inhibitors

c-Jun N-terminal kinases (JNKs) are implicated in neurodegenerative diseases and inflammatory responses.[3]

CompoundJNK3 IC₅₀ (nM)JNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)p38 IC₅₀ (nM)Selectivity NotesReference
SR-3576 7-->20,000>2800-fold selective for JNK3 over p38.[7][8]
Compound 26k --Similar to JNK3No inhibition at 10 µMSelective for JNKs over p38.[3]
SR-3737 (Indazole-based) 12--3Potent inhibitor of both JNK3 and p38.[7]

Key SAR Insights for JNK Inhibitors:

  • Isoform Selectivity: Modifications to the amide moiety and substitution patterns on appended aromatic rings are critical for achieving JNK isoform selectivity (e.g., JNK3 vs. JNK1).[3]

  • Core Structure Impact: The aminopyrazole core, as in SR-3576, can confer significant selectivity for JNK3 over p38, whereas a closely related indazole core (SR-3737) lacks this selectivity.[7]

  • Structural Basis for Selectivity: X-ray crystallography reveals that the planarity of the aminopyrazole ring system contributes to a better fit in the JNK3 active site compared to p38.[8]

FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth.[4]

CompoundTargetFGFR3 V555M IC₅₀FGFR3 WT (cellular) IC₅₀Key FeatureReference
Compound 1 Aurora Kinase A / FGFR3-Sub-micromolar-[4]
Compound 6 FGFR2/3 (WT and gatekeeper mutant)Single-digit nanomolar-Isopropyl group at the 5-position of the pyrazole. Covalently targets a P-loop cysteine.[4]

Key SAR Insights for FGFR Inhibitors:

  • Covalent Inhibition: A series of aminopyrazole-based inhibitors have been developed to covalently target a cysteine residue on the P-loop of FGFR, providing excellent activity against both wild-type and gatekeeper mutant forms of the enzyme.[4][10]

  • Gatekeeper Mutation Resistance: This covalent targeting strategy is a key approach to overcoming the common resistance mechanism of gatekeeper mutations in receptor tyrosine kinase inhibitors.[4]

  • Pyrazole Substitutions: Small aliphatic groups or ethers at the 5-position of the pyrazole ring can enhance potency.[4]

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to the validation of SAR studies. Below are representative protocols for key assays used in the characterization of aminopyrazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin E, p38α, JNK3)

  • Kinase-specific substrate (e.g., histone H1 for CDKs, ATF2 for p38/JNK)

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or coupled to a fluorescence/luminescence detection system

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)

  • Test compounds (aminopyrazole derivatives) dissolved in DMSO

  • 96-well or 384-well assay plates

  • Scintillation counter or plate reader (depending on the detection method)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the assay plate, add the test compound, purified kinase, and the specific substrate in the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this is typically done by capturing the phosphorylated substrate on a filter, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For non-radioactive methods, a detection reagent is added that generates a signal (fluorescence, luminescence) proportional to the amount of phosphorylated product or remaining ATP.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitors on the growth of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MiaPaCa-2 pancreatic cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • For the CellTiter-Glo® assay, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Measure the luminescence.

  • Calculate the percentage of growth inhibition relative to a DMSO-treated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Caspase 3/7 Activation Assay

This assay measures the induction of apoptosis (programmed cell death) by the test compounds.

Materials:

  • Cancer cell line (e.g., MiaPaCa2)

  • Test compounds

  • Caspase-Glo® 3/7 Assay reagent

Procedure:

  • Seed cells in a 96-well plate and treat with test compounds for a specified time (e.g., 12 hours).[2]

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature to allow for cell lysis and the caspase reaction to occur.

  • Measure the resulting luminescence with a plate reader. The signal is proportional to the amount of caspase 3/7 activity.

  • Express the results as a fold-increase in caspase activation compared to a vehicle-treated control.[2]

Visualizing the Landscape of Aminopyrazole Inhibitors

To better understand the context in which these inhibitors function and the logic behind their development, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the core structure-activity relationships.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Key Regulators G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2/M Phase S->G2 M M Phase G2->M CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->G1 promotes progression E2F E2F pRb->E2F inhibits E2F->S promotes transcription p21_p27 p21/p27 p21_p27->CyclinD_CDK46 p21_p27->CyclinE_CDK2 Aminopyrazole_Inhibitor Aminopyrazole-based CDK Inhibitor Aminopyrazole_Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK-mediated cell cycle regulation and the inhibitory action of aminopyrazole-based compounds.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening Funnel cluster_optimization Lead Optimization Library_Design Library Design (Based on Scaffold) Synthesis Chemical Synthesis Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screen Primary Screen (e.g., In Vitro Kinase Assay) Purification->Primary_Screen Secondary_Screen Secondary Screen (e.g., Cellular Proliferation) Primary_Screen->Secondary_Screen Tertiary_Screen Tertiary Screen (e.g., Apoptosis Assay) Secondary_Screen->Tertiary_Screen SAR_Analysis SAR Analysis Tertiary_Screen->SAR_Analysis Identified Hits SAR_Analysis->Library_Design Iterative Design In_Vivo In Vivo Efficacy Studies SAR_Analysis->In_Vivo ADMET ADMET Profiling SAR_Analysis->ADMET Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate ADMET->Lead_Candidate

Caption: A typical experimental workflow for the discovery and optimization of aminopyrazole-based inhibitors.

SAR_Relationships cluster_modifications Structural Modifications cluster_properties Resulting Properties Core Aminopyrazole Core H-Bonding with Kinase Hinge Potency Potency (IC₅₀) Core:f1->Potency R1 R¹ Substituent R1->Potency Hydrophobic Pocket Interaction R2 R² Substituent Selectivity Selectivity (Isoform/Family) R2->Selectivity Solvent-Exposed Region Interaction R3 R³ Substituent PK_Props Pharmacokinetics (ADMET) R3->PK_Props Physicochemical Properties

References

A Comparative Guide to In Vitro Testing Protocols for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazole-based compounds represent a versatile class of heterocyclic molecules with a broad spectrum of biological activities, making them a focal point in medicinal chemistry. Their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties, necessitate robust and standardized in vitro testing protocols to evaluate their therapeutic potential. This guide provides a comparative overview of key in vitro assays, complete with detailed experimental methodologies and quantitative data to aid in the evaluation and selection of promising pyrazole derivatives for further development.

I. Cytotoxicity Assays: Assessing Antiproliferative Activity

A fundamental step in the evaluation of novel anticancer agents is the assessment of their ability to inhibit cancer cell growth. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for determining cell viability and, consequently, the cytotoxic potential of test compounds.[1][2]

Comparative Cytotoxicity Data of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%; lower IC50 values indicate higher potency.[3]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indolo–pyrazole conjugate (6c)Melanoma (SK-MEL-28)3.46[4]
Chalcone–pyrazole hybrid (VI)Various (7 cell lines)3.70–8.96[4]
Pyrazole-oxindole conjugate (IV)Various (4 cell lines)3.0 (average)[4]
Pyrazole-fused Triazole (3e)Liver Cancer (HepG2)Most notable activity[5]
1,3,4-trisubstituted pyrazolesHCT116, UO31, HepG2Varies[3]
Pyrazole-indole hybrid (7a)Liver Cancer (HepG2)6.1 ± 1.9[6]
Pyrazole-indole hybrid (7b)Liver Cancer (HepG2)7.9 ± 1.9[6]
Substituted pyrazole (3a)Prostate Cancer (PC-3)1.22[7]
Substituted pyrazole (3i)Prostate Cancer (PC-3)1.24[7]
Experimental Protocol: MTT Assay

This protocol outlines the steps for assessing the short-term cytotoxicity of pyrazole compounds against various cancer cell lines.[1][2]

Materials:

  • Test pyrazole compounds dissolved in dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)[8]

  • Cell culture medium (e.g., RPMI, DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (typically in a serial dilution) for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).[1][5]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compounds (48h) A->C B Prepare Serial Dilutions of Pyrazole Compounds B->C D Add MTT Solution (4h Incubation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

Workflow for the MTT cytotoxicity assay.

II. Enzyme Inhibition Assays: Elucidating Mechanisms of Action

Many pyrazole derivatives exert their therapeutic effects by inhibiting specific enzymes involved in disease pathogenesis. In vitro enzyme inhibition assays are crucial for determining the potency and selectivity of these compounds.

A. Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory properties of many pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) stem from their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[9][10]

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole Derivative 2a-19.87-[11]
Pyrazole Derivative 3b-39.4322.21[11]
Pyrazole Derivative 4a-61.2414.35[11]
Pyrazole Derivative 5b-38.7317.47[11]
Pyrazole Derivative 5e-39.1413.10[11]

This protocol is a generalized method based on commercially available kits to determine the IC50 values of test compounds against COX-1 and COX-2.[9]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Test pyrazole compounds and known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare dilutions of the COX enzymes and serial dilutions of the test compounds.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, fluorometric probe, and the test compound or control.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to COX activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

B. Kinase Inhibition Assays

Pyrazole scaffolds are prevalent in kinase inhibitors. Assays targeting specific kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical for evaluating anticancer potential.[7]

CompoundVEGFR-2 IC50 (nM)Reference
Substituted pyrazole (3a)38.28[7]
Substituted pyrazole (3i)8.93[7]
Sorafenib (Standard)30[7]

III. Antimicrobial Screening Protocols

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, with pyrazole derivatives showing significant promise.[12]

A. Agar Well Diffusion Assay

This is a preliminary qualitative method to assess the antimicrobial activity of pyrazole compounds.[12]

Materials:

  • Test pyrazole compounds dissolved in DMSO

  • Standard antibiotic/antifungal drugs

  • Sterile Mueller-Hinton agar (for bacteria) or Potato Dextrose Agar (for fungi) plates

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[12]

  • Sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension.

  • Plate Inoculation: Evenly spread the microbial suspension onto the agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control (DMSO) to separate wells.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

B. Broth Microdilution Assay

This method provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).[13]

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microplate containing broth medium.

  • Inoculation: Add a standardized microbial suspension to each well.

  • Incubation: Incubate the microplate.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

IV. Signaling Pathway Analysis

Understanding the molecular mechanisms by which pyrazole compounds exert their effects is crucial. Many pyrazoles modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Tubulin Polymerization Inhibition Pathway

Certain pyrazole-oxindole conjugates have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Tubulin_Inhibition_Pathway cluster_drug_interaction Drug Interaction cluster_cellular_effect Cellular Effect Pyrazole Pyrazole-Oxindole Conjugate Tubulin Tubulin Dimers Pyrazole->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Inhibition of tubulin polymerization by pyrazole conjugates.
COX-2 Signaling Pathway in Inflammation

Selective COX-2 inhibitors containing a pyrazole scaffold block the conversion of arachidonic acid to pro-inflammatory prostaglandins.[9]

COX2_Pathway cluster_stimulus Inflammatory Stimulus cluster_enzyme_action Enzymatic Action cluster_inhibition Inhibition Stimulus Inflammatory Stimuli COX2 COX-2 Enzyme Stimulus->COX2 Induces Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Converts to ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2 Inhibits

Mechanism of pyrazole-based COX-2 inhibitors.

References

A Comparative Guide to Pyrazole Synthesis: An Objective Analysis of Four Key Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and versatile synthesis of this heterocyclic motif is therefore of paramount importance. This guide provides an objective comparison of four prominent methods for pyrazole synthesis: the classic Knorr synthesis, condensation from α,β-unsaturated carbonyls, 1,3-dipolar cycloaddition, and modern microwave-assisted techniques. This analysis is supported by experimental data and detailed protocols to inform methodological selection in a research and development setting.

Comparative Performance of Pyrazole Synthesis Routes

The selection of a synthetic route for a desired pyrazole derivative is often a balance between yield, substrate scope, reaction conditions, and scalability. The following tables summarize quantitative data from representative experimental procedures for each of the four highlighted methods, offering a direct comparison of their performance.

Table 1: Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

The Knorr synthesis, a venerable and widely employed method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] It is lauded for its simplicity and generally high yields.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventReaction ConditionsYield (%)
Ethyl acetoacetatePhenylhydrazineNano-ZnONot specified95%
2-(trifluoromethyl)-1,3-diketonePhenylhydrazineEthanolReflux63%
Various 1,3-diketonesArylhydrazinesN,N-dimethylacetamideRoom Temperature59-98%[2]
Ethyl benzoylacetateHydrazine hydrate1-Propanol / Acetic acid100°C, 1 hour~79%
Table 2: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

This method utilizes the reaction of α,β-unsaturated ketones or aldehydes, commonly known as chalcones, with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.

Chalcone DerivativeHydrazine DerivativeCatalyst/SolventReaction ConditionsYield (%)
1-Adamantyl chalconeSubstituted phenylhydrazine HClAcetic acid / WaterNot specifiedNot specified
Various chalconesHydrazine hydrateEthanol / Acetic acidMicrowave, 1 minHigh
1-(4-hydroxyphenyl)-3-(methoxyphenyl)prop-2-en-1-onePhenylhydrazineNot specifiedNot specified55.22%[3]
Various chalconesHydrazine hydrateEthanolMicrowave, 2-4 min79%
Table 3: 1,3-Dipolar Cycloaddition

A powerful and versatile method, 1,3-dipolar cycloaddition typically involves the reaction of a nitrile imine or a diazo compound with a dipolarophile such as an alkyne or an alkene.[4]

1,3-DipoleDipolarophileCatalyst/SolventReaction ConditionsYield (%)
Nitrile iminesα-bromocinnamaldehydeTriethylamineRoom TemperatureGood to excellent
Ethyl diazoacetateVarious alkynesTPGS-750-M / WaterpH 5.5High
Diazo compoundsAlkynesSolvent-freeHeatingHigh[5]
Nitrile iminesMercaptoacetaldehydeEt3N / CH2Cl2Room TemperatureHigh
Table 4: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields.[6]

ReactantsCatalyst/SolventMicrowave ConditionsYield (%)
Chalcone, Hydrazine hydrateEthanol / Acetic acid1 minHigh
Acetophenone, Aromatic aldehydes, Hydrazine hydrateEthanol / Acetic acidNot specifiedHigh
1,3-dicarbonyl, Hydrazine, AldehydeSolvent-free420 W, 10 min51-98%[7]
Hydrazone, Vilsmeier-Haack reagentDMF45-120 secHigh

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative tables. These protocols are intended to be illustrative and may require optimization for specific substrates.

Protocol 1: Knorr Pyrazole Synthesis of 5-Phenyl-3-methyl-1H-pyrazole

Materials:

  • Benzoylacetone (1,3-dicarbonyl)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve benzoylacetone (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry to obtain the pyrazole product.

Protocol 2: Synthesis of a Pyrazole from a Chalcone

Materials:

  • Chalcone (α,β-unsaturated ketone)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, suspend the chalcone (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the suspension.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline, which can be further oxidized to the pyrazole if desired.

Protocol 3: 1,3-Dipolar Cycloaddition of a Nitrile Imine with an Alkene

Materials:

  • Hydrazonoyl chloride (nitrile imine precursor)

  • Alkene (dipolarophile)

  • Triethylamine (base)

  • Anhydrous toluene (solvent)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazonoyl chloride (1 equivalent) and the alkene (1.2 equivalents) in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add triethylamine (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis.

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the pyrazole product.

Protocol 4: Microwave-Assisted Synthesis of a Pyrazole from a Chalcone

Materials:

  • Chalcone derivative (1.0 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (5 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and hydrazine hydrate (1.2 mmol).[8]

  • Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[8] Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[8]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed pyrazole synthesis routes.

Knorr_Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate Condensation Hydrazine Hydrazine Derivative Hydrazine->Intermediate Pyrazole Pyrazole Intermediate->Pyrazole Intramolecular Cyclization & Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

Chalcone_to_Pyrazole_Synthesis Chalcone α,β-Unsaturated Carbonyl (Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: Pyrazole Synthesis from Chalcones.

Dipolar_Cycloaddition_Pyrazole_Synthesis Dipole_Precursor 1,3-Dipole Precursor (e.g., Hydrazonoyl Chloride) Dipole 1,3-Dipole (e.g., Nitrile Imine) Dipole_Precursor->Dipole Base Base Base->Dipole Cycloadduct Initial Cycloadduct Dipole->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkyne/Alkene) Dipolarophile->Cycloadduct Pyrazole Pyrazole Cycloadduct->Pyrazole Aromatization

Caption: 1,3-Dipolar Cycloaddition Pathway.

Microwave_Assisted_Synthesis_Workflow Reactants Reactants (e.g., 1,3-Dicarbonyl + Hydrazine) Microwave Microwave Irradiation Reactants->Microwave Solvent Solvent (or Solvent-free) Solvent->Microwave Workup Work-up (Cooling, Precipitation) Microwave->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification Product Pure Pyrazole Product Purification->Product

Caption: Microwave-Assisted Pyrazole Synthesis.

References

A Comparative Guide to the Synthesis of Aminopyrazoles: A New Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The pursuit of more efficient, sustainable, and rapid methods for the synthesis of these vital heterocycles is a continuous endeavor in pharmaceutical research. This guide provides a comprehensive comparison of a modern, multi-component, microwave-assisted synthesis of aminopyrazoles against a traditional, conventional heating method. The data presented underscores the significant advantages of the newer methodology in terms of reaction time, yield, and overall efficiency.

Performance Comparison: Conventional vs. Modern Synthesis

The following tables summarize the quantitative data from comparative experiments for the synthesis of aminopyrazole derivatives. The data clearly illustrates the enhanced performance of microwave-assisted and multi-component reaction (MCR) methodologies over conventional heating approaches.

Table 1: Synthesis of Phenyl-1H-Pyrazoles [1][2]

MethodTemperatureReaction TimeYield
Conventional Heating75°C2 hours72 - 90%
Microwave-Assisted60°C5 minutes91 - 98%

Table 2: Synthesis of Phenyl-1H-pyrazole-4-carboxylic Acids [1][2]

MethodTemperatureReaction TimeYield
Conventional Heating80°C1 hour48 - 85%
Microwave-Assisted80°C2 minutes62 - 92%

Table 3: Synthesis of a D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazole [3]

MethodTemperatureReaction TimeYield
Conventional HeatingRefluxing Ethanol12 hours85%
Microwave-Assisted120°C10 minutes>85%

Table 4: Multi-Component Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile [4]

MethodTemperatureReaction TimeYield
Microwave-Assisted MCR120°C10 minutes~89%

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below.

Conventional Synthesis: Condensation of a β-Ketonitrile with a Hydrazine

This method represents the most versatile and widely used traditional approach to aminopyrazole synthesis[5].

Procedure:

  • A solution of the appropriate β-ketonitrile (e.g., benzoylacetonitrile) is prepared in a suitable solvent, typically ethanol.

  • An equimolar amount of the desired hydrazine (e.g., phenylhydrazine) is added to the solution.

  • The reaction mixture is heated under reflux for several hours (typically 2-12 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, usually by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure aminopyrazole.

New Synthetic Method: Microwave-Assisted, Three-Component Synthesis

This modern approach offers a rapid and efficient one-pot synthesis of aminopyrazoles[4][6].

Procedure:

  • In a microwave-safe vessel, combine the aldehyde (1 mmol), hydrazine (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120°C) for a short duration (typically 10-15 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The product often precipitates out of the solution upon cooling and can be collected by simple vacuum filtration.

  • The collected solid is then washed with a small amount of cold ethanol and dried to afford the pure aminopyrazole derivative.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental workflows and the general reaction pathway.

G cluster_conventional Conventional Synthesis Workflow conv_start Dissolve β-Ketonitrile and Hydrazine in Ethanol conv_reflux Heat under Reflux (2-12 hours) conv_start->conv_reflux conv_cool Cool to Room Temperature conv_reflux->conv_cool conv_evap Solvent Evaporation conv_cool->conv_evap conv_purify Recrystallization conv_evap->conv_purify conv_product Pure Aminopyrazole conv_purify->conv_product

Caption: Workflow for the conventional synthesis of aminopyrazoles.

G cluster_microwave Microwave-Assisted MCR Workflow mw_start Combine Aldehyde, Hydrazine, and Malononitrile in Ethanol mw_irradiate Microwave Irradiation (10-15 minutes) mw_start->mw_irradiate mw_cool Cool to Room Temperature mw_irradiate->mw_cool mw_filter Vacuum Filtration mw_cool->mw_filter mw_product Pure Aminopyrazole mw_filter->mw_product

Caption: Workflow for the microwave-assisted multi-component synthesis.

G cluster_reactants Reactants aldehyde Aldehyde intermediate In-situ generated intermediates aldehyde->intermediate + hydrazine Hydrazine hydrazine->intermediate + malononitrile Malononitrile malononitrile->intermediate + product Aminopyrazole intermediate->product Cyclization

References

A Comparative Benchmarking Guide to Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry, forming the core of a vast number of approved drugs. Their unique physicochemical properties, ability to engage in diverse biological interactions, and synthetic tractability make them indispensable tools in the design of novel therapeutics. This guide provides an objective comparison of three prominent nitrogen-containing heterocyclic building blocks — pyridine, pyrimidine, and pyrazole — benchmarking their performance in key drug discovery assays. The information presented is supported by experimental data collated from various scientific publications.

Executive Summary

This guide offers a comparative analysis of pyridine, pyrimidine, and pyrazole derivatives across three critical drug discovery assays: metabolic stability, cell permeability, and kinase inhibition. While direct head-to-head data from a single study is often unavailable, this document synthesizes findings from multiple sources to provide a comprehensive overview. Key takeaways include:

  • Metabolic Stability: Pyrimidine-containing compounds can exhibit greater metabolic stability compared to their pyridine analogues. The arrangement of nitrogen atoms in the heterocyclic ring significantly influences susceptibility to metabolism by hepatic enzymes.

  • Cell Permeability: While general trends are hard to establish without direct comparative studies, the physicochemical properties endowed by each heterocyclic core, such as polarity and hydrogen bonding capacity, play a crucial role in passive diffusion across cell membranes.

  • Kinase Inhibition: All three scaffolds are prevalent in kinase inhibitors. The specific substitution patterns on the heterocyclic core are critical determinants of potency and selectivity for a given kinase target.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for pyridine, pyrimidine, and pyrazole derivatives in key drug discovery assays. It is important to note that these values are collated from different studies and should be interpreted as indicative rather than absolute comparisons due to variations in experimental conditions.

Table 1: Comparative Metabolic Stability of Heterocyclic Building Blocks

Heterocyclic CoreCompound/Derivative ExampleTest SystemParameterValueSource
PyridineAnalogue 123Mouse Liver Microsomes% Remaining (after 30 min)~40%[1]
PyrimidineAnalogue 125 (structurally related to 123)Mouse Liver Microsomes% Remaining (after 30 min)~60%[1]
PyrazoleAnalogue 100Mouse Liver Microsomes% Remaining (after 30 min)Low (not quantified)[1]
PyridineNicotinamide phosphoribosyltransferase (NAMPT) inhibitor (C)Not SpecifiedMetabolic StabilityBaseline[2]
PyridineNicotinamide phosphoribosyltransferase (NAMPT) inhibitor (D)Not SpecifiedMetabolic Stability160-fold improvement over C[2]

Table 2: Comparative Cell Permeability of Heterocyclic Building Blocks

Table 3: Comparative Kinase Inhibition of Heterocyclic Building Blocks

Heterocyclic CoreInhibitor ExampleKinase TargetIC50 (nM)Source
PyridopyrimidineCompound 5aPDGFRβ>10,000[3]
PyridopyrimidineCompound 5aEGFR>10,000[3]
PyridopyrimidineCompound 5aCDK4/cyclin D1>10,000[3]
PyrazolopyridineCompound 4kPIM-121.2[4]
PyrazolopyrimidineCompound 7bPIM-118.9[4]
PyrimidineCYC116Aurora A8[5]
PyrimidineCYC116Aurora B9.2[5]
PyrimidineCompound 13Aurora A< 200[6]
PyridineCompound 20 (analogue of 13)Aurora A> 100[6]

Signaling Pathway Visualizations

The following diagrams illustrate the involvement of pyridine, pyrimidine, and pyrazole derivatives in key signaling pathways implicated in various diseases.

p38_MAPK_pathway stress Environmental Stress / Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) stress->mapkkk mkk3_6 MKK3/6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 substrates Downstream Substrates (e.g., ATF-2, STAT1, MEF-2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response pyridine_inhibitor Pyridine-based Inhibitor pyridine_inhibitor->p38

Caption: Pyridine derivatives inhibiting the p38 MAPK signaling pathway.

EGFR_pathway ligand Ligand (e.g., EGF) egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream response Cellular Response (Proliferation, Survival) downstream->response pyrimidine_inhibitor Pyrimidine-based Inhibitor pyrimidine_inhibitor->egfr JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat STAT jak->stat phosphorylates dimerization STAT Dimerization stat->dimerization nucleus Nucleus dimerization->nucleus translocates to transcription Gene Transcription nucleus->transcription pyrazole_inhibitor Pyrazole-based Inhibitor pyrazole_inhibitor->jak

References

A Comparative Guide to the X-ray Crystallography of Methyl 4-amino-1H-pyrazole-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the crystallographic structures of methyl 4-amino-1H-pyrazole-3-carboxylate and related pyrazole derivatives. The information is intended for researchers, scientists, and drug development professionals working with these heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, and understanding their three-dimensional structure is crucial for rational drug design.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of pyrazole derivatives, offering a quantitative comparison of their solid-state structures. This data, determined by single-crystal X-ray diffraction, includes unit cell dimensions, space group, and other relevant structural details.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateC₁₁H₁₀N₂O₃MonoclinicP2₁/c9.5408(16)9.5827(16)11.580(2)90105.838(3)904[1]
4-chloro-1H-pyrazole-3-carboxylic acidC₄H₃ClN₂O₂MonoclinicC2/c25.4370(17)6.9155(5)13.0629(7)90110.558(6)9016[2]
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylateC₇H₁₁N₃O₂STriclinicP-17.0012(7)7.5870(8)10.1055(10)81.0472.1765.642[3]
3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamideC₄H₇N₅OMonoclinicP2₁4.855(3)9.026(5)7.092(4)90103.267(7)902[4]
Pyrazole-based derivative 4C₁₇H₁₃N₂OClTriclinicP-19.348(2)9.793(2)16.366(4)87.5087.3284.684[5]
Pyrazole-based derivative 5aC₂₅H₂₀N₃OClMonoclinicP2₁/n21.5455(17)7.38135(7)22.77667(19)90101.0921(8)908[5]
Methyl 5-carboxyl-1-methylpyrazole-3-carboxylate monohydrateC₇H₈N₂O₄·H₂OMonoclinicC2/c-------[6]

Note: The table presents a selection of derivatives to illustrate the structural diversity within this class of compounds. Direct comparison of bond lengths and angles requires detailed analysis of the crystallographic information files (CIFs) from the respective studies.

Experimental Protocols

The determination of the crystal structures summarized above generally follows a standard workflow for single-crystal X-ray diffraction. A representative experimental protocol is outlined below.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).[1][3]

2. Data Collection: A suitable single crystal is mounted on a diffractometer. The X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 120 K or 296 K), using a specific radiation source (e.g., Mo Kα radiation).[4][7] The data collection strategy is optimized to cover a significant portion of the reciprocal space.

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².[8] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like a pyrazole derivative.

Xray_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_results Results Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Diffraction X-ray Diffraction Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_File CIF File Generation Validation->CIF_File Publication Publication CIF_File->Publication

Caption: A flowchart of the single-crystal X-ray crystallography process.

This guide serves as a starting point for researchers interested in the structural aspects of this compound derivatives. For more in-depth analysis, it is recommended to consult the original research articles cited.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 4-amino-1H-pyrazole-3-carboxylate, a compound frequently used in pharmaceutical research. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

1. Hazard Identification and Immediate Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)[1]

Immediate actions and personal protective equipment (PPE) are critical to mitigate exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or face shield.To prevent eye contact which can cause serious irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin irritation upon contact.[2][3]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.To avoid inhalation which may cause respiratory irritation.[2][3][4]
Body Protection Laboratory coat and appropriate protective clothing.To protect skin from accidental splashes or spills.[2]

2. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection and Storage

  • Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealable hazardous waste container.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] The storage area should be a designated satellite accumulation area for hazardous waste.

Step 2: Spill Management In the event of a spill, follow these procedures immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For dry spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[2] For wet spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it into the waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step 3: Final Disposal

  • Professional Disposal Service: Arrange for the collection of the hazardous waste container by a licensed and certified chemical waste disposal company.

  • Documentation: Ensure all required waste disposal documentation is completed in accordance with local, state, and federal regulations.

3. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_spill Spill Occurs A Start: Unused or Waste This compound B Is the material contaminated? A->B D Small Spill (<1g) A->D E Large Spill (>1g) A->E C Place in a designated, labeled hazardous waste container. B->C Yes/No H Store container in a designated satellite accumulation area. C->H F Wear full PPE. Sweep up carefully to avoid dust. Place in hazardous waste container. D->F G Evacuate area. Ensure ventilation. Follow emergency spill protocol. Contain with absorbent material. E->G F->C G->C I Arrange for pickup by a licensed waste disposal service. H->I J Complete all required waste manifests and documentation. I->J K End: Proper Disposal J->K

Caption: Disposal workflow for this compound.

By strictly following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

IMPORTANT NOTICE: A specific Safety Data Sheet (SDS) for Methyl 4-amino-1H-pyrazole-3-carboxylate (CAS No. 360056-45-7) was not publicly available at the time of this writing. The following information is based on general safety principles and data from structurally similar compounds. This guide is intended for informational purposes only and is not a substitute for a manufacturer-provided SDS. Always obtain and consult the specific SDS for the product you are using before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for similar chemical compounds.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are required. A face shield may be necessary for operations with a higher risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for any signs of degradation or puncture before and during use.
Body Protection A standard laboratory coat is required. For tasks with a higher potential for exposure, a chemical-resistant apron or suit should be considered.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if dusts are generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation of dust particles.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, weighing paper, and empty containers, should be considered contaminated.

  • Waste Collection: Collect all contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures: First Aid

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow for Handling Chemical Powder

General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult Specific SDS (CRITICAL STEP) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood, Spill Kit) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: General workflow for handling a chemical powder.

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.